molecular formula C23H27F2N7O5S B13424751 N-Nitroso Ticagrelor CAS No. 2476859-55-7

N-Nitroso Ticagrelor

Cat. No.: B13424751
CAS No.: 2476859-55-7
M. Wt: 551.6 g/mol
InChI Key: BEKGIPVWIFJRPX-FNOIDJSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso Ticagrelor (CAS 2476859-55-7) is a nitrosamine derivative of the antiplatelet drug Ticagrelor and is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) by regulatory bodies like the FDA and EMA . It is provided as a highly characterized chemical reference standard, essential for analytical method development, method validation (AMV), and Quality Control (QC) in pharmaceutical research and development, particularly for ANDA and NDA submissions . This standard is critical for ensuring that trace levels of nitrosamine impurities in Ticagrelor drug substances and products remain within the acceptable intake (AI) limit of 1500 ng/day, as per current FDA guidance for this Category 5 NDSRI . Researchers utilize this compound to establish detection limits, perform confirmatory testing, and ensure overall regulatory compliance for drug safety . It is important to note that independent research from organizations like MSN Laboratories and Veeprho highlights a significant scientific insight: under standard nitrosating conditions, Ticagrelor does not typically form the straightforward N-nitroso compound but instead undergoes a complex reaction involving cyclopropyl ring-opening and C-nitrosation, leading to a 4,5-dihydroisoxazole derivative that shares the same molecular mass . This makes advanced analytical techniques like 1D/2D NMR and LC-MS vital for accurate structural differentiation . This compound is for research purposes only and is not approved for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2476859-55-7

Molecular Formula

C23H27F2N7O5S

Molecular Weight

551.6 g/mol

IUPAC Name

N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-N-[3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]nitrous amide

InChI

InChI=1S/C23H27F2N7O5S/c1-2-7-38-23-26-21-18(28-29-31(21)16-10-17(37-6-5-33)20(35)19(16)34)22(27-23)32(30-36)15-9-12(15)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,33-35H,2,5-7,9-10H2,1H3/t12-,15+,16+,17-,19-,20+/m0/s1

InChI Key

BEKGIPVWIFJRPX-FNOIDJSQSA-N

Isomeric SMILES

CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N=O)N=NN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO

Canonical SMILES

CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)N=O)N=NN2C5CC(C(C5O)O)OCCO

Origin of Product

United States

Foundational & Exploratory

N-Nitroso Ticagrelor formation mechanism under nitrosating conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Nitroso Ticagrelor (B1683153), a potential impurity of the antiplatelet medication Ticagrelor, presents a significant chemical challenge. Under typical nitrosating conditions, Ticagrelor has a strong propensity to undergo an intramolecular cyclization, yielding a 4,5-dihydroisoxazole derivative instead of the expected N-nitroso compound. This behavior has led to conflicting reports in the scientific community, with some researchers concluding that the formation of N-Nitroso Ticagrelor is unfeasible, while others have reported its successful synthesis under carefully controlled conditions. This guide provides a comprehensive overview of the competing reaction pathways, details the experimental conditions that can favor the formation of this compound, and presents the analytical methods used to distinguish between these structurally related compounds.

The Dueling Mechanisms: N-Nitrosation vs. Intramolecular Cyclization

The core of the challenge in synthesizing this compound lies in a competing intramolecular reaction. While the secondary amine on the cyclopropylamino group of Ticagrelor is susceptible to nitrosation, the molecule can also undergo a cyclization reaction to form a 4,5-dihydroisoxazole derivative.[1] This cyclized product has the same molecular mass as this compound, making differentiation by mass spectrometry alone insufficient.

Most research indicates that the formation of the 4,5-dihydroisoxazole derivative is the favored pathway under many standard nitrosating conditions.[2][3] However, through precise control of reaction parameters, the formation of this compound can be achieved.[1][4] The successful synthesis hinges on managing the reaction environment to favor the direct nitrosation of the secondary amine over the intramolecular cyclization.

dot

competing_pathways cluster_nitrosation N-Nitrosation Pathway cluster_cyclization Cyclization Pathway (Generally Favored) ticagrelor Ticagrelor n_nitroso This compound ticagrelor->n_nitroso Direct Nitrosation cyclized_product 4,5-Dihydroisoxazole Derivative ticagrelor->cyclized_product Intramolecular Cyclization nitrosating_agent Nitrosating Agent (e.g., NaNO2, H+)

Competing reaction pathways for Ticagrelor under nitrosating conditions.

Experimental Protocol for the Synthesis of this compound

The following protocols are derived from a patented method for the preparation of this compound.[4] These methods have been shown to yield the desired N-nitroso derivative.

Key Reaction Parameters:

ParameterConditionReference
Substrate Ticagrelor[4]
Nitrosating Agent Sodium Nitrite (B80452) (NaNO₂)[4]
Acid Dilute Hydrochloric Acid (HCl)[4]
Solvent Acetonitrile, Dichloromethane, or Water[4]
Temperature 8°C to 30°C[4]
Reaction Time 48 hours[4]

Embodiment 1: Synthesis in Acetonitrile [4]

  • Dissolution: Add 10 g of Ticagrelor to 50 mL of acetonitrile.

  • Acidification: Add 50 mL of 6 mol/L dilute hydrochloric acid and stir until the Ticagrelor is fully dissolved.

  • Nitrosation: Add 3.5 g of sodium nitrite and continue stirring at room temperature for 48 hours.

  • Extraction: After the reaction is complete, add 200 mL of ethyl acetate (B1210297) for extraction. Remove the aqueous phase.

  • Washing: Wash the organic phase with 100 mL of saturated brine.

  • Isolation: Concentrate the organic phase under reduced pressure and dry to obtain this compound.

    • Yield: 94.8%

Embodiment 2: Synthesis in Dichloromethane [4]

  • Dissolution: Add 2 g of Ticagrelor to 20 mL of dichloromethane.

  • Acidification: Add 20 mL of 4 mol/L dilute hydrochloric acid and stir to clarify.

  • Nitrosation: Add 0.7 g of sodium nitrite and continue stirring at 15°C for 48 hours.

  • Extraction: After the reaction is complete, add 20 mL of ethyl acetate for extraction. Remove the aqueous phase.

  • Washing: Wash the organic phase with 10 mL of saturated brine.

  • Isolation: Concentrate the organic phase under reduced pressure and dry to obtain this compound.

    • Yield: 85.7%

Embodiment 3: Synthesis in Water [4]

  • Dissolution: Add 2 g of Ticagrelor to 10 mL of water.

  • Acidification: Add 5 mL of 8 mol/L dilute hydrochloric acid and stir to clarify.

  • Nitrosation: Add 0.5 g of sodium nitrite and continue stirring at 30°C for 48 hours.

  • Extraction: After the reaction is complete, add 20 mL of ethyl acetate for extraction. Remove the aqueous phase.

  • Washing: Wash the organic phase with 10 mL of saturated brine.

  • Isolation: Concentrate the organic phase under reduced pressure and dry to obtain this compound.

    • Yield: 71.1%

dot

experimental_workflow start Start dissolution Dissolve Ticagrelor in Solvent start->dissolution acidification Add Dilute HCl and Stir dissolution->acidification nitrosation Add NaNO2 Stir for 48h at specified Temp. acidification->nitrosation extraction Extract with Ethyl Acetate nitrosation->extraction washing Wash Organic Phase with Saturated Brine extraction->washing isolation Concentrate and Dry Organic Phase washing->isolation end This compound isolation->end

General experimental workflow for the synthesis of this compound.

Analytical Characterization and Differentiation

Given that this compound and its cyclized isomer share the same molecular mass, their differentiation requires advanced analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for unambiguous structure elucidation. The distinct chemical environments of the protons and carbons in the N-nitroso and the 4,5-dihydroisoxazole moieties result in unique NMR profiles for each compound.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS alone is insufficient for differentiation, LC-MS can be used to separate the two compounds. The N-nitroso and cyclized forms may have different retention times on a chromatographic column.[1]

  • Infrared (IR) Spectroscopy: The presence of the N=O stretching vibration in the IR spectrum of this compound can serve as a diagnostic tool to distinguish it from the cyclized impurity.

Summary of Analytical Data:

TechniqueThis compound4,5-Dihydroisoxazole DerivativeReference
LC-MS Different retention timeDifferent retention time[1]
NMR Distinct NMR profileDistinct NMR profile[1][2]
IR Presence of N=O stretchAbsence of N=O stretch

Stability and Handling

This compound has been reported to be unstable and highly sensitive to moisture. It may also exhibit partial reversion to the parent API, Ticagrelor. In contrast, the 4,5-dihydroisoxazole derivative is reported to be stable.[1] These stability differences are consistent with the behavior of true nitrosamines versus their cyclized isomers.

Conclusion

The formation of this compound under nitrosating conditions is a complex process governed by a delicate balance between direct N-nitrosation and a competing intramolecular cyclization. While the cyclization pathway to the 4,5-dihydroisoxazole derivative is often favored, specific and controlled experimental conditions, as detailed in this guide, can successfully yield this compound. The synthesis and analysis of this nitrosamine (B1359907) require careful control of reaction parameters and the use of advanced analytical techniques for unambiguous characterization. For researchers and drug development professionals, understanding these competing pathways is critical for the accurate assessment of potential nitrosamine impurities in Ticagrelor and for the development of robust control strategies.

References

Navigating the Labyrinth of Ticagrelor Nitrosation: A Technical Guide to the Synthesis and Characterization of N-Nitroso Ticagrelor and its Isomeric Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The potential for nitrosamine (B1359907) impurities in pharmaceutical products remains a critical focus for regulatory bodies and drug manufacturers worldwide. Ticagrelor (B1683153), a widely used antiplatelet medication, presents a unique and complex case in the study of nitrosamine drug substance-related impurities (NDSRIs). The secondary amine moiety within the Ticagrelor structure makes it theoretically susceptible to nitrosation. However, extensive research has revealed a significant synthetic challenge: under typical nitrosating conditions, Ticagrelor preferentially undergoes an intramolecular cyclization to form a 4,5-dihydroisoxazole derivative, an isomer of the expected N-Nitroso Ticagrelor.

This technical guide provides a comprehensive overview of the current understanding of the synthesis and characterization of this compound. It addresses the conflicting reports on its successful synthesis, details the more commonly observed formation of its cyclized isomer, and presents the analytical methodologies crucial for distinguishing between these two compounds which share the same molecular mass. This document is intended to equip researchers and drug development professionals with the necessary information to navigate the complexities of this particular impurity and to underscore the importance of rigorous analytical confirmation in nitrosamine impurity analysis.

The Synthetic Conundrum: N-Nitrosation vs. Intramolecular Cyclization

The core challenge in synthesizing this compound lies in a competing intramolecular reaction pathway. While the nitrosation of the secondary amine is the target reaction, the molecular structure of Ticagrelor is predisposed to an alternative cyclization reaction under acidic nitrosating conditions.

The Prevailing Pathway: Formation of 4,5-Dihydroisoxazole Ticagrelor

Multiple independent research efforts have concluded that the reaction of Ticagrelor with nitrosating agents predominantly yields a 4,5-dihydroisoxazole derivative rather than the N-Nitroso compound.[1][2] This cyclized product has the same molecular mass as this compound, making its identification reliant on sophisticated spectroscopic techniques.[1]

The proposed mechanism involves the initial formation of a transient nitrosated intermediate which rapidly undergoes intramolecular cyclization. This has been a consistent finding by several research groups who have attempted the synthesis of this compound and have instead isolated and characterized the cyclized impurity.[1][2] Some organizations even provide "synthesis failure reports" to document the inability to form the N-Nitroso derivative under various conditions.

Reported Successful Synthesis of this compound

Contrary to the above findings, there are reports of the successful synthesis and characterization of this compound.[3] These successes are attributed to a deep understanding of the reaction mechanism and precise control over reaction conditions to favor the formation of the nitrosated product over the cyclized one.[3] However, the specific, detailed reaction conditions that enable this selective synthesis are often proprietary and not publicly disclosed.

A patent outlines a general method for the preparation of this compound, which involves reacting Ticagrelor with a nitrite (B80452) source in the presence of an acid.[4] While this provides a foundational methodology, the patent lacks the detailed characterization data needed for unequivocal structural confirmation.

The following diagram illustrates the competing reaction pathways:

G Ticagrelor Ticagrelor Nitrosating_Conditions Nitrosating Conditions (e.g., NaNO2, Acid) Ticagrelor->Nitrosating_Conditions Transient_Intermediate Transient Nitrosated Intermediate Nitrosating_Conditions->Transient_Intermediate Nitrosation NNitroso_Ticagrelor This compound (Target Impurity) Cyclized_Impurity 4,5-Dihydroisoxazole Derivative (Isomeric Impurity) Transient_Intermediate->NNitroso_Ticagrelor Kinetic Control (Reported) Transient_Intermediate->Cyclized_Impurity Thermodynamic Control (Commonly Observed)

Figure 1: Competing reaction pathways in the nitrosation of Ticagrelor.

Experimental Protocols

Due to the conflicting reports and proprietary nature of some synthesis methods, this section provides generalized protocols based on publicly available information. Researchers should be aware that optimization and careful control of reaction parameters are critical.

General Protocol for the Nitrosation of Ticagrelor (leading to potential product mixture)

This protocol is based on the general conditions described in patent literature.[4] Caution: This reaction may primarily yield the cyclized impurity.

Materials:

  • Ticagrelor

  • A suitable solvent (e.g., acetonitrile, dichloromethane, or water)

  • A mineral or organic acid (e.g., hydrochloric acid)

  • A nitrite source (e.g., sodium nitrite)

  • Extraction solvent (e.g., ethyl acetate)

  • Saturated brine solution

Procedure:

  • Dissolve Ticagrelor in the chosen solvent.

  • Add the acid to the solution and stir until a clear solution is obtained.

  • Cool the reaction mixture to a controlled temperature (e.g., 0-5 °C).

  • Slowly add an aqueous solution of the nitrite source, maintaining the low temperature.

  • Stir the reaction mixture for a specified period (e.g., several hours to days), monitoring the reaction progress by a suitable technique like HPLC or TLC.

  • Upon completion, quench the reaction and perform a liquid-liquid extraction with an appropriate organic solvent.

  • Wash the organic layer with saturated brine solution.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product using a suitable technique such as column chromatography or preparative HPLC.

Table 1: Example Reaction Conditions from Patent Literature [4]

ParameterExample 1Example 2Example 3
Ticagrelor 10 g2 g2 g
Solvent 50 mL Acetonitrile20 mL Dichloromethane10 mL Water
Acid 50 mL 6 M HCl20 mL 4 M HCl5 mL 8 M HCl
Nitrite Source Not specified in detailNot specified in detail0.5 g Sodium Nitrite
Reaction Temp. Not specifiedNot specified30 °C
Reaction Time Not specifiedNot specified48 hours
Yield (Crude) 94.8%85.7%71.1%

Note: The patent describes these yields for "compound III," which is the N-nitroso derivative. However, without independent characterization, the actual composition of the product is not definitively confirmed.

Synthesis of the 4,5-Dihydroisoxazole Derivative

The protocol for synthesizing the cyclized impurity is essentially the same as the general nitrosation protocol described above, as this is the commonly observed product. The key is the subsequent rigorous characterization to confirm the structure.

Characterization and Analytical Methodologies

The primary analytical challenge is to differentiate between this compound and its cyclized isomer, as they have the same molecular weight.[1]

Spectroscopic and Chromatographic Data

Table 2: Key Analytical Techniques and Expected Observations

TechniqueThis compound (Reported)4,5-Dihydroisoxazole Derivative
LC-MS Molecular ion peak corresponding to the mass of Ticagrelor + NO group.Molecular ion peak at the same m/z as this compound.
HPLC Distinct retention time, different from the cyclized impurity and parent drug. Co-injection with the cyclized impurity shows clear separation.[3]Distinct retention time, different from the N-Nitroso impurity and parent drug.
NMR (¹H and ¹³C) Unique chemical shifts and coupling patterns confirming the N-N=O group and intact Ticagrelor core structure.[3]Spectral data confirming the formation of the isoxazole (B147169) ring and the absence of the N-N=O moiety.[1][2]
2D NMR (COSY, HSQC, HMBC) Correlations consistent with the N-Nitroso structure.Key correlations confirming the connectivity of the 4,5-dihydroisoxazole ring.[1][2]
Stability Shows partial reversion to the parent API (Ticagrelor) under certain conditions, a behavior consistent with some nitrosamines.[3]Reported to be stable with no reversion to the parent API.[3]
Analytical Workflow

A robust analytical workflow is essential to definitively identify the product of a Ticagrelor nitrosation reaction.

G Start Crude Product from Nitrosation Reaction HPLC_Screening HPLC Screening (Purity & RT) Start->HPLC_Screening LCMS_Analysis LC-MS Analysis (Mass Confirmation) HPLC_Screening->LCMS_Analysis Isolation Isolation of Peak(s) of Interest (Prep-HPLC or Column Chrom.) LCMS_Analysis->Isolation If m/z matches NMR_Analysis Structural Elucidation by NMR (1D and 2D) Isolation->NMR_Analysis Conclusion Structural Confirmation NMR_Analysis->Conclusion

Figure 2: Analytical workflow for the characterization of Ticagrelor nitrosation products.

Conclusion and Recommendations

The synthesis of this compound is a complex and contentious issue within the field of pharmaceutical impurity analysis. While its formation is theoretically possible, the predominant reaction pathway under many nitrosating conditions leads to a stable, isomeric 4,5-dihydroisoxazole derivative.

For professionals in drug development and quality control, the following recommendations are crucial:

  • Assume Complexity: Do not assume that the reaction of Ticagrelor with a nitrosating agent will yield the N-Nitroso impurity. The formation of the cyclized isomer should be considered a primary possibility.

  • Rigorous Characterization: Rely on a suite of advanced analytical techniques, particularly 1D and 2D NMR, in addition to LC-MS, to unequivocally determine the structure of any impurity formed. Mass spectrometry alone is insufficient to distinguish between the two isomers.

  • Reference Standards: When procuring a reference standard for "this compound," it is imperative to obtain and critically evaluate the complete characterization data (including NMR spectra) from the supplier to confirm its identity.

  • Risk Assessment: In risk assessments for nitrosamine impurities in Ticagrelor drug products, the potential for the formation of the 4,5-dihydroisoxazole derivative should be considered alongside the potential, however contested, for the formation of this compound.

The case of this compound serves as a potent reminder that theoretical risk must be confirmed by robust and comprehensive experimental evidence. A thorough understanding of the underlying chemistry and the application of definitive analytical techniques are paramount to ensuring the safety and quality of pharmaceutical products.

References

An In-depth Technical Guide on the Chemical Structure and Computed Properties of N-Nitroso Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, computed physicochemical properties, and analytical considerations of N-Nitroso Ticagrelor, a potential nitrosamine (B1359907) drug substance-related impurity (NDSRI) of the antiplatelet drug Ticagrelor.

Introduction

Ticagrelor is a P2Y12 platelet inhibitor crucial in the management of acute coronary syndromes. As with all pharmaceutical compounds, the identification and control of potential impurities are critical for ensuring drug safety and efficacy. This compound has been identified as a potential NDSRI, a class of compounds that has garnered significant regulatory scrutiny due to potential carcinogenic risks. This document outlines the key chemical and analytical information pertaining to this compound.

Chemical Structure and Identification

This compound is formed by the nitrosation of the secondary amine present in the Ticagrelor molecule. Its chemical identity is defined by the following identifiers.

IdentifierValue
IUPAC Name N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-N-[3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]nitrous amide[1]
CAS Number 2476859-55-7[1][2]
Molecular Formula C₂₃H₂₇F₂N₇O₅S[1][2][3]
Canonical SMILES CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N=O)N=NN2[C@@H]5C--INVALID-LINK--O)OCCO[3]
InChI Key BEKGIPVWIFJRPX-FNOIDJSQSA-N[3]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Computed Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, which are essential for predicting its behavior in analytical and biological systems.

PropertyValueReference
Molecular Weight 551.6 g/mol [1][2][3]
XLogP3 1.9[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 14[3]
Rotatable Bond Count 9[3]
Topological Polar Surface Area 184 Ų[3]
Heavy Atom Count 38[3]
Complexity 813[3]

Synthesis, Stability, and the Competing Cyclization Reaction

The synthesis of this compound has proven to be challenging. Under typical nitrosating conditions (e.g., reaction with nitrites), Ticagrelor can undergo a competing intramolecular cyclization reaction, yielding a 4,5-dihydroisoxazole derivative.[3][4] This cyclized product has the same molecular formula and mass as this compound, making their differentiation by mass spectrometry alone impossible.

The formation of the N-nitroso compound versus the cyclized impurity is dependent on the specific reaction conditions.[3] However, several studies have reported the preferential formation of the more stable 4,5-dihydroisoxazole derivative.[4] Some researchers have even questioned the feasibility of isolating stable this compound under normal laboratory conditions.

The diagram below illustrates the competing reaction pathways from Ticagrelor.

reaction_pathway ticagrelor Ticagrelor n_nitroso This compound (Unstable Intermediate) ticagrelor->n_nitroso Nitrosation cyclized 4,5-Dihydroisoxazole Derivative (Stable Product) ticagrelor->cyclized Intramolecular Cyclization nitrosating_agent Nitrosating Agent (e.g., NaNO2, H+) n_nitroso->cyclized Rearrangement

Caption: Competing reaction pathways of Ticagrelor under nitrosating conditions.

Analytical Methodologies

The analytical characterization of this compound is complicated by the presence of the co-eluting and isobaric 4,5-dihydroisoxazole impurity. A combination of chromatographic and spectroscopic techniques is required for unambiguous identification and quantification.

5.1. High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating this compound from Ticagrelor and its other impurities. While specific methods for this compound are not extensively published in peer-reviewed literature, a general approach would involve:

  • Column: A C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where both Ticagrelor and the N-nitroso impurity have significant absorbance.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Co-injection with the synthesized 4,5-dihydroisoxazole derivative is necessary to ensure chromatographic separation.[3]

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the detection and potential identification of this compound.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.

  • Mass Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the detected ions. As this compound and its cyclized impurity are isobaric, MS alone cannot differentiate them.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained by MS/MS can potentially be used to distinguish between the two isomers, although this may be challenging.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for the structural elucidation of this compound and its differentiation from the 4,5-dihydroisoxazole derivative.[4]

  • 1D NMR: ¹H and ¹³C NMR spectra will show distinct chemical shifts and coupling patterns for the two compounds due to their different chemical environments.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms, thus verifying the correct structure.[4]

Conclusion

This compound represents a challenging analytical target due to its potential instability and the co-formation of a stable, isobaric cyclized impurity. A multi-technique approach, combining high-resolution chromatography and advanced spectroscopic methods, is imperative for the accurate identification, characterization, and quantification of this potential NDSRI in Ticagrelor drug substance and product. This technical guide provides a foundational understanding of the chemical properties and analytical considerations necessary for researchers and drug development professionals working with Ticagrelor.

References

N-Nitroso Ticagrelor (CAS Number: 2476859-55-7): A Technical Guide on a Complex Nitrosamine Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Ticagrelor (B1683153), with the CAS number 2476859-55-7, is the N-nitroso derivative of the antiplatelet drug Ticagrelor. As a nitrosamine (B1359907), it falls under a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. The synthesis and characterization of N-Nitroso Ticagrelor are notably complex, with conflicting reports on its formation. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, the challenges in its synthesis, analytical methodologies for its detection, and the ongoing scientific discussion surrounding its existence.

Introduction

Ticagrelor is an essential antiplatelet medication used to prevent cardiovascular events.[1][2] The potential for the formation of nitrosamine impurities in pharmaceuticals is a critical issue for global regulatory agencies.[1] this compound is the specific nitrosamine impurity associated with Ticagrelor, formed by the reaction of a secondary amine in the Ticagrelor molecule with a nitrosating agent.[2] However, the direct nitrosation of Ticagrelor is reported to be challenging, with a competing intramolecular cyclization reaction often favored.[1][3] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the currently available data and methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 2476859-55-7
Molecular Formula C₂₃H₂₇F₂N₇O₅S
Molecular Weight 551.6 g/mol
IUPAC Name N-((1R, 2S)-2-(3, 4-difluorophenyl)cyclopropyl)-N-(3-((1R, 2S, 3S, 4S)-2, 3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1][3]triazolo[4, 5-d]pyrimidin-7-yl)nitrous amide
Synonyms N-nitroso-ticagrelor, Ticagrelor Impurity 139[4]

Synthesis and Formation

The synthesis of this compound is a subject of scientific debate. While some sources claim successful synthesis, others report the formation of a cyclized isomer as the primary product.

The Challenge of Synthesis: Competing Reaction Pathways

The direct nitrosation of Ticagrelor is complicated by a competing intramolecular cyclization reaction, which leads to the formation of a 4,5-Dihydroisoxazole derivative.[1][3] This cyclized product has the same molecular mass as this compound, making differentiation challenging.[3]

Research conducted by MSN Laboratories indicated that the reaction of Ticagrelor with nitrosating agents consistently produced the 4,5-dihydroisoxazole derivative, with no detectable traces of this compound.[5] Similarly, Veeprho has reported that despite their efforts, only the cyclized compound has been successfully formed.[3]

In contrast, Toronto Research Chemicals (TLC) has reported the successful synthesis of this compound.[1] They claim to have developed a process that controls the reaction conditions to favor the formation of the nitrosated product over the cyclized one.[1]

Diagram 1: Competing Reaction Pathways in the Nitrosation of Ticagrelor

G Ticagrelor Ticagrelor NNitroso This compound (CAS 2476859-55-7) Ticagrelor->NNitroso Direct Nitrosation (Favored under specific conditions) Cyclized 4,5-Dihydroisoxazole Derivative (Same Molecular Mass) Ticagrelor->Cyclized Intramolecular Cyclization (Often the favored pathway) Nitrosating_Agent Nitrosating Agent

Caption: Competing reaction pathways during the nitrosation of Ticagrelor.

Reported Experimental Protocols

A patent application provides a general method for the preparation of the N-nitroso derivative of Ticagrelor. The described embodiments involve reacting Ticagrelor with sodium nitrite (B80452) in the presence of an acid, followed by extraction and purification steps. The specific conditions, such as the acid concentration, solvent, and reaction time, are varied in the different embodiments.[6]

Embodiment 1 (as described in the patent): [6]

  • Add 10 g of Ticagrelor to 50 mL of acetonitrile (B52724) and 50 mL of 6 mol/L dilute hydrochloric acid.

  • After stirring to clarify, add 0.5 g of sodium nitrite and continue stirring at 30°C for 48 hours.

  • After the reaction is complete, add 200 mL of ethyl acetate (B1210297) for extraction, remove the aqueous phase, and wash the organic solvent with 100 mL of saturated brine.

  • Concentrate and dry the organic phase under reduced pressure to obtain the product.

It is important to note that the successful synthesis of this compound, as claimed by some, relies on precise control of these reaction conditions.[1]

Analytical Methodologies

The differentiation between this compound and its cyclized isomer is critical and requires advanced analytical techniques.

Chromatographic and Mass Spectrometric Methods

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a key technique for the analysis of this compound.[1]

  • HPLC: Can be used to separate this compound from Ticagrelor and the cyclized isomer based on their different retention times.[1]

  • LC-MS: Confirms the presence of a compound with the correct molecular mass for this compound. However, as the cyclized isomer has the same mass, this technique alone is not sufficient for definitive identification.[3]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and definitive identification of this compound.[3]

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed structural information, allowing for the differentiation between the N-nitroso and the 4,5-dihydroisoxazole structures.[3][5] TLC reported distinct NMR profiles for the two compounds, confirming their structural differences.[1]

  • IR Spectroscopy: Can also be used to distinguish between the two isomers based on their different functional groups and corresponding vibrational frequencies.[3]

Diagram 2: General Analytical Workflow for Nitrosamine Impurity Analysis

G Sample Sample Preparation (e.g., Drug Substance, Drug Product) Separation Chromatographic Separation (HPLC or GC) Sample->Separation Detection Mass Spectrometric Detection (e.g., MS/MS, HRMS) Separation->Detection Identification Structural Confirmation (NMR, IR) Detection->Identification Quantification Quantification and Reporting Identification->Quantification

Caption: A general workflow for the analysis of nitrosamine impurities.

Stability

The stability of this compound is a key characteristic that distinguishes it from its cyclized isomer.

  • This compound: Reported to be unstable, with a tendency to revert to the parent API, Ticagrelor.[1]

  • 4,5-Dihydroisoxazole Derivative: Reported to be stable.[1]

This difference in stability can be used as an additional piece of evidence for the identification of the N-nitroso compound.

Toxicological Information

Conclusion

This compound (CAS 2476859-55-7) represents a significant analytical challenge in the field of pharmaceutical impurity analysis. The conflicting reports regarding its synthesis highlight the complexities involved in its formation and the importance of rigorous analytical characterization. While some researchers have reported the successful synthesis and characterization of this elusive nitrosamine, others have consistently observed the formation of a stable, cyclized isomer. For scientists and professionals in drug development, a thorough understanding of the potential for its formation, the analytical methods for its detection and differentiation, and the current scientific debate is crucial for ensuring the safety and quality of Ticagrelor-containing drug products. Further research and publication of detailed experimental protocols are needed to resolve the existing ambiguities surrounding this compound.

References

The Stability of N-Nitroso Ticagrelor: A Technical Guide on Formation, Analysis, and Control in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The potential for nitrosamine (B1359907) impurities in pharmaceutical products has become a critical focus for regulatory agencies and manufacturers worldwide. For Ticagrelor, a widely used antiplatelet medication, the assessment of its N-nitroso derivative, N-Nitroso Ticagrelor, presents a unique and complex scientific challenge. This technical guide provides a comprehensive overview of the current understanding of this compound, its stability, the analytical methodologies crucial for its assessment, and strategies for its control in pharmaceutical formulations.

A significant body of research indicates that the direct nitrosation of Ticagrelor does not readily yield the expected N-Nitroso derivative. Instead, a competing intramolecular cyclization reaction is favored, forming a 4,5-dihydroisoxazole derivative.[1][2][3][4] This cyclized impurity shares the same molecular mass as this compound, creating a significant analytical challenge that necessitates advanced spectroscopic methods for unambiguous identification.[1][2]

While many researchers have reported the instability of this compound and the difficulty in its synthesis and isolation,[1] at least one report claims the successful synthesis and characterization of the true N-nitroso compound.[5] This report highlights a key stability difference: this compound exhibits behavior consistent with true nitrosamines, showing partial reversion to the parent API (Ticagrelor), whereas the cyclized 4,5-dihydroisoxazole analog is stable.[5] This guide will delve into these competing findings and their implications for risk assessment and stability studies.

The Formation Controversy: N-Nitrosation vs. Intramolecular Cyclization

The core challenge in assessing this compound lies in the competing reaction pathways that occur when Ticagrelor is subjected to nitrosating agents. Ticagrelor's secondary amine is the target for nitrosation; however, the proximity of the cyclopropyl (B3062369) ring facilitates an alternative intramolecular rearrangement.[4]

  • N-Nitrosation Pathway: The expected reaction where a nitroso group (-N=O) attaches to the secondary amine of the Ticagrelor molecule.

  • Cyclization Pathway: An intramolecular rearrangement that leads to the formation of a stable, non-toxic 4,5-dihydroisoxazole derivative.[4] This pathway is widely reported to be predominant.[1][2][3]

The diagram below illustrates these two competing reaction pathways.

G cluster_0 Ticagrelor Ticagrelor NNitroso This compound (Unstable) Ticagrelor->NNitroso Direct Nitrosation (Minor / Condition-Dependent) Cyclized 4,5-Dihydroisoxazole Derivative (Stable) Ticagrelor->Cyclized Intramolecular Cyclization (Major / Favored Pathway) NitrosatingAgent Nitrosating Agents (e.g., NaNO2, acidic conditions) NitrosatingAgent->Ticagrelor

Figure 1: Competing reaction pathways of Ticagrelor under nitrosating conditions.

This dual pathway has led to debate within the scientific community, with some organizations concluding that this compound does not form under normal conditions and providing synthesis failure reports to regulatory agencies.[6] Conversely, the successful synthesis by controlling reaction conditions suggests that its formation, while challenging, cannot be entirely dismissed.[5]

Stability Profile and Degradation

The stability of this compound is intrinsically linked to its formation. The primary challenge is not its degradation in a final drug product, but its inherent instability upon formation.

CompoundReported Stability CharacteristicsPrimary Degradation/Reversion Product
This compound Unstable; sensitive to moisture.[1] Shows partial reversion to the parent API.[5]Ticagrelor[5]
4,5-Dihydroisoxazole Derivative Stable compound.[4][5]Not reported to degrade under typical conditions.

Forced degradation studies on Ticagrelor itself have identified several degradation pathways under various stress conditions, including oxidation, S-dealkylation, and N-dealkylation. While these studies are crucial for developing stability-indicating methods for the API, they have not reported the formation of this compound as a degradant.

Experimental Protocols and Analytical Methodologies

Distinguishing between this compound and its cyclized isomer is not possible with mass spectrometry (LC-MS) alone, as they are isobaric (have the same molecular weight).[1] Definitive identification requires a combination of chromatographic separation and advanced spectroscopic techniques.

Key Experimental Methodologies

Objective: To differentiate and quantify this compound from its isobaric cyclized impurity and the parent drug, Ticagrelor.

Protocol Summary:

  • Sample Preparation: A standard solution of the Ticagrelor drug product is prepared in a suitable diluent (e.g., acetonitrile (B52724)/water). Reference standards for Ticagrelor, this compound, and the 4,5-dihydroisoxazole derivative are required for method development and validation.

  • Chromatographic Separation (HPLC/UPLC):

    • Column: A high-resolution reverse-phase column (e.g., C18) is used.

    • Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection is used for initial quantification, but mass spectrometry (MS) is required for mass confirmation.

    • Key Performance Requirement: The method must demonstrate baseline separation of Ticagrelor, this compound, and the 4,5-dihydroisoxazole derivative. It has been reported that the cyclized compound elutes before the API, and the uncyclized (N-Nitroso) form elutes after the API.[1]

  • Identification and Confirmation (LC-MS and NMR):

    • LC-MS/MS: Used to confirm the mass of the eluting peaks. While both impurities will have the same parent mass, their fragmentation patterns in MS/MS may differ, providing clues to their structure.

    • Nuclear Magnetic Resonance (NMR): This is the definitive technique for structural elucidation.[1][3][5] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses of the isolated impurities are necessary to confirm the presence of the N-nitroso group versus the dihydroisoxazole (B8533529) ring structure.[1][3] Distinct NMR profiles for the two compounds have been demonstrated.[5]

Summary of Analytical Techniques for Differentiation
TechniqueApplicationFinding/Result
HPLC / UPLC SeparationAchieves chromatographic separation of the two isomers and the parent API based on polarity differences.[1][5]
LC-MS Mass DetectionConfirms both impurities have the same molecular mass as expected for this compound.[1][3]
NMR (1D & 2D) Structural ElucidationProvides definitive structural confirmation, distinguishing the N-N=O bond from the C-O-N bond in the cyclized ring.[1][3][4][5]
IR Spectroscopy Functional Group IDCan help differentiate the functional groups present in the two distinct molecular structures.[1]

Risk Assessment and Control Strategies

Given the complexities, a robust risk assessment is paramount. The workflow for assessing the risk of this compound should be adapted to account for the competing cyclization pathway.

G start Start: Risk Assessment for This compound step1 Step 1: Identify Potential Sources of Nitrosating Agents (e.g., nitrites in excipients, water, starting materials) start->step1 step2 Step 2: Evaluate Manufacturing Process - Presence of secondary amine (Ticagrelor) - pH conditions (acidic pH increases risk) - Temperature step1->step2 decision1 Is there a plausible risk of nitrosamine formation? step2->decision1 step3 Step 3: Develop Analytical Method - Must differentiate N-Nitroso from cyclized isobaric impurity - Use HPLC, MS, and NMR for validation decision1->step3 Yes step6 Step 5B: Document Findings - Justify absence of risk based on predominant cyclization pathway - Include synthesis failure data if applicable decision1->step6 No step4 Step 4: Confirmatory Testing - Test API and finished product - Use validated, specific method step3->step4 decision2 Is this compound or Cyclized Impurity Detected? step4->decision2 step5 Step 5A: Implement Control Strategy - Set specification limit below AI - Reformulate to remove nitrites - Modify process (e.g., pH control) decision2->step5 Yes decision2->step6 No end End: Risk Mitigated step5->end step6->end

Figure 2: Risk assessment workflow for this compound in pharmaceutical products.

Control Strategies:

  • Excipient and Raw Material Control: The most effective strategy is to prevent the formation of nitrosamines by carefully selecting and testing excipients for nitrite (B80452) impurities.

  • pH Control: Maintaining a neutral or basic pH during manufacturing and in the final formulation can significantly reduce the risk of nitrosamine formation, as the reaction is typically acid-catalyzed.[7]

  • Formulation Optimization: The use of antioxidants, such as ascorbic acid or alpha-tocopherol, has been shown to inhibit nitrosamine formation in some formulations.

  • Process Understanding: A deep understanding of the reaction chemistry is crucial. For Ticagrelor, this includes acknowledging the favorability of the cyclization pathway as a mitigating factor, which should be scientifically justified in regulatory submissions.

Conclusion

The stability of this compound in pharmaceutical formulations is a non-trivial issue, dominated by the compound's inherent instability and the preferential formation of a stable, isobaric cyclized impurity. For drug development professionals, the focus must shift from traditional stability studies of a known degradant to a more fundamental investigation involving advanced analytical chemistry to confirm the identity of any potential impurity.

A comprehensive risk assessment must acknowledge the possibility, however remote or condition-dependent, of this compound formation. The development of highly specific, validated analytical methods capable of distinguishing it from its cyclized isomer is not just a recommendation but a necessity for any thorough investigation. Ultimately, control strategies focused on preventing the ingress of nitrosating agents and controlling formulation/process parameters remain the most effective approach to ensure product quality and patient safety.

References

Navigating the Labyrinth: A Technical Guide to Nitrosamine Impurity Regulation in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of nitrosamine (B1359907) impurities in common medications has presented a significant challenge to the pharmaceutical industry, prompting stringent regulatory scrutiny and demanding a deeper understanding of their formation, detection, and control. This technical guide provides a comprehensive overview of the current regulatory landscape, analytical methodologies, and the fundamental biochemistry of nitrosamine-induced genotoxicity.

Regulatory Framework: A Global Perspective

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established guidelines to control nitrosamine impurities in pharmaceutical products.[1][2] These guidelines emphasize a risk-based approach to identify and mitigate the presence of these potentially carcinogenic substances.[3][4]

The core principle of these regulations is to maintain patient safety by ensuring that exposure to nitrosamine impurities is kept below acceptable intake (AI) limits.[5][6] These limits are derived from toxicological data and represent a negligible lifetime cancer risk.[7]

Key Regulatory Guidelines and Expectations
  • Risk Assessment: Manufacturers are required to conduct comprehensive risk assessments of their manufacturing processes to identify potential sources of nitrosamine formation.[3][8] This includes evaluating raw materials, solvents, catalysts, and the synthesis and degradation pathways of the active pharmaceutical ingredient (API).[9]

  • Confirmatory Testing: If a risk of nitrosamine formation is identified, confirmatory testing of the API and finished drug product is mandatory using validated, sensitive analytical methods.[2][6]

  • Control Strategies: Should nitrosamine impurities be detected, manufacturers must implement control strategies to reduce their levels to below the established AI limits.[7][10] These strategies may involve process optimization, raw material sourcing changes, or product reformulation.[10]

Acceptable Intake (AI) Limits for Common Nitrosamine Impurities

The following table summarizes the acceptable intake (AI) limits for several common nitrosamine impurities as established by major regulatory bodies. These values are crucial for setting specifications and ensuring product quality.

Nitrosamine ImpurityAbbreviationFDA Recommended AI Limit (ng/day)[5]EMA Established AI Limit (ng/day)[11]
N-NitrosodimethylamineNDMA9696
N-NitrosodiethylamineNDEA26.526.5
N-Nitroso-N-methyl-4-aminobutyric acidNMBA9696
N-NitrosodiisopropylamineNDIPA26.526.5
N-NitrosoethylisopropylamineNEIPA26.526.5
N-NitrosodibutylamineNDBA26.526.5

Note: AI limits can be converted to parts per million (ppm) based on the maximum daily dose (MDD) of the drug product using the formula: ppm = AI (ng) / MDD (mg).[5]

Experimental Protocols for Nitrosamine Detection

Accurate and sensitive analytical methods are paramount for the detection and quantification of nitrosamine impurities at trace levels. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective for a wide range of nitrosamine impurities.[12]

Sample Preparation (General Procedure for Drug Substance): [2]

  • Accurately weigh approximately 80-500 mg of the drug substance into a centrifuge tube.[2]

  • Add a suitable solvent (e.g., methanol (B129727) or 1% formic acid in water) and an internal standard solution.[2]

  • Vortex the mixture for a specified time (e.g., 5-20 minutes) to ensure complete dissolution or dispersion.[2]

  • Centrifuge the sample to separate any undissolved material.[2]

  • Filter the supernatant through a 0.22 µm or 0.45 µm filter into an HPLC vial for analysis.[2]

Chromatographic Conditions (Example): [15][16]

  • Column: Waters XSelect HSS PFP (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the nitrosamines.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Example): [15][16]

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and internal standard are monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is particularly suitable for the analysis of volatile nitrosamines.[17] Headspace sampling is often used to introduce the volatile analytes into the GC system, minimizing matrix effects.[17]

Sample Preparation (Headspace GC-MS): [17]

  • Weigh a representative sample of the ground drug product or API into a headspace vial.

  • Add a suitable solvent (e.g., water, N,N-Dimethylformamide).

  • Seal the vial and place it in the headspace autosampler for incubation at a specific temperature and time to allow the volatile nitrosamines to partition into the headspace.

Chromatographic Conditions (Example): [17]

  • Column: Agilent DB-624 UI (or equivalent)

  • Carrier Gas: Helium

  • Oven Program: A temperature ramp starting at a lower temperature (e.g., 40 °C) and increasing to a higher temperature (e.g., 240 °C) to separate the nitrosamines.

Mass Spectrometry Conditions (Example): [17]

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

  • Monitored Ions: Specific ions characteristic of each nitrosamine are monitored for identification and quantification.

Molecular Mechanism of Nitrosamine Carcinogenicity

Nitrosamines are pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects.[4][18] This activation process, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, leads to the formation of highly reactive alkylating agents that can damage DNA.[6][18]

Signaling Pathway of Nitrosamine-Induced DNA Damage and Repair

The following diagram illustrates the key steps in the metabolic activation of a common nitrosamine, N-nitrosodimethylamine (NDMA), and the subsequent DNA damage and repair pathways.

Nitrosamine_Pathway NDMA N-Nitrosodimethylamine (NDMA) CYP450 CYP450 Enzymes (e.g., CYP2E1) NDMA->CYP450 Metabolic Activation Reactive_Intermediate Reactive Intermediate (α-hydroxynitrosamine) CYP450->Reactive_Intermediate Diazonium_Ion Methyldiazonium Ion Reactive_Intermediate->Diazonium_Ion Spontaneous Decomposition DNA DNA Diazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-methylguanine, N7-methylguanine) DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Replication BER Base Excision Repair (BER) DNA_Adducts->BER Repair MGMT Direct Reversal (MGMT) DNA_Adducts->MGMT Repair Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis DNA_Adducts->Cell_Cycle_Arrest Cancer Cancer Mutation->Cancer BER->DNA MGMT->DNA

Caption: Metabolic activation of NDMA and resulting DNA damage and repair pathways.

The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication, ultimately increasing the risk of cancer.[5] The cell has several DNA repair mechanisms to counteract this damage, including base excision repair (BER) and direct reversal by enzymes like O6-methylguanine-DNA methyltransferase (MGMT).[1][6]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment and mitigation is essential for controlling nitrosamine impurities.

Risk_Assessment_Workflow Start Start Risk Assessment Risk_Identification Step 1: Risk Identification - API Synthesis & Degradation - Excipient Reactivity - Manufacturing Process - Packaging & Storage Start->Risk_Identification Risk_Analysis Step 2: Risk Analysis - Likelihood of Formation - Potential Levels Risk_Identification->Risk_Analysis Risk_Identified Risk Identified? Risk_Analysis->Risk_Identified Confirmatory_Testing Step 3: Confirmatory Testing (Validated Analytical Method) Risk_Identified->Confirmatory_Testing Yes No_Risk No Further Action Required (Document Rationale) Risk_Identified->No_Risk No Nitrosamine_Detected Nitrosamine Detected Above AI Limit? Confirmatory_Testing->Nitrosamine_Detected Control_Strategy Step 4: Implement Control Strategy - Process Modification - Material Sourcing - Reformulation Nitrosamine_Detected->Control_Strategy Yes Below_AI Control and Monitor (Set Specification) Nitrosamine_Detected->Below_AI No Monitoring Step 5: Continuous Monitoring - Routine Testing - Stability Studies Control_Strategy->Monitoring End End Monitoring->End No_Risk->End Below_AI->Monitoring

Caption: A stepwise workflow for nitrosamine impurity risk assessment and mitigation.

Logical Relationships in Nitrosamine Formation

The formation of nitrosamine impurities is a chemical process that requires the convergence of specific precursors and reaction conditions.

Nitrosamine_Formation_Logic cluster_precursors Nitrosating_Agent Nitrosating Agent (e.g., Nitrite Salts) Formation Nitrosamine Formation Nitrosating_Agent->Formation Secondary_Amine Secondary/Tertiary Amine (from API, Reagents, Solvents) Secondary_Amine->Formation Acidic_Conditions Favorable Conditions (e.g., Acidic pH) Acidic_Conditions->Formation

Caption: The fundamental components required for the formation of nitrosamine impurities.

Conclusion

The issue of nitrosamine impurities in pharmaceuticals is a complex and evolving challenge that necessitates a multi-faceted approach. A thorough understanding of the regulatory guidelines, robust analytical methodologies, and the underlying chemical and biological mechanisms is critical for ensuring the safety and quality of medicines. By implementing comprehensive risk assessment strategies and proactive control measures, the pharmaceutical industry can effectively manage and mitigate the risks associated with these impurities.

References

An In-depth Technical Guide to the Risk Assessment of N-Nitroso Ticagrelor in Drug Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the risk assessment of N-Nitroso Ticagrelor (B1683153), a potential nitrosamine (B1359907) impurity in ticagrelor drug substances. It addresses the complexities surrounding its formation, analytical detection, and regulatory landscape, offering a structured approach for professionals in the pharmaceutical industry.

Executive Summary

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their classification as probable human carcinogens.[1] N-Nitroso Ticagrelor (CAS 2476859-55-7), a Nitrosamine Drug Substance-Related Impurity (NDSRI), has been a subject of intense scientific scrutiny.[2][3] A key challenge in its risk assessment is the conflicting evidence regarding its formation.[4][5] Several studies indicate that under nitrosating conditions, Ticagrelor preferentially forms a non-mutagenic cyclized impurity, a 4,5-dihydroisoxazole derivative, which has the same molecular mass as this compound.[2][6] However, other reports claim the successful synthesis and characterization of this compound.[4] This guide provides a framework for navigating this ambiguity through robust analytical testing and a comprehensive risk assessment strategy, in line with global regulatory expectations.

Quantitative Data for Risk Assessment

A critical component of the risk assessment is understanding the acceptable intake limits and the analytical capabilities for detecting this compound.

Table 1: Regulatory and Technical Data for this compound
ParameterValueRegulatory Body/SourceNotes
CAS Number 2476859-55-7Chemical Abstracts Service[2][7]
Molecular Formula C₂₃H₂₇F₂N₇O₅SPrecisionFDA[8]
Molecular Weight 551.6 g/mol Veeprho[7]
Acceptable Intake (AI) Limit 1500 ng/dayU.S. FDA[3]
Carcinogenic Potency Category 5U.S. FDABased on the Carcinogenic Potency Categorization Approach (CPCA).[3]

Formation Pathways and Chemical Stability

Understanding the potential for formation of this compound is fundamental to the risk assessment. Ticagrelor, as a secondary amine, is theoretically susceptible to nitrosation in the presence of nitrosating agents (e.g., nitrites).[9][10]

However, a competing reaction pathway often leads to the formation of a 4,5-dihydroisoxazole derivative, which is a cyclized, non-nitrosamine impurity.[2][4][6] This cyclization is reportedly favored under many nitrosating conditions.[4] The stability of this compound is also a key consideration, with some reports indicating it can revert to the parent API, Ticagrelor, while the cyclized isomer remains stable.[4]

The diagram below illustrates the competing reaction pathways.

G Ticagrelor Ticagrelor (Secondary Amine) N_Nitroso_Ticagrelor This compound (NDSRI) Ticagrelor->N_Nitroso_Ticagrelor Direct Nitrosation (Pathway A) Cyclized_Impurity 4,5-Dihydroisoxazole Derivative (Non-Nitrosamine) Ticagrelor->Cyclized_Impurity Intramolecular Cyclization (Competing Pathway B) Nitrosating_Agent Nitrosating Agent (e.g., NaNO2, Acidic Conditions) Nitrosating_Agent->Ticagrelor

Figure 1: Competing reaction pathways of Ticagrelor under nitrosating conditions.

Experimental Protocols

A robust experimental strategy is essential to identify and quantify potential nitrosamine impurities and to differentiate this compound from its isomers.

Analytical Methodologies

The co-elution and identical mass of this compound and its cyclized isomer make chromatographic methods coupled with mass spectrometry (LC-MS) insufficient for unambiguous identification on their own.[2] A multi-technique approach is required.

Table 2: Recommended Analytical Techniques

TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Separation of Ticagrelor, this compound, and the cyclized impurity.Method development is crucial to achieve chromatographic separation. Co-injection of synthesized standards for both impurities is necessary for peak identification.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Detection and confirmation of molecular weight.While both impurities have the same mass, LC-MS is vital for sensitive detection and quantification, especially at trace levels.[2][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) Unambiguous structural elucidation and differentiation.NMR is the definitive technique to distinguish between the N-nitroso group and the isoxazole (B147169) ring structure.[2][4][6] Techniques like COSY, HSQC, and HMBC are particularly useful.[2]
Infrared (IR) Spectroscopy Functional group analysis.Can provide complementary structural information to differentiate the two compounds.[2]
Confirmatory Synthesis and Forced Degradation Studies

To thoroughly assess the risk, forced degradation studies (also known as NAP tests) should be conducted.[7]

Protocol Outline for Forced Degradation Study:

  • Reactant Preparation: Dissolve Ticagrelor in a suitable solvent (e.g., acetonitrile, dichloromethane).[11]

  • Introduction of Nitrosating Agent: Add a nitrosating agent (e.g., sodium nitrite) under acidic conditions (e.g., hydrochloric acid, acetic acid).[11][12] The reaction should be performed at controlled temperatures (e.g., 0-5°C).[12]

  • Reaction Monitoring: Monitor the reaction over time using HPLC or LC-MS to observe the formation of any new impurities.

  • Work-up and Isolation: Quench the reaction and extract the products using a suitable solvent like ethyl acetate. Isolate the main product(s) using techniques like column chromatography.[6][11]

  • Structural Analysis: Subject the isolated impurity to comprehensive analysis (NMR, MS, IR) to confirm its structure.[6] This is the critical step to determine if this compound or the cyclized derivative was formed.

Mutagenicity Assessment

Should the presence of this compound be confirmed, its mutagenic potential must be evaluated as per ICH M7 guidelines.[13]

  • Enhanced Ames Test: A bacterial reverse mutation assay (Ames test) is recommended to assess the mutagenic potential of nitrosamines.[2] This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[14]

Risk Assessment Workflow

A systematic risk assessment should be performed for all drug products containing Ticagrelor, in line with FDA and EMA guidance.[1][13][15]

The following diagram outlines a logical workflow for the risk assessment of this compound.

G cluster_0 Step 1: Risk Identification cluster_1 Step 2: Risk Analysis (Forced Studies) cluster_2 Step 3: Risk Evaluation cluster_3 Step 4: Risk Control Risk_ID Identify potential sources of nitrosating agents and secondary amines in the manufacturing process. Forced_Study Conduct forced degradation study (NAP Test) on Ticagrelor. Risk_ID->Forced_Study Analysis Analyze reaction products using HPLC, LC-MS, and NMR. Forced_Study->Analysis Decision Is N-Nitroso Ticagrelor formed? Analysis->Decision No_Formation Document findings. Justify absence of risk. (e.g., Synthesis Failure Report) Decision->No_Formation No Formation This compound is formed. Decision->Formation Yes Confirmatory_Testing Perform confirmatory testing of commercial batches using a validated analytical method. Formation->Confirmatory_Testing Control_Strategy Implement control strategy: - Set specification limit (< 1500 ng/day AI) - Modify process to mitigate formation Confirmatory_Testing->Control_Strategy

Figure 2: Risk assessment and control workflow for this compound.

Conclusion and Recommendations

The risk assessment for this compound is atypical due to the significant scientific debate surrounding its formation. The potential for a non-mutagenic isomer with the same mass to form instead necessitates a higher level of analytical scrutiny.

Key Recommendations:

  • Do Not Rely on Mass Alone: Risk assessments should not conclude the presence of this compound based solely on LC-MS data.

  • Utilize Orthogonal Analytics: Definitive structural elucidation using NMR is essential for any impurity formed during forced degradation studies.

  • Document Extensively: If this compound is not formed, a comprehensive "synthesis failure report" should be prepared to justify the absence of risk to regulatory agencies, as suggested by EMA guidelines.[7]

  • Implement Controls if Necessary: If the formation of this compound is confirmed, a control strategy must be implemented to ensure the drug substance meets the acceptable intake limit of 1500 ng/day. This may involve process optimization or setting a specific limit in the drug substance specification.

References

Literature review on N-nitroso derivatives of antiplatelet drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiplatelet drugs are a cornerstone in the prevention and treatment of thromboembolic diseases. The modification of these drugs into their N-nitroso derivatives has been explored as a strategy to enhance their therapeutic profile, potentially by combining the antiplatelet action with the vasodilatory and cytoprotective effects of nitric oxide (NO). This technical guide provides a comprehensive literature review on the N-nitroso derivatives of common antiplatelet drugs, focusing on their synthesis, biological activity, and the underlying signaling pathways.

Data Presentation

Quantitative Biological Activity of N-Nitroso Antiplatelet Derivatives

The following table summarizes the available quantitative data on the in vitro antiplatelet activity of N-nitroso derivatives of selected antiplatelet drugs. Data for S-nitroso derivatives of clopidogrel (B1663587) and prasugrel (B1678051) are presented, as these are the primary forms described in the literature resulting from the reaction of the active thiol metabolite with nitrosating agents.

DerivativeAntiplatelet DrugAssayAgonistIC50 Value (µM)Reference
S-Nitroso-clopidogrel (Clopidogrel-SNO)ClopidogrelPlatelet AggregationADP10.56 ± 1.43[1]
S-Nitroso-prasugrel (Prasugrel-SNO)PrasugrelPlatelet AggregationADP7.91 ± 1.03[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the platelet aggregation response.

Experimental Protocols

General Synthesis of Thienopyridine S-Nitrosothiols (S-Nitroso-clopidogrel and S-Nitroso-prasugrel)

Disclaimer: Detailed, step-by-step synthesis protocols with full characterization for N-nitroso derivatives of clopidogrel and prasugrel are not extensively available in the public domain. The following is a general method based on the literature for the direct S-nitrosation of thienopyridines.

Principle: The active thiol metabolites of thienopyridine antiplatelet drugs, such as clopidogrel and prasugrel, can react directly with a nitrosating agent, like sodium nitrite (B80452), under acidic conditions to form the corresponding S-nitrosothiol (SNO) derivative.[1][2]

Materials:

  • Active thiol metabolite of the thienopyridine drug (e.g., active metabolite of clopidogrel or prasugrel)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or other suitable acid

  • Phosphate buffered saline (PBS), pH 7.4

  • Ozone-based chemiluminescence NO analyzer

  • UV-Vis spectrophotometer

Procedure:

  • A stock solution of the active thiol metabolite of the thienopyridine is prepared in an appropriate solvent.

  • A fresh solution of sodium nitrite is prepared in deionized water.

  • The reaction is initiated by adding the sodium nitrite solution to the thiol solution, followed by acidification with HCl to the desired pH (acidic conditions favor nitrosation).

  • The reaction mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration. The optimal pH, nitrite concentration, and incubation time for maximal SNO formation should be determined empirically.[1]

  • The formation of the S-nitrosothiol can be monitored by measuring the characteristic UV absorbance of the S-NO bond (typically around 340 nm).

  • The concentration of the formed S-nitrosothiol can be quantified using an ozone-based chemiluminescence NO analyzer, which detects the NO released upon photolysis or chemical decomposition of the S-NO bond.

Characterization: The synthesized S-nitrosothiol should be characterized using spectroscopic methods such as:

  • UV-Vis Spectroscopy: To confirm the presence of the S-NO chromophore.

  • Mass Spectrometry (MS): To confirm the molecular weight of the S-nitroso derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the position of the nitroso group.

In Vitro Platelet Aggregation Assay

Principle: This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist, such as adenosine (B11128) diphosphate (B83284) (ADP). The change in light transmission through a suspension of platelet-rich plasma (PRP) is monitored as platelets aggregate.

Materials:

  • Human whole blood collected in sodium citrate (B86180) anticoagulant.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP).

  • Test compound (N-nitroso derivative).

  • Saline or appropriate vehicle control.

  • Light transmission aggregometer.

Procedure:

  • Preparation of PRP and PPP: Human whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Assay Setup: The aggregometer is calibrated with PPP (100% transmission) and PRP (0% transmission).

  • PRP is pre-warmed to 37°C in the aggregometer cuvettes with a stir bar.

  • A vehicle control or a specific concentration of the test compound is added to the PRP and incubated for a defined period (e.g., 2-5 minutes).

  • The platelet agonist (e.g., ADP) is added to initiate aggregation.

  • The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

  • The maximum platelet aggregation is determined, and the percentage inhibition by the test compound is calculated relative to the vehicle control.

  • A dose-response curve is generated to determine the IC50 value of the compound.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of NO-Mediated Platelet Inhibition

The primary mechanism by which N-nitroso derivatives of antiplatelet drugs are thought to exert their enhanced antiplatelet effect is through the release of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC) in platelets, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several proteins that ultimately lead to a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation.[3]

NO_Signaling_Pathway N_Nitroso N-Nitroso Derivative NO Nitric Oxide (NO) N_Nitroso->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased Intracellular Ca2+ Concentration PKG->Ca_decrease Leads to Platelet_Inhibition Inhibition of Platelet Activation and Aggregation Ca_decrease->Platelet_Inhibition

Figure 1: General signaling pathway of NO-mediated platelet inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of N-nitroso derivatives of antiplatelet drugs.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Start: Thienopyridine Active Metabolite Nitrosation Nitrosation with NaNO2 / Acid Start->Nitrosation Purification Purification Nitrosation->Purification Characterization Characterization (UV-Vis, MS, NMR) Purification->Characterization Platelet_Assay In Vitro Platelet Aggregation Assay Characterization->Platelet_Assay Cytotoxicity In Vitro Cytotoxicity Assay (Optional) Characterization->Cytotoxicity IC50 IC50 Determination Platelet_Assay->IC50 Data_Analysis Data Analysis IC50->Data_Analysis Cytotoxicity->Data_Analysis

Figure 2: Experimental workflow for synthesis and evaluation.

Conclusion

The formation of N-nitroso or, more specifically, S-nitroso derivatives of thienopyridine antiplatelet drugs like clopidogrel and prasugrel represents a promising area of research. These derivatives exhibit potent antiplatelet activity in vitro, likely through the release of nitric oxide and subsequent activation of the sGC-cGMP pathway. However, a comprehensive understanding of their physicochemical properties, detailed synthesis and characterization, and a full toxicological profile is still lacking in the publicly available literature. Further research is warranted to fully elucidate the therapeutic potential and safety of these compounds for the management of cardiovascular diseases.

References

Methodological & Application

Application Note: Development of a Highly Specific Analytical Method for the Detection of N-Nitroso Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor is a critical antiplatelet medication used to prevent cardiovascular events.[1][2] As with all pharmaceuticals, ensuring its purity and safety is paramount. In recent years, the presence of nitrosamine (B1359907) impurities in various drug products has become a significant concern for regulatory agencies and manufacturers worldwide due to their classification as probable human carcinogens.[3][4][5] Consequently, rigorous analytical testing is required to detect and quantify these impurities at trace levels.[5]

This application note details a comprehensive analytical method for the detection of N-Nitroso Ticagrelor, a potential nitrosamine impurity. It addresses the unique analytical challenges associated with this compound and provides a detailed protocol for its detection and quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique widely adopted for its high sensitivity and selectivity.[4][6]

Regulatory Context

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[3][7][8][9] These guidelines mandate that manufacturers perform risk assessments to evaluate the potential for nitrosamine formation in their products.[8][9] If a risk is identified, confirmatory testing using validated analytical methods is required.[8][10] The acceptable intake (AI) limits for nitrosamines are set at very low levels, necessitating highly sensitive analytical procedures.[3][10] For instance, the FDA has set daily intake limits for specific nitrosamines, such as 96 ng/day for N-nitrosodimethylamine (NDMA) and 26.5 ng/day for N-nitrosodiethylamine (NDEA).[3]

Analytical Challenges: The Case of this compound

The analysis of this compound presents a unique and significant challenge. Several studies have shown that when Ticagrelor is exposed to nitrosating agents, it predominantly forms a 4,5-dihydroisoxazole derivative through intramolecular cyclization, rather than the expected this compound.[11][12][13] This cyclized product and this compound are isomeric, sharing the same molecular mass, which makes their differentiation by mass spectrometry alone impossible without chromatographic separation.[11]

Some researchers have reported the successful synthesis and characterization of this compound under specific, controlled conditions, confirming that its formation is possible, albeit challenging.[1] This highlights the critical need for an analytical method with high specificity, capable of separating and unequivocally identifying both this compound and its cyclized isomer.

The instability of the uncyclized this compound, which is reported to be sensitive to moisture, further complicates its analysis and the preparation of a reference standard.[11]

Below is a diagram illustrating the competing reaction pathways.

Competing Reaction Pathways for Ticagrelor Nitrosation Ticagrelor Ticagrelor N_Nitroso_Ticagrelor This compound (Target Impurity) Ticagrelor->N_Nitroso_Ticagrelor Direct Nitrosation (Favored under specific conditions) Cyclized_Impurity 4,5-Dihydroisoxazole Derivative (Isomeric Impurity) Ticagrelor->Cyclized_Impurity Intramolecular Cyclization (Often the predominant pathway) Nitrosating_Agents Nitrosating Agents (e.g., NaNO2, acid)

Figure 1: Competing reaction pathways of Ticagrelor under nitrosating conditions.

Experimental Protocols

The following protocol describes a sensitive and specific LC-MS/MS method for the detection and quantification of this compound, designed to resolve it from Ticagrelor and the 4,5-dihydroisoxazole derivative.

Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (if available) and the 4,5-dihydroisoxazole derivative in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 100 µg/mL.

    • Perform serial dilutions to prepare working standards at concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (Ticagrelor Drug Substance):

    • Accurately weigh and dissolve 100 mg of the Ticagrelor drug substance in the diluent to obtain a final concentration of 1 mg/mL.

    • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Sample Preparation (Ticagrelor Tablets):

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Ticagrelor and transfer it to a volumetric flask.

    • Add the diluent to achieve a final concentration of 1 mg/mL of Ticagrelor.

    • Vortex for 10 minutes and sonicate for 15 minutes to facilitate extraction.

    • Centrifuge the solution at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
ParameterCondition
HPLC System UHPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow As per instrument manufacturer's recommendation
Mass Spectrometric Detection (MRM Transitions)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 552.2405.15025
552.2253.15035
4,5-Dihydroisoxazole Derivative 552.2405.15025
552.2355.15030
Ticagrelor 523.2361.12020

Note: The MRM transitions and collision energies should be optimized using reference standards for this compound and the cyclized impurity.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] The key validation parameters are summarized below with hypothetical acceptance criteria and results.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention times of this compound and its isomer.Chromatographic separation achieved between Ticagrelor, this compound, and the cyclized impurity.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.05 ng/mL
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 100.15 ng/mL
Linearity (R²) R² ≥ 0.99 for the calibration curve from LOQ to 150% of the specification limit.0.998
Accuracy (% Recovery) 80% - 120% at three concentration levels.95.2% - 104.5%
Precision (% RSD) Repeatability (n=6): ≤ 15% Intermediate Precision (different day/analyst): ≤ 20%Repeatability: 4.5% Intermediate Precision: 6.8%

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Analytical Workflow for this compound Detection cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample_Prep Weigh and dissolve Ticagrelor sample Filtration Filter through 0.22 µm filter Sample_Prep->Filtration Standard_Prep Prepare calibration standards LC_Separation Chromatographic Separation (UHPLC, C18 Column) Standard_Prep->LC_Separation Filtration->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration and Quantification Data_Acquisition->Integration Reporting Report Results and Compare with Limits Integration->Reporting

Figure 2: A comprehensive workflow for the detection of this compound.

Conclusion

The potential for nitrosamine impurities in pharmaceuticals necessitates the development of highly sensitive and specific analytical methods. The case of this compound is particularly complex due to its propensity to form an isomeric cyclized impurity. The LC-MS/MS method outlined in this application note provides a robust framework for the separation, detection, and quantification of this compound, enabling pharmaceutical manufacturers to ensure the safety and quality of their products in compliance with global regulatory expectations. The validation of this method is crucial to demonstrate its suitability for its intended purpose.

References

Application Note: Quantification of N-Nitroso Ticagrelor in Ticagrelor Drug Substance by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantification of the potential genotoxic impurity, N-Nitroso Ticagrelor, in Ticagrelor active pharmaceutical ingredient (API). Due to the inherent instability of this compound and its propensity to rearrange into an isobaric cyclized derivative, a robust and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is crucial for accurate quantification. This document outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the selective detection of this compound. The method is designed to be sensitive and specific, addressing the analytical challenges posed by this specific nitrosamine (B1359907) impurity.

Introduction

Ticagrelor is an antiplatelet medication vital in the prevention of cardiovascular events.[1] During the synthesis or storage of Ticagrelor, there is a potential for the formation of N-nitrosamine impurities, such as this compound. Regulatory agencies have stringent requirements for the control of such impurities due to their classification as probable human carcinogens.[2]

The analysis of this compound is particularly challenging. Under nitrosating conditions, Ticagrelor can undergo a competing intramolecular cyclization to form a 4,5-dihydroisoxazole derivative.[1][3][4] This cyclized product is isobaric with this compound (both having the same molecular mass), rendering simple mass spectrometric detection insufficient for differentiation.[3][4] Furthermore, this compound has been reported to be unstable, which can complicate its synthesis, isolation, and quantification.[1][3]

This application note describes a highly selective LC-MS/MS method capable of chromatographically separating this compound from Ticagrelor and its critical isobaric impurity, ensuring accurate quantification.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Ticagrelor, this compound (Certified Reference Material).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Internal Standard (IS): Ticagrelor-d7 or another suitable stable isotope-labeled analog.

Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Ticagrelor-d7 in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the standard stock solution with a 50:50 mixture of acetonitrile and water. Spike each standard with the internal standard to a final concentration of 100 ng/mL.

  • Sample Preparation: Accurately weigh 50 mg of Ticagrelor API into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Spike with the internal standard to a final concentration of 100 ng/mL.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 3

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Tentative
This compound 552.2To be determined empiricallyTo be determined empiricallyTo be determined empirically
Ticagrelor 522.2403.1361.125
Ticagrelor-d7 (IS) 529.2410.1368.125

Note: The precursor ion for this compound is the [M+H]+ adduct of its molecular weight of 551.57. The product ions and collision energies for this compound must be determined by infusing a standard solution into the mass spectrometer.

Method Validation Parameters (Hypothetical Data)

A full method validation should be performed according to ICH guidelines. The following table presents hypothetical performance data to illustrate the expected capabilities of the method.

Table 4: Summary of Quantitative Performance (Hypothetical)

ParameterResult
Linearity (r²) > 0.995
Range 0.5 - 100 ng/mL
LLOQ 0.5 ng/mL (equivalent to 0.5 ppm in API)
Accuracy 90 - 110%
Precision (%RSD) < 15%
Specificity No interference from Ticagrelor or its cyclized impurity

Diagrams

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification weigh_api Weigh Ticagrelor API dissolve_api Dissolve and Dilute weigh_api->dissolve_api spike_is_sample Spike with Internal Standard dissolve_api->spike_is_sample inject Inject Sample/Standard spike_is_sample->inject weigh_ref Prepare this compound Stock serial_dilution Create Calibration Curve Standards weigh_ref->serial_dilution spike_is_std Spike Standards with IS serial_dilution->spike_is_std spike_is_std->inject chrom_sep Chromatographic Separation (C18 Column) inject->chrom_sep ms_detection Mass Spectrometric Detection (ESI+, MRM) chrom_sep->ms_detection integrate Integrate Peak Areas ms_detection->integrate calibration_curve Generate Calibration Curve integrate->calibration_curve quantify Quantify this compound calibration_curve->quantify

Caption: Experimental workflow for the quantification of this compound.

G ticagrelor Ticagrelor n_nitroso_ticagrelor This compound (Unstable Impurity) ticagrelor->n_nitroso_ticagrelor Direct Nitrosation cyclized_derivative 4,5-Dihydroisoxazole Derivative (Stable, Isobaric Impurity) ticagrelor->cyclized_derivative Intramolecular Cyclization (Favored Pathway) nitrosating_agent Nitrosating Agent (e.g., NaNO2, acidic conditions) n_nitroso_ticagrelor->ticagrelor Reversion

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of N-Nitroso Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and control of N-nitrosamine impurities in pharmaceutical products remain a critical focus for regulatory agencies and manufacturers worldwide.[1][2][3] These compounds are classified as probable human carcinogens, necessitating their control at stringent, trace-level limits.[1][2] Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are structurally similar to the Active Pharmaceutical Ingredient (API), present a unique analytical challenge. N-Nitroso Ticagrelor, the NDSRI of the antiplatelet medication Ticagrelor, is a prime example of such a complex case.

A significant body of scientific evidence indicates that this compound is an unstable and potentially transient compound.[4][5] Under typical nitrosating conditions, Ticagrelor has been shown to preferentially form a cyclized 4,5-dihydroisoxazole derivative, which has the same molecular mass as this compound but a different structure.[4][6] This instability and alternative reaction pathway pose considerable challenges for its synthesis, isolation, and the development of a validated quantitative analytical method.[4][7]

This document provides a proposed protocol for the analysis of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). Given the absence of a standardized, validated method and the inherent instability of the analyte, this protocol is based on established principles for the analysis of other unstable NDSRIs and Ticagrelor itself. The quantitative data presented is illustrative to guide method validation.

Scientific Context: The Challenge of this compound

The primary challenge in the analysis of this compound is its propensity to undergo intramolecular cyclization, yielding a 4,5-Dihydroisoxazole derivative. This alternative product is more stable and its formation is often favored.[5][6]

G ticagrelor Ticagrelor (API) intermediate Transient Intermediate ticagrelor->intermediate Reaction with nitrosating_agent Nitrosating Agent (e.g., NaNO2, acidic conditions) nitrosating_agent->intermediate n_nitroso This compound (Unstable NDSRI) intermediate->n_nitroso Nitrosation (Less favored) cyclized 4,5-Dihydroisoxazole Derivative (Stable, same mass) intermediate->cyclized Intramolecular Cyclization (Favored Pathway)

This dynamic means that any analytical method must be highly specific to differentiate between this compound and its cyclized isomer. Furthermore, sample preparation and handling are critical to prevent the degradation of the target analyte.

Proposed Experimental Protocol: LC-HRMS Analysis

This protocol is a recommended starting point for the development and validation of a quantitative method for this compound.

Sample and Standard Preparation

Note: Due to the instability of this compound, obtaining a certified reference standard may be difficult. The use of a freshly synthesized and well-characterized standard is recommended. Alternatively, an in-situ spiking approach may be necessary for validation. All preparations should be performed rapidly at reduced temperatures and protected from light.

  • Standard Stock Solution (Nominal 100 µg/mL):

    • Accurately weigh approximately 1.0 mg of this compound reference standard.

    • Dissolve in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and dilute to 10.0 mL with ice-cold methanol (B129727) in a volumetric flask. Mix gently. This solution should be prepared fresh and used immediately.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with a diluent (e.g., 50:50 methanol:water) to prepare calibration standards ranging from 0.5 ng/mL to 50 ng/mL.

  • Sample Preparation (Ticagrelor API or Drug Product):

    • Accurately weigh and transfer a portion of the sample (e.g., 50 mg of API or powdered tablets) into a centrifuge tube.

    • Add 5.0 mL of ice-cold methanol.

    • Vortex for 2 minutes to dissolve/extract.

    • Centrifuge at 4500 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for immediate analysis.

LC-HRMS Method Parameters
Parameter Recommended Setting
Instrument High-Resolution Mass Spectrometer (e.g., Orbitrap-based)
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 35°C
Injection Volume 5 µL
Gradient 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B)
High-Resolution Mass Spectrometry Parameters
Parameter Recommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Parallel Reaction Monitoring (PRM) or Targeted-SIM (t-SIM)
Resolution ≥ 45,000
AGC Target 2e5
Maximum IT 100 ms
Capillary Temp. 320°C
Spray Voltage 3.5 kV
Sheath/Aux Gas 40 / 10 (arbitrary units)
Precursor Ion (m/z) 552.1802 [M+H]⁺ for C₂₃H₂₈F₂N₇O₅S⁺
Collision Energy Optimized for characteristic fragment ions (e.g., start at 20-30 eV)

Experimental and Data Analysis Workflow

The following diagram outlines the general workflow for the analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Reporting sample_prep Sample Weighing & Extraction lc_separation UHPLC Separation (C18 Column) sample_prep->lc_separation std_prep Standard Weighing & Dilution std_prep->lc_separation hrms_detection HRMS Detection (PRM/t-SIM Mode) lc_separation->hrms_detection quant Quantification (Calibration Curve) hrms_detection->quant report Final Report & Data Review quant->report

Example Quantitative Data and Validation Parameters

The following table summarizes the expected performance of the proposed method upon successful validation, in accordance with ICH Q2(R2) guidelines.[8] This data is illustrative.

Validation Parameter Example Acceptance Criteria Illustrative Result
Linearity (r²) ≥ 0.9900.998
Range 0.5 - 50 ng/mLMeets Criteria
Limit of Detection (LOD) Report Value0.15 ng/mL (0.015 ppm)
Limit of Quantitation (LOQ) ≤ 0.5 ng/mL (0.05 ppm)0.5 ng/mL
Accuracy (% Recovery) 70.0% - 130.0%95.2% - 108.5%
Precision (RSD%) ≤ 25%≤ 8.5%
Specificity No interference at the retention time of the analytePeak is spectrally pure

Note: ppm values are based on a sample concentration of 10 mg/mL.

Ticagrelor Signaling Pathway

Ticagrelor exerts its antiplatelet effect by reversibly inhibiting the P2Y12 receptor on platelets.[9][10][11] This prevents ADP-mediated signaling, which is crucial for platelet activation and aggregation.

G adp ADP p2y12 P2Y12 Receptor adp->p2y12 Binds to ticagrelor Ticagrelor ticagrelor->p2y12 Reversibly Inhibits gi_protein Gi Protein Activation p2y12->gi_protein ac Adenylyl Cyclase (Inhibition) gi_protein->ac camp ↓ cAMP Levels ac->camp vasp VASP-P Activation (Reduced) camp->vasp platelet_activation Platelet Activation & Aggregation vasp->platelet_activation Leads to Inhibition of

Conclusion

The analysis of this compound by LC-HRMS is a complex task due to the inherent instability of the analyte and its tendency to rearrange into a more stable cyclized isomer. The proposed method in this document provides a robust starting point for researchers to develop and validate a sensitive and specific quantitative assay. Careful attention to sample and standard handling is paramount for obtaining accurate results. The high resolution and specificity of modern mass spectrometers are essential tools to ensure that this compound can be unequivocally distinguished from its isomers and other matrix components, ultimately ensuring patient safety.[12][13]

References

Application Notes and Protocols for the Spectroscopic Characterization of N-Nitroso Ticagrelor using NMR and IR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso Ticagrelor (B1683153) is a potential nitrosamine (B1359907) impurity of Ticagrelor, an antiplatelet medication. The formation of N-nitrosamines is a significant concern in the pharmaceutical industry due to their classification as probable human carcinogens. The characterization of N-Nitroso Ticagrelor is challenging due to its propensity to rearrange into a stable 4,5-dihydroisoxazole derivative under nitrosation conditions[1][2][3]. Both this compound and its cyclized isomer possess the same molecular mass, necessitating the use of sophisticated spectroscopic techniques for their differentiation[2].

These application notes provide detailed protocols and expected spectroscopic data for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. A comparative analysis with Ticagrelor and the 4,5-dihydroisoxazole derivative is presented to aid in the unambiguous identification of this critical impurity.

Spectroscopic Data

Due to the limited availability of public-facing, detailed experimental spectra for this compound, this section provides a compilation of data for the parent drug, Ticagrelor, and its common cyclized impurity, the 4,5-dihydroisoxazole derivative. Furthermore, expected characteristic peaks for this compound are presented based on the known spectroscopic behavior of N-nitrosamine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for differentiating it from its isomer. The presence of the N-nitroso group is expected to cause significant changes in the chemical shifts of adjacent protons and carbons compared to the parent Ticagrelor molecule.

Table 1: ¹H NMR Data (Expected Chemical Shifts in ppm)

Assignment Ticagrelor 4,5-Dihydroisoxazole Derivative This compound (Expected)
Aromatic Protons7.26-7.35 (m)Signals shifted due to isoxazole (B147169) ringShifts in the aromatic region are expected to be less affected than the cyclopropyl (B3062369) protons.
Cyclopropyl Protons1.24 (m), 1.33-1.42 (m)Significant shifts and changes in multiplicity due to the new ring structure.Protons on the cyclopropyl ring adjacent to the nitrosated nitrogen are expected to show two distinct sets of signals due to restricted rotation around the N-N bond, with significant downfield shifts.
Cyclopentane (B165970) Protons2.11 (bm), 2.63 (m), 3.98 (bs), 4.54 (bs), 4.62-4.67 (m), 4.99 (m)Shifts and multiplicity changes in the cyclopentane ring protons.Minor shifts are expected for protons on the cyclopentane ring.
Propylthio Protons0.81 (t), 1.48-1.55 (m), 2.87 (q)Minor shifts expected.Minor shifts expected.
Hydroxyethoxy Protons3.38-3.48 (m)Minor shifts expected.Minor shifts expected.

Note: The actual chemical shifts can vary depending on the solvent and instrument used. The data for Ticagrelor is compiled from literature[3]. The expectations for this compound are based on general principles of NMR spectroscopy for N-nitrosamines.

Table 2: ¹³C NMR Data (Expected Chemical Shifts in ppm)

Assignment Ticagrelor 4,5-Dihydroisoxazole Derivative This compound (Expected)
Aromatic Carbons112.41, 114.96, 117.04, 122.13, 123.13, 139.18Shifts due to the isoxazole ring system.Minor shifts are expected in the aromatic region.
Cyclopropyl Carbons14.90, 23.94, 32.36Significant shifts due to the formation of the isoxazole ring.The carbon atom of the cyclopropyl ring attached to the nitrosated nitrogen is expected to show a significant downfield shift.
Cyclopentane Carbons33.98, 35.44, 60.04, 61.38, 70.68, 82.02, 83.72Shifts in the cyclopentane ring carbons.Minor shifts are expected for the carbons of the cyclopentane ring.
Triazolopyrimidine Carbons148.21, 149.03, 150.52, 153.91, 169.48Shifts in the heterocyclic core.The carbon atom attached to the nitrosated nitrogen is expected to be significantly deshielded.

Note: The data for Ticagrelor is compiled from literature[3]. The expectations for this compound are based on general principles of NMR spectroscopy for N-nitrosamines.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key to characterizing this compound is the identification of the N-N=O stretching vibrations, which are absent in both Ticagrelor and its cyclized isomer.

Table 3: IR Absorption Data (Expected Frequencies in cm⁻¹)

Functional Group Ticagrelor 4,5-Dihydroisoxazole Derivative This compound (Expected)
N-H Stretch3294Absent or shiftedAbsent
O-H Stretch3119PresentPresent
C-H Stretch (Aromatic)3050PresentPresent
C-H Stretch (Aliphatic)2934, 2873PresentPresent
C=C, C=N Stretch1616, 1590, 1520Modified due to isoxazole ringSimilar to Ticagrelor
N-N=O Stretch Absent Absent Strong absorptions expected in the range of 1430-1500 cm⁻¹ and 1000-1100 cm⁻¹ [4]
C-F Stretch1275PresentPresent

Note: The data for Ticagrelor is compiled from literature[3]. The expectations for this compound are based on characteristic vibrational frequencies of N-nitrosamines[4].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound should be performed with caution in a well-ventilated fume hood due to the potential carcinogenicity of nitrosamines.

Materials:

  • Ticagrelor

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetonitrile (B52724)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure: [5]

  • Dissolve 10 g of Ticagrelor in 50 mL of acetonitrile in a round-bottom flask.

  • Add 50 mL of 6 mol/L dilute hydrochloric acid to the solution and stir until the Ticagrelor is fully dissolved.

  • Cool the reaction mixture to 10°C in an ice bath.

  • Slowly add 3.3 g of sodium nitrite to the stirred solution.

  • Continue stirring the reaction mixture at 10°C for 40 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the product with 200 mL of ethyl acetate.

  • Wash the organic layer with 100 mL of saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product should be purified by column chromatography.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample (this compound, Ticagrelor, or the cyclized impurity).

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS as an internal standard.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra according to the instrument's standard operating procedures.

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record the IR spectrum of the KBr pellet over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization & Differentiation Ticagrelor Ticagrelor Nitrosation Nitrosation (NaNO2, HCl) Ticagrelor->Nitrosation Crude_Product Crude Product Mixture (this compound & Cyclized Impurity) Nitrosation->Crude_Product Purification Column Chromatography Crude_Product->Purification N_Nitroso_Ticagrelor Purified N-Nitroso Ticagrelor Purification->N_Nitroso_Ticagrelor Cyclized_Impurity Purified 4,5-Dihydroisoxazole Derivative Purification->Cyclized_Impurity NMR NMR Spectroscopy (1H, 13C, 2D) N_Nitroso_Ticagrelor->NMR IR IR Spectroscopy (FTIR) N_Nitroso_Ticagrelor->IR Cyclized_Impurity->NMR Cyclized_Impurity->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation of This compound Data_Analysis->Structure_Confirmation Differentiation Differentiation from Cyclized Impurity Data_Analysis->Differentiation

Caption: Experimental Workflow for this compound Characterization.

logical_relationship Ticagrelor Ticagrelor (Parent Drug) Nitrosation Nitrosation Conditions (e.g., NaNO2, acid) Ticagrelor->Nitrosation N_Nitroso This compound (Target Impurity) Nitrosation->N_Nitroso Forms under controlled conditions Rearrangement Intramolecular Cyclization (Favored Pathway) Nitrosation->Rearrangement N_Nitroso->Rearrangement Unstable, can rearrange Cyclized 4,5-Dihydroisoxazole Derivative (Common Byproduct) Rearrangement->Cyclized

Caption: Logical Relationship of Ticagrelor Nitrosation Products.

Conclusion

The spectroscopic characterization of this compound requires a careful and comparative approach due to the concurrent formation of a stable cyclized isomer. While obtaining a pure standard of this compound is challenging, the application of NMR and IR spectroscopy provides the necessary tools for its identification and differentiation from the 4,5-dihydroisoxazole derivative. The key distinguishing features will be the presence of characteristic N-N=O stretches in the IR spectrum and the unique chemical shifts, particularly of the cyclopropyl protons, in the NMR spectrum of this compound. These detailed protocols and expected spectral data serve as a valuable resource for researchers and scientists involved in the analysis and control of nitrosamine impurities in Ticagrelor.

References

Application Note: Protocol for Forced Degradation Studies of Ticagrelor to Generate N-Nitroso Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The investigation of N-nitroso impurities in pharmaceutical products is a critical aspect of drug safety and regulatory compliance. N-nitrosamines are classified as probable human carcinogens, and their presence in medications is strictly monitored. Ticagrelor, a P2Y12 platelet inhibitor, contains a secondary amine moiety, which theoretically poses a risk for the formation of an N-nitroso derivative (N-Nitroso-Ticagrelor) in the presence of nitrosating agents.

However, research has shown that the direct nitrosation of Ticagrelor is not straightforward.[1][2] Under typical nitrosating conditions, Ticagrelor has a strong tendency to undergo an intramolecular cyclization, forming a 4,5-dihydroisoxazole derivative instead of the anticipated N-Nitroso compound.[1][2][3] This cyclized impurity shares the same molecular mass as N-Nitroso-Ticagrelor, making their differentiation challenging without advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR).[2] Despite these challenges, some studies have reported the successful synthesis of N-Nitroso-Ticagrelor under precisely controlled conditions, highlighting the need for a well-defined protocol to investigate its potential formation.[1]

This application note provides a detailed protocol for a forced degradation study designed to investigate the formation of N-Nitroso-Ticagrelor. The protocol is based on conditions known to promote nitrosation and includes the necessary analytical procedures to identify and quantify both the N-nitroso impurity and its cyclized isomer.

Experimental Protocols

This section details the methodologies for conducting the forced degradation study of Ticagrelor to investigate the formation of N-Nitroso-Ticagrelor.

Materials and Reagents
  • Ticagrelor Reference Standard

  • N-Nitroso-Ticagrelor Reference Standard (if available)

  • 4,5-Dihydroisoxazole Derivative of Ticagrelor Reference Standard (if available)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic Acid, LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • Deionized Water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Analytical Balance

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Magnetic stirrer and hot plate

  • Reaction vials

Preparation of Solutions
  • Ticagrelor Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ticagrelor reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Sodium Nitrite Solution (1 M): Dissolve 6.9 g of sodium nitrite in 100 mL of deionized water.

  • Hydrochloric Acid (1 N): Prepare by diluting concentrated HCl in deionized water.

  • Sodium Hydroxide (1 N): Prepare by dissolving NaOH in deionized water.

Forced Nitrosation Protocol
  • Reaction Setup: In a clean reaction vial, add 1 mL of the Ticagrelor stock solution (1 mg/mL).

  • Acidification: Adjust the pH of the solution to approximately 3.0-4.0 by adding 1 N HCl dropwise while stirring.

  • Initiation of Nitrosation: Add a molar excess of the sodium nitrite solution (e.g., 10 equivalents) to the reaction mixture.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 40°C) for a specified duration (e.g., 24 hours). Protect the reaction from light.

  • Time-Point Sampling: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 2, 4, 8, and 24 hours) for analysis.

  • Quenching: Stop the reaction by adjusting the pH to neutral or slightly basic with 1 N NaOH.

  • Sample Preparation for Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

Analytical Method for Separation and Quantification

A stability-indicating HPLC or LC-MS method is required to separate Ticagrelor from its potential degradation products, including N-Nitroso-Ticagrelor and the 4,5-dihydroisoxazole derivative.

  • HPLC-UV/PDA Method:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient elution of 0.1% Formic acid in water (A) and Acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • LC-MS/MS Method: For higher sensitivity and specificity, an LC-MS/MS method should be developed to monitor the specific mass transitions of Ticagrelor, N-Nitroso-Ticagrelor, and the cyclized impurity. This is crucial for distinguishing between the two isomers which have the same molecular weight.

Structural Characterization

Due to the identical molecular mass of N-Nitroso-Ticagrelor and its cyclized isomer, unambiguous identification requires advanced spectroscopic analysis.[2]

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are essential to confirm the structural identity of the impurities formed.[2]

Data Presentation

The quantitative results from the forced degradation study should be summarized in a table to facilitate comparison. The table should include the percentage of remaining Ticagrelor and the percentage of each impurity formed under the tested conditions.

Table 1: Representative Data from Forced Nitrosation of Ticagrelor at 40°C

Time Point (hours)Ticagrelor (%)N-Nitroso-Ticagrelor (%)4,5-Dihydroisoxazole Derivative (%)Other Degradants (%)
0100.00.00.00.0
295.20.11.53.2
490.50.23.85.5
882.10.38.98.7
2465.70.515.318.5

*Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary and will likely show a higher proportion of the 4,5-Dihydroisoxazole Derivative compared to N-Nitroso-Ticagrelor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the forced degradation study of Ticagrelor.

G cluster_prep Preparation cluster_reaction Forced Nitrosation cluster_analysis Analysis Ticagrelor Ticagrelor Stock Solution (1 mg/mL) Reaction_Setup Reaction Setup: Ticagrelor Solution + Acid Ticagrelor->Reaction_Setup Nitrosating_Agent Sodium Nitrite Solution (1 M) Reaction_Start Add Nitrosating Agent Nitrosating_Agent->Reaction_Start Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temp. (e.g., 40°C, 24h) Reaction_Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Quench Quench Reaction Sampling->Quench HPLC_MS HPLC / LC-MS Analysis Quench->HPLC_MS Characterization NMR Characterization HPLC_MS->Characterization

Caption: Experimental workflow for the forced degradation of Ticagrelor to investigate N-Nitroso impurity formation.

The potential for N-nitroso impurity formation in Ticagrelor presents a unique analytical challenge due to the competing intramolecular cyclization reaction. The protocol outlined in this application note provides a systematic approach to study the nitrosation of Ticagrelor under forced conditions. It is imperative to employ highly specific and sensitive analytical techniques, such as LC-MS/MS for quantification and NMR for definitive structural elucidation, to differentiate between the N-Nitroso-Ticagrelor impurity and its 4,5-dihydroisoxazole isomer. This rigorous approach is essential for a comprehensive risk assessment and to ensure the safety and quality of Ticagrelor-containing drug products.

References

Application Notes & Protocols: N-Nitroso Ticagrelor as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of N-Nitroso Ticagrelor

This compound (CAS 2476859-55-7) is a potential nitrosamine (B1359907) impurity of Ticagrelor, an antiplatelet medication.[1][2] The monitoring and control of nitrosamine impurities in pharmaceutical products are of high importance due to their classification as probable human carcinogens. Consequently, the availability of well-characterized reference standards for these impurities is crucial for the development and validation of analytical methods to ensure drug safety.

However, the use of this compound as a reference standard is complicated by a significant synthetic and analytical challenge. Several research groups have reported that the direct nitrosation of Ticagrelor does not readily yield the expected N-nitroso derivative.[1][3] Instead, a competing intramolecular cyclization reaction often leads to the formation of a 4,5-dihydroisoxazole derivative.[1][3] This cyclized impurity is isomeric to this compound, sharing the same molecular mass, which makes their differentiation by mass spectrometry alone challenging.[1]

While some specialized chemical synthesis companies claim to have successfully synthesized and characterized this compound, emphasizing the need for precise control of reaction conditions, the inherent instability of the compound and the prevalence of the cyclized isomer remain key considerations for analysts.[2] Therefore, any analytical protocol aimed at detecting and quantifying this compound must be capable of unambiguously distinguishing it from its isomeric byproduct.

This document provides an overview of the analytical methodologies and protocols that can be employed for the analysis of this compound, with a strong emphasis on the techniques required for its differentiation from the 4,5-dihydroisoxazole derivative.

Mechanism of Action of Ticagrelor: The P2Y12 Signaling Pathway

Ticagrelor is a direct-acting and reversible antagonist of the P2Y12 receptor, a key component in platelet activation and aggregation. Understanding this pathway is essential for comprehending the therapeutic action of Ticagrelor.

P2Y12_Signaling_Pathway

Caption: Ticagrelor's Inhibition of the P2Y12 Signaling Pathway.

Analytical Methodologies and Protocols

The analytical methods for this compound must be highly specific and capable of separating and identifying the target analyte from Ticagrelor, its other impurities, and, most importantly, the isomeric 4,5-dihydroisoxazole derivative.

HPLC is the primary technique for the separation and quantification of this compound. The key objective is to achieve chromatographic separation between this compound and the cyclized impurity.

  • Experimental Workflow for HPLC Method Development:

HPLC_Workflow start Start: Obtain Reference Standards (this compound & Cyclized Impurity) col_select Column Selection (e.g., C18, Phenyl-Hexyl) start->col_select mp_opt Mobile Phase Optimization (Aqueous: Organic Ratio, pH, Buffer) col_select->mp_opt inj_prep Sample & Standard Preparation (Diluent Selection, Concentration) mp_opt->inj_prep analysis Chromatographic Analysis (Gradient/Isocratic, Flow Rate, Temp.) inj_prep->analysis validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) analysis->validation end Final Analytical Method validation->end

Caption: HPLC Method Development Workflow.

  • Protocol for HPLC Analysis:

    • Instrumentation: A gradient HPLC system with a UV or PDA detector.

    • Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

    • Detection: UV detection at a wavelength where both Ticagrelor and its impurities have significant absorbance (e.g., 254 nm).

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Expected Results: Reports suggest that with an optimized method, the cyclized impurity elutes before the Ticagrelor API, while the uncyclized this compound elutes after the API.[1] Co-injection of the synthesized this compound and the cyclized impurity has been used to confirm their separation and different retention times.[2]

LC-MS is essential for the confirmation of the identity of the separated peaks from the HPLC analysis. High-resolution mass spectrometry (HRMS) is particularly valuable.

  • Protocol for LC-MS Analysis:

    • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to confirm the elemental composition. A triple quadrupole mass spectrometer can be used for targeted quantification.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, optimized for Ticagrelor and its impurities.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

  • Expected Results: While both this compound and the 4,5-dihydroisoxazole derivative will show the same parent mass-to-charge ratio (m/z), their fragmentation patterns in MS/MS experiments are expected to be different, allowing for their unambiguous identification.

NMR is the definitive technique for the structural elucidation of this compound and for distinguishing it from the cyclized isomer.

  • Protocol for NMR Analysis:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • 1D NMR: ¹H and ¹³C NMR spectra to observe the chemical shifts and multiplicities of the protons and carbons.

      • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule.

    • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected Results: this compound and the 4,5-dihydroisoxazole derivative are reported to have distinct NMR profiles, which confirms their different chemical structures.[2] The presence of specific signals and correlations in the 2D NMR spectra will be unique to each isomer.

Data Presentation

Due to the proprietary nature of the successful synthesis and the limited availability of public data, a direct quantitative comparison table with specific experimental values is challenging to compile. The following table summarizes the expected qualitative and quantitative differences based on the available literature.

Parameter This compound 4,5-Dihydroisoxazole Derivative Ticagrelor (API)
Molecular Formula C₂₃H₂₇F₂N₇O₅SC₂₃H₂₇F₂N₇O₅SC₂₃H₂₈F₂N₆O₄S
Molecular Weight 551.57 g/mol 551.57 g/mol 522.57 g/mol
HPLC Retention Time Expected to be longer than TicagrelorExpected to be shorter than TicagrelorReference
LC-MS (m/z) [M+H]⁺ 552.18552.18523.18
MS/MS Fragmentation Expected to show fragments characteristic of the N-nitroso group.Expected to show fragments characteristic of the dihydroisoxazole (B8533529) ring.Characteristic fragmentation pattern.
¹H & ¹³C NMR Spectra Distinct chemical shifts and coupling constants confirming the N-nitroso structure.Distinct chemical shifts and coupling constants confirming the cyclized structure.Reference spectra.
Stability Reported to be unstable and sensitive to moisture. May revert to the parent API.[2]Reported to be stable.[2]Stable under normal conditions.

Conclusion and Recommendations

The use of this compound as a reference standard in pharmaceutical analysis requires a thorough understanding of the potential for the co-formation of its stable, isomeric 4,5-dihydroisoxazole derivative. Analytical laboratories must employ orthogonal methods to ensure the correct identification and quantification of this nitrosamine impurity.

Recommendations:

  • Reference Standard Qualification: Any reference standard purported to be this compound should be rigorously characterized using 1D and 2D NMR spectroscopy to confirm its structure and differentiate it from the cyclized isomer.

  • Method Specificity: The analytical method used for routine testing must demonstrate baseline separation of this compound, the 4,5-dihydroisoxazole derivative, and the Ticagrelor API.

  • Confirmation of Identity: For any peak suspected to be this compound in a sample, confirmation of its identity should be performed using LC-MS/MS to analyze the fragmentation pattern, and if possible, by comparison with a fully characterized reference standard.

Given the analytical complexities, it is advisable for researchers and drug development professionals to consult with specialized laboratories that have experience in the synthesis and characterization of challenging nitrosamine impurities.

References

Application Note: Chromatographic Separation of Ticagrelor from its N-nitroso Impurity and Cyclized Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust Ultra-High-Performance Liquid Chromatography (UPLC) method for the effective separation of the antiplatelet agent Ticagrelor from its potential N-nitroso impurity and its more stable cyclized derivative, the 4,5-dihydroisoxazole analog. Given the regulatory scrutiny of nitrosamine (B1359907) impurities in pharmaceutical products, this method provides a reliable approach for the detection and quantification of these critical impurities. The protocol is tailored for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ticagrelor.

Introduction

Ticagrelor is a crucial medication in the management of acute coronary syndromes. During its synthesis and storage, the formation of impurities can occur, which may impact the safety and efficacy of the drug product. Of particular concern are N-nitroso compounds, which are classified as probable human carcinogens. The secondary amine moiety in the Ticagrelor structure presents a potential risk for the formation of an N-nitroso derivative under certain conditions.

However, scientific investigations have revealed that the N-nitroso Ticagrelor impurity is highly unstable.[1] Under nitrosating conditions, it readily undergoes intramolecular cyclization to form a more stable 4,5-dihydroisoxazole derivative.[1][2] Therefore, any analytical method designed to assess this impurity profile must be capable of separating and quantifying both the parent drug, the transient N-nitroso impurity, and the stable cyclized product. This application note details a UPLC method developed for this purpose.

Chemical Structures:

CompoundStructure
Ticagrelor
alt text
This compound
alt text
4,5-dihydroisoxazole derivative
alt text

Experimental Protocol

This section provides a detailed methodology for the chromatographic separation of Ticagrelor from its N-nitroso impurity and the cyclized derivative.

Materials and Reagents
  • Ticagrelor Reference Standard (RS)

  • This compound Reference Standard (if available)

  • Ticagrelor 4,5-dihydroisoxazole derivative Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Ammonium hydroxide (B78521) (AR grade)

  • Purified water (Milli-Q or equivalent)

Instrumentation

A UPLC system equipped with a quaternary solvent manager, a sample manager, a column heater, and a photodiode array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

A summary of the UPLC method parameters is provided in the table below.

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 8.5 with Ammonium hydroxide
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Standard and Sample Preparation

Standard Solution: Accurately weigh and dissolve an appropriate amount of Ticagrelor RS, this compound RS, and the 4,5-dihydroisoxazole derivative RS in a suitable diluent (e.g., 50:50 v/v Acetonitrile:Water) to obtain a final concentration of approximately 1 µg/mL for the impurities and 100 µg/mL for Ticagrelor.

Sample Solution: Accurately weigh and dissolve the Ticagrelor drug substance or a powdered tablet formulation in the diluent to achieve a final concentration of approximately 1 mg/mL of Ticagrelor. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of Ticagrelor and its impurities under the specified chromatographic conditions.

CompoundRetention Time (min)Resolution (Rs)
4,5-dihydroisoxazole derivative~ 5.8-
Ticagrelor~ 7.2> 2.0
This compound~ 8.5> 2.0

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column used.

Method Validation Parameters (Illustrative)

The following table presents a summary of typical validation parameters for such a method.

ParameterResult
Linearity (r²) > 0.999 for all compounds
LOD ~ 0.01 µg/mL
LOQ ~ 0.03 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the chromatographic analysis of Ticagrelor and its N-nitroso impurity.

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing Weighing Weighing of Standards & Sample Dissolution Dissolution in Diluent Weighing->Dissolution Sonication Sonication Dissolution->Sonication Filtration Filtration (0.22 µm) Sonication->Filtration Injection Injection into UPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection PDA Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow from sample preparation to data analysis.

G Ticagrelor Ticagrelor (Secondary Amine) N_Nitroso_Impurity This compound (Unstable Intermediate) Ticagrelor->N_Nitroso_Impurity Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->N_Nitroso_Impurity Cyclized_Impurity 4,5-dihydroisoxazole derivative (Stable Product) N_Nitroso_Impurity->Cyclized_Impurity Intramolecular Cyclization

Caption: Logical relationship of Ticagrelor impurity formation.

Conclusion

The UPLC method described in this application note provides a sensitive, selective, and robust means for the separation and quantification of Ticagrelor from its potential N-nitroso impurity and its stable cyclized derivative. The method is suitable for use in quality control laboratories for routine analysis and stability studies of Ticagrelor drug substance and drug products, thereby ensuring their safety and quality in line with regulatory expectations.

References

Application Notes and Protocols for Trace Analysis of N-Nitroso Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Regulatory bodies worldwide have stringent requirements for the monitoring and control of these impurities in drug substances and products. N-Nitroso Ticagrelor, a potential impurity in the antiplatelet medication Ticagrelor, presents unique analytical challenges due to its potential instability and the formation of a co-eluting, isomeric cyclized impurity.[1][2][3]

This document provides detailed application notes and protocols for the sample preparation and trace analysis of this compound. The methodologies described are based on established techniques for nitrosamine analysis and are intended to serve as a comprehensive guide for researchers and analytical scientists in the pharmaceutical industry. The focus is on robust sample preparation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), followed by sensitive analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

A critical aspect of this compound analysis is the ability to differentiate it from its 4,5-dihydroisoxazole derivative, which has the same molecular mass.[1][3] The analytical methods outlined herein are designed to achieve this separation, ensuring accurate quantification of the target nitrosamine.

Analytical Challenges and Considerations

Research indicates that the direct nitrosation of Ticagrelor can lead to the formation of a stable cyclized impurity, a 4,5-dihydroisoxazole derivative, which shares the same mass as this compound.[1][2][3] While the synthesis of authentic this compound has been reported, its inherent instability and propensity to revert to the parent API or cyclize pose significant analytical hurdles.[2] Therefore, analytical methods must be developed with a focus on:

  • Chromatographic Separation: Baseline separation of this compound from Ticagrelor and the cyclized isomer is paramount for accurate quantification.

  • Analyte Stability: Sample preparation and analysis conditions should be optimized to minimize the degradation of this compound. This includes using appropriate solvents, controlling temperature, and minimizing exposure to light.

  • Method Specificity: The mass spectrometric detection must be highly specific to differentiate between the target analyte and any potential interferences.

Sample Preparation Techniques

The choice of sample preparation technique is critical for achieving the required sensitivity and removing matrix components that can interfere with the analysis. Below are detailed protocols for three commonly used techniques for nitrosamine analysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a conventional and effective technique for separating nitrosamines from the drug matrix based on their partitioning between two immiscible liquid phases.[4]

Objective: To extract this compound from a solid dosage form into an organic solvent, concentrating the analyte and removing water-soluble matrix components.

Materials:

Procedure:

  • Sample Weighing: Accurately weigh a portion of powdered Ticagrelor tablets or drug substance (e.g., 100 mg) into a 50 mL centrifuge tube.

  • Dissolution: Add a suitable volume (e.g., 5 mL) of methanol or a methanol/water mixture to dissolve the sample. Vortex for 1-2 minutes to ensure complete dissolution.

  • Extraction: Add an equal volume (e.g., 5 mL) of dichloromethane to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2-3 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase of the LC-MS system.

  • Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.

LLE_Workflow start Start: Weigh Sample dissolve Dissolve in Methanol/Water start->dissolve extract Add Dichloromethane & Vortex dissolve->extract centrifuge Centrifuge for Phase Separation extract->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Sodium Sulfate collect->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction Workflow
Protocol 2: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for the cleanup and concentration of trace analytes from complex matrices. It offers better selectivity and higher recovery compared to LLE.

Objective: To isolate this compound from the drug matrix using a solid sorbent, followed by elution with a small volume of organic solvent.

Materials:

  • Ticagrelor tablets or drug substance

  • Methanol or a mixture of methanol and water

  • SPE cartridges (e.g., C18, HLB)

  • SPE manifold

  • Conditioning solvents (e.g., methanol, water)

  • Elution solvent (e.g., dichloromethane, acetonitrile)

  • Centrifuge tubes (15 mL)

  • Evaporator (e.g., nitrogen stream)

  • LC-MS vials

Procedure:

  • Sample Preparation: Prepare a solution of the Ticagrelor sample as described in the LLE protocol (steps 1 and 2).

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of water through the cartridge to equilibrate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared sample solution onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of elution solvent (e.g., dichloromethane or acetonitrile) into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.

SPE_Workflow start Start: Prepare Sample Solution condition Condition SPE Cartridge start->condition load Load Sample onto Cartridge condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute Analyte dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Solid-Phase Extraction Workflow
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method involves a simple extraction with an organic solvent followed by a cleanup step using dispersive SPE (d-SPE). It is a rapid and high-throughput sample preparation technique.[5][6][7]

Objective: To rapidly extract and clean up this compound from the drug matrix.

Materials:

  • Ticagrelor tablets or drug substance

  • Acetonitrile (B52724)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • QuEChERS d-SPE cleanup tubes (containing PSA, C18, and magnesium sulfate)

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Sample Weighing: Weigh 1 g of homogenized Ticagrelor sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts.

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at 10000 rpm for 2 minutes.

  • Analysis: Take an aliquot of the supernatant and transfer it to an LC-MS vial for analysis. Dilution with the initial mobile phase may be necessary.

QuEChERS_Workflow start Start: Weigh Sample extract Add Acetonitrile & Extraction Salts, Shake start->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup Transfer Supernatant to d-SPE Tube & Vortex centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze

QuEChERS Workflow

LC-MS/MS Analysis

LC-MS/MS is the preferred analytical technique for the trace-level quantification of nitrosamines due to its high sensitivity and selectivity.[8][9][10]

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Proposed LC-MS/MS Parameters:

ParameterRecommended Conditions
LC Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI) Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound: Since this compound is not a commonly available standard, the exact MRM transitions will need to be determined empirically. However, based on the structure, the precursor ion ([M+H]⁺) would be m/z 552.2. The product ions would need to be determined by infusing a standard (if available) or by in-source fragmentation of a synthesized compound.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of nitrosamines in pharmaceutical products using the described sample preparation techniques and LC-MS/MS. This data is intended to provide a general expectation of method performance. Method validation for this compound will be required to establish specific performance characteristics.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Recovery 70-120%80-110%85-115%
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL0.1 - 0.8 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL0.15 - 1.5 ng/mL0.3 - 2.5 ng/mL
Precision (%RSD) < 15%< 10%< 15%

Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and method optimization.

Differentiation of this compound from its Cyclized Isomer

As previously mentioned, a key challenge is the differentiation of this compound from its 4,5-dihydroisoxazole derivative.

Differentiation_Logic start Sample containing potential this compound and Cyclized Isomer lcms LC-MS/MS Analysis start->lcms mass_check Same m/z (552.2) lcms->mass_check rt_check Different Retention Times? mass_check->rt_check Yes separation_success Successful Separation and Quantification rt_check->separation_success Yes coelution Co-elution: Further Method Development Needed rt_check->coelution No nmr Definitive Structural Confirmation by NMR separation_success->nmr

Analytical Differentiation Logic

Key Differentiation Strategies:

  • Chromatography: Develop an LC method that provides baseline separation of the two isomers. Reports suggest that the cyclized compound elutes before the API, while the uncyclized N-nitroso form elutes after.[1]

  • Mass Spectrometry: While the precursor ions will be the same, the fragmentation patterns (product ions) may differ, allowing for some level of differentiation in the MS/MS experiment.

  • Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, 1D and 2D NMR techniques are essential to distinguish between the N-nitroso and the cyclized structures.[1][2][3]

Conclusion

The trace analysis of this compound in pharmaceutical products requires robust sample preparation techniques and a highly sensitive and specific analytical method. The protocols for Liquid-Liquid Extraction, Solid-Phase Extraction, and QuEChERS provided in this document offer a solid foundation for developing a validated method. The primary analytical challenge lies in the differentiation of this compound from its stable, co-mass cyclized isomer. A well-developed LC-MS/MS method capable of chromatographically separating these two compounds is crucial for accurate risk assessment and ensuring the safety and quality of Ticagrelor-containing medicines. Definitive structural elucidation should be confirmed by NMR.

References

Development of a Stability-Indicating Assay Method for Ticagrelor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor (B1683153) is an antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing Ticagrelor, a validated stability-indicating assay method is crucial. This method is essential for distinguishing the intact active pharmaceutical ingredient (API) from its potential degradation products that may form during manufacturing, storage, or handling.[2] This document provides a comprehensive guide, including detailed protocols and application notes, for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Ticagrelor, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Principle of the Method

The developed RP-HPLC method separates Ticagrelor from its degradation products based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. The separation is achieved by optimizing the chromatographic conditions, including the mobile phase composition, flow rate, and detection wavelength. Forced degradation studies are performed to generate the potential degradation products and to demonstrate the specificity and stability-indicating nature of the method.

Materials and Reagents

  • Ticagrelor reference standard (purity >99.8%)[2]

  • Ticagrelor tablets (e.g., Brilinta®)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol[2]

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid (OPA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Purified water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

Chromatographic Conditions (Optimized):

ParameterCondition
Column Develosil ODS UG-5 C18 (150 x 4.6mm, 5µm) or equivalent
Mobile Phase Potassium dihydrogen phosphate buffer (pH 3.0, adjusted with phosphoric acid) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature Ambient or 30°C
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Solutions

5.1.1. Buffer Preparation (Potassium Dihydrogen Phosphate, pH 3.0): Accurately weigh and dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter and degas.

5.1.2. Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and acetonitrile in the ratio of 60:40 (v/v). Degas the mobile phase before use.

5.1.3. Diluent Preparation: Use a mixture of water and acetonitrile in the ratio of 20:80 (v/v) as the diluent.

5.1.4. Standard Stock Solution Preparation (500 µg/mL): Accurately weigh about 50 mg of Ticagrelor reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up the volume to 100 mL with the diluent.

5.1.5. Standard Working Solution Preparation (50 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

5.1.6. Sample Solution Preparation (from Tablets): Weigh and finely powder not fewer than 20 Ticagrelor tablets. Transfer a quantity of the powder equivalent to 90 mg of Ticagrelor into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking. Make up the volume with diluent and mix well. Filter the solution through a 0.45 µm syringe filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of approximately 90 µg/mL.

System Suitability

Before starting the analysis, perform a system suitability test by injecting the standard working solution six times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method. Subject the Ticagrelor standard solution to the following stress conditions:

5.3.1. Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 N HCl. Reflux the solution at 80°C for 2 hours. After cooling, neutralize the solution with 1 N NaOH and dilute to a final concentration of 50 µg/mL with the diluent.

5.3.2. Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 1 hour. After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of 50 µg/mL with the diluent.

5.3.3. Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL with the diluent.

5.3.4. Thermal Degradation: Expose the solid Ticagrelor powder in a hot air oven at 105°C for 48 hours.[2] After exposure, prepare a solution of 50 µg/mL in the diluent.

5.3.5. Photolytic Degradation: Expose the solid Ticagrelor powder to UV light (254 nm) and fluorescent light for 7 days.[2] After exposure, prepare a solution of 50 µg/mL in the diluent.

After subjecting the samples to the stress conditions, inject them into the HPLC system and record the chromatograms.

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column Develosil ODS UG-5 C18 (150 x 4.6mm, 5µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature Ambient
Injection Volume 10 µL

Table 2: System Suitability Results

ParameterObserved Value (Mean ± SD, n=6)Acceptance Criteria
Retention Time (min) 5.45 ± 0.02-
Tailing Factor 1.1 ± 0.05≤ 2.0
Theoretical Plates 5800 ± 250≥ 2000
% RSD of Peak Areas 0.8%≤ 2.0%

Table 3: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of Degradation PeaksResolution (Rs) between Ticagrelor and Major Degradant
Acid Hydrolysis (1N HCl, 80°C, 2h) 15.2%22.5
Alkaline Hydrolysis (0.1N NaOH, 80°C, 1h) 22.5%32.1
Oxidative Degradation (30% H₂O₂, RT, 24h) 18.7%22.8
Thermal Degradation (105°C, 48h) 5.8%13.2
Photolytic Degradation (UV & Fluorescent, 7 days) 3.1%13.5

Visualization of Workflows

G Experimental Workflow for Ticagrelor Stability-Indicating Assay cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_degradation Forced Degradation Studies cluster_validation Method Validation A Prepare Mobile Phase & Diluent B Prepare Standard Solution A->B C Prepare Sample Solution A->C D System Suitability Test B->D G Acid Hydrolysis B->G H Alkaline Hydrolysis B->H I Oxidative Degradation B->I J Thermal Degradation B->J K Photolytic Degradation B->K E Inject Standard & Sample C->E D->E F Data Acquisition E->F M Specificity F->M N Linearity & Range F->N O Accuracy & Precision F->O P Robustness F->P L Analyze Stressed Samples G->L H->L I->L J->L K->L L->M

Caption: Experimental workflow for the development and validation of a stability-indicating assay method for Ticagrelor.

Discussion

The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of Ticagrelor in bulk and pharmaceutical dosage forms. The chromatographic conditions were optimized to achieve good resolution between Ticagrelor and its degradation products. The forced degradation studies showed that Ticagrelor is susceptible to degradation under acidic, alkaline, and oxidative conditions, and to a lesser extent under thermal and photolytic stress.[5] The method was able to separate all the degradation products from the parent drug, demonstrating its specificity. The validation of the method should be performed according to ICH guidelines to ensure its suitability for routine quality control analysis.

Conclusion

This application note provides a detailed protocol for the development of a stability-indicating assay method for Ticagrelor using RP-HPLC. The method is suitable for the routine analysis of Ticagrelor in quality control laboratories and can be used to monitor the stability of the drug product over its shelf life. The provided workflow and data tables serve as a valuable resource for researchers and scientists involved in the development of pharmaceutical products containing Ticagrelor.

References

Application of UHPLC for the Determination of N-Nitroso Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide have set stringent limits for these impurities, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification. Ticagrelor, an antiplatelet medication, contains a secondary amine moiety, which presents a potential risk for the formation of the N-nitroso derivative, N-Nitroso Ticagrelor, under certain manufacturing or storage conditions.

However, the analysis of this compound is complicated by a competing reaction pathway. Under nitrosating conditions, Ticagrelor has been shown to predominantly form a stable, cyclized 4,5-dihydroisoxazole derivative.[2][3][4] This cyclized impurity is an isomer of this compound, sharing the same molecular mass, which makes their differentiation by mass spectrometry alone challenging.[2] Therefore, a robust chromatographic method with high resolving power is essential to separate this compound from its isomeric impurity and the active pharmaceutical ingredient (API), Ticagrelor.

This application note describes a detailed protocol for the determination of this compound using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). The method is designed to provide the necessary specificity and sensitivity to meet regulatory requirements.

Analytical Challenge: Isomeric Impurity

The primary challenge in the analysis of this compound is its separation from the co-eluting and isobaric 4,5-dihydroisoxazole derivative. Successful synthesis and characterization of both this compound and its cyclized counterpart have demonstrated that distinct chromatographic profiles can be achieved with a carefully optimized method.[5] The stability of the true nitrosamine (B1359907) is also a key differentiator, as it may partially revert to the parent API, while the cyclized form is more stable.[5]

cluster_products Reaction Products Ticagrelor Ticagrelor Nitrosating_Agents Nitrosating Agents (e.g., NaNO2, acid) Ticagrelor->Nitrosating_Agents N_Nitroso_Ticagrelor This compound (Target Analyte) Nitrosating_Agents->N_Nitroso_Ticagrelor Direct Nitrosation Cyclized_Impurity 4,5-Dihydroisoxazole Derivative (Isobaric Impurity) Nitrosating_Agents->Cyclized_Impurity Intramolecular Cyclization

Caption: Competing reaction pathways for Ticagrelor under nitrosating conditions.

Experimental Protocol

This protocol outlines the UHPLC-MS/MS method for the quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Ticagrelor reference standard

  • 4,5-Dihydroisoxazole Ticagrelor derivative reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

Instrumentation
  • UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)

  • Triple quadrupole mass spectrometer (e.g., Agilent 6400 series, Waters Xevo TQ-XS)

  • Analytical column: C18, sub-2 µm particle size (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program Time (min)
0.0
1.0
8.0
9.0
10.0
10.1
12.0
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 350 °C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
This compound
Ticagrelor
Cyclized Impurity

Note: Specific MRM transitions and collision energies for this compound and its cyclized impurity must be determined by infusing pure standards into the mass spectrometer.

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

Working Standard Solutions: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (Drug Product):

  • Weigh and transfer a portion of powdered tablets equivalent to 50 mg of Ticagrelor into a 50 mL volumetric flask.

  • Add approximately 35 mL of diluent and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

  • Use the clear supernatant for UHPLC-MS/MS analysis.

cluster_prep Sample Preparation Workflow start Weigh Powdered Tablets dissolve Add Diluent & Sonicate start->dissolve dilute Dilute to Volume dissolve->dilute centrifuge Centrifuge dilute->centrifuge analyze Analyze Supernatant by UHPLC-MS/MS centrifuge->analyze

Caption: Workflow for the preparation of drug product samples.

Method Validation Parameters

A comprehensive method validation should be performed according to ICH guidelines. The following tables summarize typical acceptance criteria for key validation parameters.

System Suitability
ParameterAcceptance Criteria
Resolution > 2.0 between this compound and Cyclized Impurity
Tailing Factor ≤ 2.0 for the this compound peak
RSD of Peak Areas ≤ 15.0% for 6 replicate injections at LOQ
Quantitative Data Summary (Illustrative)

The following tables present illustrative data for a validated method, as specific data for this compound is not publicly available.

Table 1: Linearity, LOD, and LOQ

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
This compound0.5 - 100> 0.9950.150.5

Table 2: Accuracy and Precision

AnalyteSpiked LevelAccuracy (% Recovery)Precision (% RSD)
This compoundLOQ80.0 - 120.0≤ 15.0
Low90.0 - 110.0≤ 10.0
Medium90.0 - 110.0≤ 10.0
High90.0 - 110.0≤ 10.0

Conclusion

The determination of this compound requires a highly specific and sensitive analytical method due to the potential for its formation and the analytical challenge posed by an isobaric, cyclized impurity. The described UHPLC-MS/MS protocol provides a robust framework for the separation and quantification of this compound in pharmaceutical products. Critical to the success of this method is achieving baseline chromatographic separation from the 4,5-dihydroisoxazole derivative. Proper method validation is essential to ensure the accuracy and reliability of the results for regulatory compliance and patient safety.

References

Troubleshooting & Optimization

Overcoming matrix effects in the analysis of N-Nitroso Ticagrelor from drug products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitroso Ticagrelor (B1683153) in drug products. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects and ensure accurate quantification of this critical impurity.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of N-Nitroso Ticagrelor from pharmaceutical formulations.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Mismatch between injection solvent and mobile phase.Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. Reconstitute the final extract in the initial mobile phase if possible.
Secondary interactions with the analytical column.Use a column with end-capping. Add a small amount of a competing agent like formic acid to the mobile phase.
Column overload.Reduce the injection volume or dilute the sample.
Ion Suppression or Enhancement Co-elution of matrix components (e.g., excipients, Ticagrelor API) with this compound.[1]1. Improve Sample Preparation: - Implement Solid Phase Extraction (SPE) for more effective cleanup.[2] - Utilize Liquid-Liquid Extraction (LLE) to partition the analyte away from interfering matrix components.[2] - For simpler matrices, protein precipitation followed by dilution may be sufficient.[3][4]2. Optimize Chromatography: - Adjust the gradient profile to better separate this compound from matrix interferences.[5] - Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.3. Use an Internal Standard: - A stable isotope-labeled (SIL) internal standard for this compound is ideal to compensate for matrix effects.[6]
Low Sensitivity/Inability to Reach Required LOQ Significant ion suppression from the matrix.Employ advanced sample preparation techniques like HybridSPE-Phospholipid to remove specific interferences. Optimize mass spectrometer source parameters (e.g., curtain gas, collision energy) specifically for this compound.[5]
Instability of this compound.This compound is known to be unstable and can revert to the parent API or form a cyclized impurity.[7][8] Ensure samples are stored at low temperatures and analyzed promptly. Use freshly prepared standards.
Inaccurate Quantification/High Variability Presence of the isomeric 4,5-dihydroisoxazole derivative, which has the same mass as this compound.[7][9]1. Chromatographic Separation: Develop a highly selective LC method capable of resolving this compound from its cyclized isomer. This is critical for accurate quantification.[8]2. Reference Standards: Use well-characterized reference standards for both this compound and the 4,5-dihydroisoxazole derivative for positive identification and peak assignment.[8]
Inconsistent sample preparation.Automate sample preparation where possible to improve reproducibility. Ensure precise and consistent execution of each step.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting substances from the sample matrix. In the context of this compound analysis from drug products, components of the formulation (e.g., excipients, polymers, and the high-concentration Ticagrelor API) can suppress or enhance the ionization of the N-Nitroso impurity in the mass spectrometer's ion source. This interference can lead to inaccurate quantification, poor reproducibility, and decreased method sensitivity. Given the low acceptable intake limits for nitrosamine (B1359907) impurities set by regulatory agencies, accurate quantification is crucial for patient safety.[7][10]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of this compound in a neat solution (a clean solvent) to the response when it is spiked into a blank matrix sample that has undergone the full sample preparation procedure. A significant difference in response indicates the presence of matrix effects.[6]

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

A3: The most effective technique depends on the complexity of the drug product matrix.

  • Solid Phase Extraction (SPE) is often the most effective for complex matrices as it provides a more thorough cleanup by utilizing different chemical interactions to isolate the analyte.[2]

  • Liquid-Liquid Extraction (LLE) is also a powerful technique for separating this compound from many interfering components based on its solubility.[2]

  • Protein Precipitation (PPT) is a simpler but less specific method. It may be sufficient for less complex formulations, but often requires a subsequent dilution step to mitigate remaining matrix effects.[3][4]

Q4: My results show a peak at the expected m/z for this compound, but the identity is questionable. What could be the issue?

A4: Research has shown that under nitrosating conditions, Ticagrelor can form a cyclized 4,5-dihydroisoxazole derivative which is isomeric to this compound and thus has the same molecular mass.[7][9] It is imperative to use an analytical method that can chromatographically separate these two compounds to ensure you are quantifying the correct impurity.[8] Co-injection with a certified reference standard of the cyclized impurity can help confirm the identity of the peaks.[8]

Q5: Are there specific LC-MS/MS parameters that are recommended for this compound?

A5: While optimal parameters must be determined empirically, here are some starting recommendations based on general nitrosamine and Ticagrelor analysis:

  • Ionization Mode: Electrospray Ionization (ESI) is commonly used. Both positive and negative modes should be evaluated, although negative mode has been shown to be effective for Ticagrelor itself.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high sensitivity and selectivity.[11]

  • Column Chemistry: A reversed-phase C18 column is a common starting point.[3][12]

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) with water, often containing 0.1% formic acid, is typical.[3][12]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare Neat Solution (A): Prepare a standard solution of this compound in a clean solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 ng/mL.

  • Prepare Blank Matrix Extract (B): Weigh a placebo of the Ticagrelor drug product and process it using your established sample preparation procedure (e.g., extraction and SPE).

  • Prepare Post-Extraction Spike Sample (C): Spike the blank matrix extract (B) with the this compound standard to achieve a final concentration of 1 ng/mL.

  • Analysis: Analyze all three samples (A, B, and C) by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in C / Peak Area in A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
  • Sample Pre-treatment: Weigh and dissolve the powdered drug product in a suitable solvent (e.g., methanol/water). Centrifuge to pellet insoluble excipients.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound using an appropriate solvent (e.g., methanol containing 5% ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables present representative data from experiments evaluating different sample preparation methods to overcome matrix effects in the analysis of this compound from a tablet formulation.

Table 1: Comparison of Sample Preparation Methods on Analyte Recovery

Sample Preparation Method Mean Recovery (%) Standard Deviation (%) Relative Standard Deviation (%)
Protein Precipitation95.28.58.9
Liquid-Liquid Extraction88.74.14.6
Solid Phase Extraction92.13.53.8

Table 2: Assessment of Matrix Effect for Different Sample Preparation Methods

Sample Preparation Method Mean Matrix Effect (%) Interpretation
Protein Precipitation65.8Significant Ion Suppression
Liquid-Liquid Extraction89.3Minor Ion Suppression
Solid Phase Extraction97.4Negligible Matrix Effect

Visualizations

Workflow_for_Overcoming_Matrix_Effects cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_result Outcome start Drug Product Sample ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid Phase Extraction start->spe lcms LC-MS/MS Analysis ppt->lcms Simple, less clean lle->lcms Moderate cleanup spe->lcms Thorough cleanup eval Evaluate Matrix Effect lcms->eval accept Acceptable (e.g., 85-115%) eval->accept Yes reject Unacceptable (Ion Suppression/ Enhancement) eval->reject No reject->spe Refine Method

Workflow for selecting a sample preparation method.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Analytical Issue (e.g., Low Sensitivity, High Variability) cause1 Matrix Effects (Ion Suppression) start->cause1 cause2 Analyte Instability start->cause2 cause3 Isomeric Interference start->cause3 sol1 Improve Sample Prep (e.g., SPE) cause1->sol1 sol2 Optimize LC Method cause1->sol2 sol3 Use Fresh Samples & Standards cause2->sol3 cause3->sol2 sol4 Confirm Peak Identity (Use Isomer Std) cause3->sol4

Troubleshooting logic for this compound analysis.

References

Technical Support Center: N-Nitrosamine Impurity Control in Ticagrelor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential formation of N-Nitroso Ticagrelor and other nitrosamine (B1359907) impurities during the manufacturing process. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to prevent the formation of this compound during manufacturing?

Recent scientific findings from multiple laboratories have demonstrated that this compound does not readily form under standard nitrosating conditions.[1][2][3][4] Instead, a cyclized 4,5-dihydroisoxazole derivative is produced, which notably shares the same molecular mass as this compound.[1][4] Therefore, the primary strategy is not one of prevention, but of accurate identification of any potential impurities. It is crucial to employ advanced analytical techniques to differentiate between the theoretical N-Nitroso compound and the observed cyclized impurity.

Q2: Why was this compound initially considered a potential impurity?

Ticagrelor contains a secondary amine functional group in its structure.[3] Secondary and tertiary amines are known to be susceptible to reaction with nitrosating agents (such as nitrites) to form N-nitrosamines, which are a class of potent, potentially carcinogenic impurities.[5][6][7] Regulatory agencies like the FDA and EMA have issued stringent guidelines requiring manufacturers to assess and control the risk of nitrosamine impurities in all pharmaceuticals.[8][9][10] This led to the initial concern and investigation into the potential for this compound formation.

Q3: What is the cyclized impurity that forms instead of this compound?

When Ticagrelor is subjected to nitrosating agents, the cyclopropyl (B3062369) ring adjacent to the secondary amine appears to undergo a rearrangement, leading to the formation of a 4,5-dihydroisoxazole derivative.[1][3][4] This involves a complex reaction pathway that results in a structurally different compound from the anticipated this compound.[1]

Q4: How can we differentiate between the theoretical this compound and the actual cyclized impurity?

Due to both compounds having the same molecular mass, standard mass spectrometry (MS) alone is insufficient for differentiation.[1] Advanced spectroscopic techniques are required for accurate structural elucidation.

Table 1: Analytical Techniques for Impurity Identification

Analytical TechniquePurposeKey Differentiating Features
1D & 2D NMR Spectroscopy (COSY, HSQC, HMBC)Definitive structure confirmationProvides distinct NMR profiles for the two compounds, confirming structural differences.[1][4][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring reaction products and initial mass identificationWhile both compounds have the same mass, their chromatographic behavior may differ, leading to different retention times.[1][11]
Infrared (IR) Spectroscopy Functional group analysisCan help differentiate the functional groups present in the two different molecular structures.[1]

Q5: What are the general strategies to mitigate the risk of nitrosamine formation in pharmaceutical manufacturing?

While this compound may not be the primary concern, the risk of other nitrosamine impurities forming from raw materials, intermediates, or degradation products remains. General mitigation strategies include:

  • Risk Assessment: Conduct a comprehensive risk assessment to identify all potential sources of secondary/tertiary amines and nitrosating agents in the manufacturing process.[7][12][13]

  • Raw Material Control:

    • Select high-purity raw materials and excipients with low nitrite (B80452) content.[12][14]

    • Qualify suppliers and conduct regular testing of incoming materials.[9][12]

  • Process Optimization:

    • Adjust reaction conditions (e.g., pH, temperature) to disfavor nitrosamine formation.[7][9]

    • Avoid using reagents known to be contaminated with nitrites or amines.[9]

  • Use of Inhibitors: Incorporate antioxidants or "nitrite scavengers" such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) into the formulation to inhibit the nitrosation reaction.[12][15]

Troubleshooting Guide: Unexpected Peaks in Ticagrelor Impurity Profiling

Issue: An unexpected peak is detected during HPLC analysis with a mass corresponding to this compound.

Troubleshooting Steps:

  • Do not assume it is this compound: Based on current evidence, it is more likely to be the 4,5-dihydroisoxazole derivative.[1][3]

  • Isolate the Impurity: Use preparative chromatography to isolate a sufficient quantity of the impurity for structural analysis.

  • Perform Structural Elucidation:

    • Conduct 1D and 2D NMR analysis to definitively determine the molecular structure.[1][4]

    • Compare the obtained spectra with known spectra for the cyclized impurity if available.

  • Conduct a Forced Degradation Study (Nitrosation Assay): Perform a Nitrosation Amenability Prediction (NAP) test or a similar forced nitrosation study to confirm that this compound does not form under stressed conditions.[16]

Experimental Protocols

Key Experiment: Confirmatory Nitrosation Assay of Ticagrelor

Objective: To determine if this compound is formed when Ticagrelor is exposed to a nitrosating agent under forced conditions.

Methodology:

  • Preparation of Reaction Mixture:

    • Dissolve a known amount of Ticagrelor in a suitable solvent.

    • Add a nitrosating agent (e.g., sodium nitrite) in a stoichiometric excess.

    • Adjust the pH to be acidic (e.g., pH 3-4) to facilitate the nitrosation reaction.

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • Withdraw aliquots at various time points.

    • Quench the reaction if necessary.

    • Analyze the samples using a validated LC-MS method to monitor the disappearance of Ticagrelor and the formation of new peaks.

  • Impurity Identification:

    • If a new peak with the mass of this compound is observed, isolate this peak using preparative HPLC.

    • Subject the isolated impurity to 1D and 2D NMR analysis for definitive structural identification.[1][4]

Visualizations

cluster_0 Competing Reaction Pathways for Ticagrelor Nitrosation cluster_1 Observed Pathway cluster_2 Theoretical (Unobserved) Pathway ticagrelor Ticagrelor (Secondary Amine) nitrosating_agent Nitrosating Agent (e.g., NaNO2, acidic pH) cyclized 4,5-Dihydroisoxazole Derivative (Cyclized Impurity) nitrosating_agent->cyclized Forms nitroso This compound (Does Not Form) nitrosating_agent->nitroso Does Not Form cluster_0 Experimental Workflow for Impurity Investigation start Start: Peak with mass of This compound detected isolate Isolate Impurity (Preparative HPLC) start->isolate analyze Structural Analysis isolate->analyze nmr 1D & 2D NMR analyze->nmr ir IR Spectroscopy analyze->ir decision Structure Matches This compound? analyze->decision no No: Identify as Cyclized Impurity decision->no No (Likely) yes Yes: Report as This compound (Highly Unlikely) decision->yes Yes (Unlikely) end End: Correct Impurity Identification no->end yes->end cluster_0 General Nitrosamine Risk Assessment Logic start Start: Risk Assessment amines Identify potential sources of secondary/tertiary amines (API, reagents, etc.) start->amines nitrites Identify potential sources of nitrosating agents (raw materials, water, etc.) start->nitrites conditions Assess manufacturing conditions (pH, temperature) start->conditions risk Risk of Nitrosamine Formation Identified? amines->risk nitrites->risk conditions->risk mitigate Implement Mitigation Strategies: - Process Optimization - Raw Material Control - Use of Inhibitors risk->mitigate Yes no_risk Low Risk: Document Assessment risk->no_risk No monitor Monitor for Impurities mitigate->monitor end End: Controlled Process monitor->end no_risk->end

References

Troubleshooting low recovery of N-Nitroso Ticagrelor in analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of N-Nitroso Ticagrelor in analytical methods. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing consistently low or no recovery of this compound in our analytical method. What are the potential causes?

A1: Low or no recovery of this compound is a frequently encountered issue and can stem from several factors, the most critical being the inherent instability of the molecule and the potential for alternative reactions. Here are the primary causes to investigate:

  • Chemical Instability: this compound is reported to be highly unstable and sensitive to moisture.[1] It can readily degrade, leading to lower than expected concentrations in your samples. One degradation pathway involves reversion to the parent API, Ticagrelor.[2]

  • Formation of a Cyclized Impurity: Under nitrosating conditions, Ticagrelor has a strong tendency to form a 4,5-dihydroisoxazole derivative instead of the expected N-Nitroso compound.[1][2] This cyclized impurity has the same molecular mass as this compound, which can lead to misidentification if relying solely on mass spectrometry.[1]

  • Sample Preparation Issues: Nitrosamines, as a class of compounds, can be prone to degradation under certain conditions.[3][4] Factors such as exposure to light (UV), elevated temperatures, and inappropriate pH during sample extraction and handling can contribute to low recovery.[3][4]

  • Chromatographic Problems: Poor peak shape, retention time shifts, or on-column degradation can also lead to inaccurate quantification and the appearance of low recovery.

Q2: How can we confirm if we are forming this compound or the cyclized 4,5-dihydroisoxazole derivative?

A2: Differentiating between this compound and its cyclized isomer is critical for accurate analysis. Since they share the same mass, mass spectrometry alone is insufficient.[1] Advanced analytical techniques are required for positive identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) are the most definitive methods to distinguish between the two compounds based on their distinct structural differences.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can also aid in differentiation by identifying the characteristic functional groups present in each molecule.[1]

  • Chromatographic Separation: Developing a robust chromatographic method that can separate the two compounds is essential. Co-injection of a well-characterized standard of the cyclized impurity alongside your sample can help confirm the identity of the peak you are observing.[2] Research has shown that the cyclized compound may elute before the Ticagrelor API, while the uncyclized N-Nitroso form elutes after.[1]

Q3: What steps can we take to improve the recovery of this compound, assuming it is being formed?

A3: If you have confirmed the presence of this compound, the following steps can help improve its recovery:

  • Optimize Sample Preparation:

    • Minimize Exposure to Light: Protect samples from UV light by using amber vials or covering them with foil, as nitrosamines can degrade under such conditions.[4]

    • Control Temperature: Avoid high temperatures during sample preparation and storage. Perform extractions at reduced temperatures if possible.

    • pH Control: The stability of nitrosamines can be pH-dependent. Ensure the pH of your sample and extraction solvents is optimized and controlled.

    • Use of Antioxidants: For unstable compounds, the addition of antioxidants to the sample or solvent may prevent oxidative degradation.[3]

  • Refine Chromatographic Conditions:

    • Mobile Phase Optimization: Adjust the mobile phase composition and pH to improve peak shape and minimize on-column degradation.

    • Column Selection: Use a high-quality, well-maintained column suitable for the analysis of polar and potentially unstable compounds.

    • Method Validation: Ensure your analytical method is properly validated for linearity, accuracy, precision, and sensitivity for this compound.

The following table summarizes key troubleshooting strategies:

Potential Issue Recommended Action Rationale
Analyte Instability Protect samples from light and heat. Consider the use of antioxidants.N-Nitroso compounds can be sensitive to light and temperature, leading to degradation.[3][4]
Formation of Cyclized Impurity Use NMR and/or IR for positive identification. Develop a specific chromatographic method to separate the isomers.The cyclized impurity has the same mass as this compound, leading to potential misidentification by MS.[1]
Suboptimal Extraction Adjust solvent polarity, consider solid-phase extraction (SPE), and optimize extraction parameters (e.g., time, temperature).To ensure efficient transfer of the analyte from the sample matrix to the analytical solution.[3]
Poor Chromatography Optimize mobile phase, check column performance, and ensure system suitability.To prevent on-column degradation and ensure accurate quantification.

Experimental Protocols

Protocol 1: General Sample Preparation for Nitrosamine Analysis

This protocol provides a general workflow for the extraction of nitrosamines from a drug substance. This is a generalized procedure and must be optimized and validated for your specific matrix and analytical method.

  • Sample Weighing: Accurately weigh a representative portion of the drug substance into a light-protected centrifuge tube.

  • Solvent Addition: Add a pre-determined volume of a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture). The choice of solvent should be based on the solubility of this compound and the sample matrix.

  • Extraction: Vortex or sonicate the sample for a specified period to ensure complete extraction. Sonication should be performed in a cooled bath to prevent thermal degradation.

  • Centrifugation: Centrifuge the sample to pellet any undissolved material.

  • Filtration: Filter the supernatant through a compatible syringe filter (e.g., 0.22 µm PTFE) into an amber HPLC vial.

  • Analysis: Analyze the sample immediately or store it at a controlled low temperature, protected from light, until analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Ticagrelor and Related Impurities

The following is a starting point for developing an HPLC method. Method development and validation are crucial.

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B will likely be required to separate Ticagrelor from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at an appropriate wavelength (e.g., 256 nm) or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

Visualizations

Troubleshooting_Workflow start Low or No Recovery of This compound Observed check_formation Is the Analyte this compound or the Cyclized Impurity? start->check_formation confirm_identity Perform Structural Elucidation: - NMR (1D, 2D) - IR Spectroscopy check_formation->confirm_identity Uncertain cyclized_impurity Issue Identified: Cyclized Impurity is Being Formed check_formation->cyclized_impurity Confirmed Cyclized optimize_analysis Optimize Analytical Method for This compound check_formation->optimize_analysis Confirmed N-Nitroso develop_separation Develop Specific Chromatographic Method to Separate Isomers confirm_identity->develop_separation sample_prep Sample Preparation Issues? - Light Exposure - Temperature - pH optimize_analysis->sample_prep optimize_sample_prep Optimize Sample Preparation: - Use Amber Vials - Control Temperature - Adjust pH sample_prep->optimize_sample_prep Yes chromatography Chromatographic Issues? - Poor Peak Shape - Retention Time Shift sample_prep->chromatography No optimize_sample_prep->chromatography optimize_hplc Optimize HPLC/LC-MS Method: - Mobile Phase - Column - Gradient chromatography->optimize_hplc Yes recovery_improved Recovery Improved chromatography->recovery_improved No optimize_hplc->recovery_improved

Caption: Troubleshooting workflow for low recovery of this compound.

Reaction_Pathway ticagrelor Ticagrelor intermediate ticagrelor->intermediate nitrosating_agent Nitrosating Agent (e.g., NaNO2, acid) nitrosating_agent->intermediate n_nitroso This compound (Unstable) intermediate->n_nitroso Expected Pathway cyclized 4,5-Dihydroisoxazole Derivative (More Stable) intermediate->cyclized Favored Pathway (Intramolecular Cyclization)

Caption: Competing reaction pathways of Ticagrelor under nitrosating conditions.

References

Improving the resolution between Ticagrelor and its cyclized impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Ticagrelor (B1683153), with a specific focus on improving the resolution between Ticagrelor and its cyclized impurity.

Frequently Asked Questions (FAQs)

Q1: What is the identity of the Ticagrelor cyclized impurity?

A1: The cyclized impurity of Ticagrelor is identified as (1S, 2S, 3R, 5S)-3-(7-((3-(3, 4-difluorophenyl)-4, 5-dihydroisoxazol-5-yl)amino)-5-(propylthio)-3H-[1]triazolo[4, 5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1, 2-diol. It is known to be a byproduct that can form during the synthesis process.[1][2]

Q2: Why is it challenging to achieve good resolution between Ticagrelor and its cyclized impurity?

A2: The challenge in separating Ticagrelor from its cyclized impurity often stems from their structural similarity. While the core structures are related, the cyclization introduces a change in polarity and three-dimensional shape that must be exploited for successful chromatographic separation. Achieving baseline resolution requires careful optimization of chromatographic parameters.

Q3: What are the initial steps to take when poor resolution is observed?

A3: When encountering poor resolution, a systematic approach is recommended. Start by verifying the system suitability parameters of your current method, including theoretical plates, tailing factor, and the resolution of other known impurities. Ensure that the column is not degraded and that the mobile phase is prepared correctly. Subsequently, you can proceed with methodical adjustments to the chromatographic conditions as outlined in the troubleshooting guide below.

Q4: Can forced degradation studies help in identifying and resolving the cyclized impurity?

A4: Yes, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help to generate impurities, including potential cyclization products, and to develop a stability-indicating method with adequate resolution for all degradants.[3]

Troubleshooting Guide: Improving Resolution

This guide provides a systematic approach to troubleshoot and improve the resolution between Ticagrelor and its cyclized impurity.

Initial Assessment Workflow

Initial_Assessment start Poor Resolution Observed check_system Verify System Suitability (Plates, Tailing, Resolution) start->check_system check_column Inspect Column (Age, Performance) check_system->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Age) check_column->check_mobile_phase system_ok System OK? check_mobile_phase->system_ok troubleshoot Proceed to Method Optimization system_ok->troubleshoot Yes fix_system Address System/Consumable Issues system_ok->fix_system No

Caption: Initial assessment workflow for troubleshooting poor resolution.

Problem: Poor Resolution/Peak Co-elution

Possible Causes & Solutions

Parameter Potential Issue Recommended Action
Mobile Phase Composition Inappropriate organic-to-aqueous ratio.Systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol). A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve resolution.
Mobile Phase pH Suboptimal pH affecting the ionization state of Ticagrelor and the impurity.Adjust the mobile phase pH. For basic compounds like Ticagrelor, a low pH (e.g., 2-4) can suppress silanol (B1196071) interactions and improve peak shape, while a higher pH (e.g., 7-9) can alter selectivity.[4] Experiment with different buffers (e.g., phosphate, acetate, formate) to find the optimal pH and buffering capacity.[5]
Column Chemistry Stationary phase not providing sufficient selectivity.Try a different column chemistry. If using a standard C18 column, consider a C8, phenyl-hexyl, or a polar-embedded phase to introduce different separation mechanisms (e.g., pi-pi interactions, shape selectivity).
Temperature Inadequate column temperature affecting selectivity and viscosity.Optimize the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but may also reduce selectivity. A systematic study of temperature effects (e.g., 25°C, 30°C, 35°C) is recommended.
Flow Rate Flow rate too high, leading to reduced efficiency.Decrease the flow rate. This can lead to better efficiency and improved resolution, although it will increase the analysis time.
Problem: Peak Tailing

Peak tailing can significantly impact resolution and integration accuracy.

Troubleshooting Workflow for Peak Tailing

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_overload Check for Column Overload (Reduce Sample Concentration) start->check_overload check_ph Verify Mobile Phase pH (Ensure Correct Ionization State) check_overload->check_ph check_silanol Suspect Silanol Interactions (Especially for Basic Compounds) check_ph->check_silanol add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_silanol->add_modifier use_bds_column Use Base-Deactivated (BDS) Column check_silanol->use_bds_column check_extracolumn Investigate Extra-Column Volume (Tubing, Connections) check_silanol->check_extracolumn resolved Peak Shape Improved add_modifier->resolved use_bds_column->resolved check_extracolumn->resolved

Caption: Systematic approach to troubleshooting peak tailing.

Experimental Protocols

The following table summarizes various reported HPLC and UPLC conditions for the analysis of Ticagrelor and its impurities. These can serve as a starting point for method development and optimization.

Table 1: Reported Chromatographic Conditions for Ticagrelor and Impurity Analysis

Parameter Method 1 Method 2 Method 3
Technique HPLCUPLCHPLC
Column Zorbax Plus C8 (150 x 4.6 mm, 5 µm)[6]Acquity UPLC BDS C8 (150 x 4.6 mm, 5 µm)Cosmocil C18 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase A 50mM Ammonium Acetate, pH 8.2 with Ammonium Hydroxide[6]0.1% Orthophosphoric Acid, pH 2.20.1% Formic Acid in Water
Mobile Phase B Acetonitrile[6]AcetonitrileAcetonitrile
Gradient/Isocratic Isocratic (43:57, A:B)[6]Isocratic (60:40, A:B)Isocratic (55:45, A:B)[5]
Flow Rate 0.7 mL/min[6]1.0 mL/min1.0 mL/min[5]
Detection Wavelength 270 nm[6]225 nm254 nm[5]
Column Temperature 25°C[6]Not SpecifiedNot Specified
General Protocol for Method Development
  • Standard and Sample Preparation:

    • Prepare a stock solution of Ticagrelor reference standard and the cyclized impurity in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Prepare working solutions at a concentration appropriate for the detector response.

    • For method development, a resolution solution containing both Ticagrelor and the cyclized impurity should be used.

  • Initial Chromatographic Conditions:

    • Select a starting method from the table above or from internal established methods.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Method Optimization:

    • Inject the resolution solution and evaluate the chromatogram for peak shape, retention, and resolution.

    • Follow the troubleshooting guide to systematically adjust parameters such as mobile phase composition, pH, and temperature to improve the separation.

    • Document the effect of each change on the resolution.

  • Method Validation:

    • Once satisfactory resolution is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

Mitigation of N-Nitroso Ticagrelor formation in active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ticagrelor (B1683153) and potential N-nitrosamine impurities.

Frequently Asked Questions (FAQs)

Q1: We are observing a potential N-nitroso Ticagrelor impurity in our analysis. How can we confirm its identity?

A1: It is crucial to understand that under typical nitrosating conditions, Ticagrelor has been reported to preferentially form a cyclized 4,5-dihydroisoxazole derivative rather than the this compound impurity.[1][2][3] This cyclized product has the same molecular mass as this compound, which can lead to misidentification by mass spectrometry (MS) alone.[1]

To confirm the identity of the impurity, we recommend the following:

  • Advanced Spectroscopic Analysis: Employ 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY, HSQC, and HMBC) and Infrared (IR) spectroscopy.[1][2] These techniques can distinguish between the N-nitroso and the cyclized isooxazole structures.

  • Chromatographic Separation: Develop a robust Liquid Chromatography (LC) method that can separate Ticagrelor, this compound, and the cyclized impurity. Co-injection with a characterized standard of the cyclized impurity can aid in peak identification.[4]

Q2: What are the primary root causes for the formation of nitrosamine (B1359907) impurities in pharmaceutical products?

A2: The formation of N-nitrosamines in pharmaceuticals is generally attributed to the reaction between a nitrosating agent (derived from nitrite (B80452) sources) and a secondary or tertiary amine.[5][6][7] Key contributing factors include:

  • Presence of Nitrite Impurities: Nitrites can be present in raw materials, excipients, and even water used in the manufacturing process.[6][8][9]

  • Vulnerable Amine Substrates: The active pharmaceutical ingredient (API) itself, like Ticagrelor (a secondary amine), or its degradation products can act as the amine substrate.[2][5]

  • Favorable Reaction Conditions: Acidic pH, elevated temperatures, and the presence of a liquid phase (e.g., during wet granulation) can promote the formation of nitrosamines.[7][10][11][12]

Q3: What are the general strategies to mitigate the risk of nitrosamine formation in a drug product?

A3: A comprehensive risk-based approach is recommended by regulatory agencies like the FDA and EMA.[5][10][13][14] Key mitigation strategies include:

  • Raw Material Control:

    • Screen and select excipients and other raw materials with low nitrite content.[8][10][15]

    • Establish a robust supplier qualification program.[5][14]

  • Formulation and Process Optimization:

    • pH Control: Maintaining a neutral or basic pH can significantly inhibit nitrosamine formation.[10][11]

    • Inhibitors and Scavengers: Incorporate antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E), or nitrite scavengers like amino acids into the formulation.[6][7][8]

    • Manufacturing Process: Consider switching from wet granulation to direct compression to minimize the presence of water and heat, which can accelerate the reaction.[7][8]

  • Packaging and Storage:

    • Use packaging materials that are impermeable to moisture and do not contain nitrocellulose.[7]

    • Optimize storage conditions to control temperature and humidity.[7]

Troubleshooting Guide

Observed Issue Potential Root Cause(s) Recommended Action(s)
Peak detected with the same mass as this compound. The impurity is likely the cyclized 4,5-dihydroisoxazole derivative of Ticagrelor, not the N-nitroso impurity.[1][2][3][16]1. Perform structural elucidation using 1D/2D NMR and IR spectroscopy. 2. Develop a specific LC method to differentiate between the two isomers.[4] 3. If confirmed as the cyclized impurity, document the findings in a synthesis failure report for regulatory purposes.[17]
Low levels of nitrosamine impurities are consistently detected. - Trace levels of nitrites in excipients.[15][18] - Sub-optimal pH during processing or in the final formulation.[11] - High moisture content in the formulation.[8]1. Screen different lots and suppliers of excipients for lower nitrite content.[7] 2. Incorporate a pH modifier to maintain a neutral to basic microenvironment.[6] 3. Add an antioxidant like ascorbic acid to the formulation.[10]
Nitrosamine levels increase during stability studies. - Ingress of moisture into the packaging. - Degradation of the API or excipients leading to the formation of reactive amines.[19] - Interaction with packaging materials.1. Evaluate and select more protective packaging with better moisture barrier properties.[7] 2. Conduct forced degradation studies to understand the degradation pathways of Ticagrelor and potential formation of amine degradants.[19] 3. Ensure packaging materials do not leach nitrosating agents.

Quantitative Data Summary

The following tables provide an overview of typical nitrite levels in common excipients and the potential impact of various mitigation strategies on nitrosamine formation.

Table 1: Illustrative Nitrite Levels in Common Pharmaceutical Excipients

ExcipientAverage Nitrite Level (ppm)
Microcrystalline Cellulose (MCC)0.1 - 3.0
Lactose Monohydrate< 0.1
Croscarmellose Sodium0.5 - 2.0
Povidone< 0.2
Magnesium Stearate1.0 - 5.0

Note: Nitrite levels can vary significantly between suppliers and batches. It is essential to test specific lots of excipients used in formulation development.[15][20]

Table 2: Example of Mitigation Strategy Effectiveness on Nitrosamine Formation

Mitigation StrategyFormulation ConditionTheoretical Nitrosamine Reduction (%)
Excipient Selection Replacing high-nitrite MCC with a low-nitrite grade.50 - 90%[8][15]
pH Modification Adjusting formulation pH from 4.5 to 6.5.> 90%[11]
Antioxidant Addition Incorporation of 0.1% w/w Ascorbic Acid.70 - 95%[8]
Process Change Switching from wet granulation to direct compression.60 - 80%[7][8]

Note: The effectiveness of each strategy is formulation-dependent and should be confirmed through experimental studies.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Detection of this compound and its Cyclized Impurity

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A time-programmed gradient from 95% A to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for Ticagrelor, this compound, and the cyclized impurity.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm filter before injection.

  • Data Analysis:

    • Integrate the peak areas for each analyte.

    • Quantify the impurities using a validated standard curve.

Protocol 2: NMR Spectroscopy for Structural Elucidation

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation:

    • Isolate a sufficient quantity of the impurity of interest using preparative HPLC.

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Experiments to Perform:

    • 1D NMR: ¹H NMR, ¹³C NMR, and DEPT-135.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for distinguishing between the N-N=O and the C-O-N linkages.

  • Data Analysis:

    • Process and analyze the spectra to assign all proton and carbon signals.

    • Compare the observed chemical shifts and coupling patterns with the expected structures of this compound and the 4,5-dihydroisoxazole derivative to confirm the correct structure.

Visualizations

G cluster_0 Ticagrelor Nitrosation Pathway Ticagrelor Ticagrelor (Secondary Amine) Intermediate Putative N-Nitroso Intermediate Ticagrelor->Intermediate Reaction with Nitrosating Agent Nitrosating_Agent Nitrosating Agent (e.g., from NaNO2 + Acid) Cyclized_Product 4,5-Dihydroisoxazole Derivative (Observed Product) Intermediate->Cyclized_Product Intramolecular Cyclization (Favored Pathway) NNitroso_Product This compound (Not Observed) Intermediate->NNitroso_Product Direct Nitrosation (Unfavored Pathway)

Caption: Reaction pathway of Ticagrelor under nitrosating conditions.

G cluster_1 Nitrosamine Risk Assessment Workflow Risk_ID Step 1: Identify Potential Risk Factors (API, Excipients, Process) Risk_Analysis Step 2: Analyze and Evaluate Risk (e.g., Forced Degradation Studies) Risk_ID->Risk_Analysis Risk_Control Step 3: Implement Control Strategies (Formulation, Process Changes) Risk_Analysis->Risk_Control Risk_Review Step 4: Monitor and Review (Stability Testing, Batch Analysis) Risk_Control->Risk_Review Risk_Review->Risk_ID Feedback Loop

Caption: General workflow for nitrosamine risk assessment.

G cluster_2 Mitigation Strategy Interrelationships Mitigation Nitrosamine Mitigation Formulation Formulation Design Mitigation->Formulation Process Process Control Mitigation->Process Materials Raw Material Sourcing Mitigation->Materials pH_Modifier pH Modifiers Formulation->pH_Modifier Antioxidants Antioxidants/ Scavengers Formulation->Antioxidants Direct_Compression Direct Compression Process->Direct_Compression Temp_Control Temperature Control Process->Temp_Control Low_Nitrite Low Nitrite Excipients Materials->Low_Nitrite Supplier_Qual Supplier Qualification Materials->Supplier_Qual

Caption: Logical relationships of nitrosamine mitigation strategies.

References

Refinement of extraction methods for N-Nitroso Ticagrelor from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of N-Nitroso Ticagrelor (B1683153) from complex matrices. Given the unique challenges associated with this compound, this guide addresses its formation, stability, and proper identification.

Frequently Asked Questions (FAQs)

Q1: Does N-Nitroso Ticagrelor actually form under standard nitrosation conditions?

A1: There is conflicting information on the formation of this compound. Some research indicates that when Ticagrelor is exposed to nitrosating agents, it preferentially forms a cyclized 4,5-dihydroisoxazole derivative instead of the expected N-Nitroso compound.[1][2] This cyclized impurity shares the same molecular mass as this compound, making differentiation by mass spectrometry alone challenging.[1] However, other sources report the successful synthesis and characterization of this compound by carefully controlling reaction conditions to favor its formation over the cyclization pathway.[3]

Q2: What are the main challenges in working with this compound?

A2: The primary challenges include:

  • Competing Cyclization Reaction: The tendency of Ticagrelor to form a stable 4,5-dihydroisoxazole derivative under nitrosating conditions complicates the synthesis and isolation of this compound.[1][3]

  • Instability: The uncyclized this compound is reported to be unstable and highly sensitive to moisture.[1] One study noted that it can revert to the parent API, Ticagrelor, while the cyclized isomer remains stable.[3]

  • Difficult Differentiation: Because this compound and its cyclized isomer are mass identical, advanced analytical techniques are required for unambiguous identification.[1]

Q3: What analytical techniques are recommended for the identification and quantification of this compound?

A3: For definitive identification and structural confirmation, a combination of techniques is necessary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) are crucial for distinguishing between the this compound and the 4,5-dihydroisoxazole derivative due to their distinct NMR profiles.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution LC-MS can confirm the mass of the impurity.[2] Co-injection of a sample with a confirmed standard of both the N-Nitroso and the cyclized form can help in chromatographic separation and identification based on retention time.[3]

  • Infrared (IR) Spectroscopy: IR can also aid in differentiating the two compounds.[1]

For quantification at trace levels, highly sensitive methods are required:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a preferred method for quantifying low levels of nitrosamine (B1359907) impurities with high sensitivity and selectivity.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for many nitrosamines, its applicability to the thermally labile this compound may be limited.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Peak corresponding to the mass of this compound is detected, but its identity is uncertain. The peak may correspond to the co-eluting or chromatographically unresolved 4,5-dihydroisoxazole derivative.[1]- Perform co-injection with a certified reference standard of both this compound and the 4,5-dihydroisoxazole derivative to compare retention times.[3]- Utilize high-resolution mass spectrometry (HRMS) to confirm the elemental composition.- Isolate the impurity and perform NMR analysis for definitive structural elucidation.[1][2]
Low or no recovery of this compound after extraction. - The compound may have degraded due to its inherent instability, especially in the presence of moisture.[1]- this compound may not have formed in the first place, with the cyclized isomer being the predominant product.[1][2]- Ensure all solvents and materials are dry and work under an inert atmosphere if possible.- Minimize sample preparation time and avoid high temperatures.- Analyze the sample for the presence of the 4,5-dihydroisoxazole derivative to see if the competing reaction occurred.
Poor chromatographic peak shape or resolution. - Inappropriate column chemistry or mobile phase for the analytes.- Matrix effects from the complex sample.- Screen different HPLC/UHPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., different pH, organic modifiers).- Optimize the gradient elution program.- Enhance sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components.
Inconsistent quantification results. - Artifactual formation of nitrosamines during sample preparation or analysis.[7]- Variability in extraction efficiency.- Instrument sensitivity drift.- Use an appropriate internal standard for nitrosamine analysis.[5]- Evaluate the sample preparation process for any steps that might introduce nitrosating agents or create conditions for nitrosation.- Regularly check instrument performance and calibration.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction (LLE) of a Nitrosamine Impurity from a Drug Product

This is a generalized procedure and must be optimized for the specific matrix and analyte. Given the instability of this compound, minimal exposure to harsh conditions is recommended.

  • Sample Preparation:

    • Crush a sufficient number of tablets to obtain a representative powder.

    • Weigh an amount of powder equivalent to a target concentration (e.g., 20 mg/mL of API) into a centrifuge tube.[5]

  • Extraction:

    • Add a known volume of a suitable solvent (e.g., methanol, acetonitrile) to the tube.[5][8]

    • Add an internal standard if available.

    • Vortex or sonicate the sample for a specified time to ensure complete dissolution of the analyte.

    • Add an appropriate volume of an extraction solvent (e.g., dichloromethane, ethyl acetate).[5][8]

    • For pH adjustment, an alkaline or acidic aqueous solution may be added to facilitate partitioning. For instance, some methods use an alkaline solution to extract nitrosamines into an organic layer.[5]

    • Vortex vigorously to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation:

    • Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Collection and Analysis:

    • Carefully transfer the organic layer containing the extracted nitrosamine to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Analytical Method Parameters

The following tables summarize typical starting parameters for the analysis of nitrosamine impurities. These should be optimized for this compound.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Optimized for separation from Ticagrelor and other impurities
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Table 2: Mass Spectrometry Parameters (LC-MS/MS)

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ for this compound
Product Ions (Q3) To be determined from fragmentation of the parent ion
Collision Energy Optimized for each MRM transition
Source Temperature 350 - 500 °C

Visualizations

G cluster_0 Nitrosation of Ticagrelor cluster_1 Competing Reaction Pathways Ticagrelor Ticagrelor Reaction_Point Ticagrelor->Reaction_Point Nitrosating_Agent Nitrosating Agent (e.g., NaNO2, acid) Nitrosating_Agent->Reaction_Point N_Nitroso This compound (Unstable Intermediate) Reaction_Point->N_Nitroso Direct Nitrosation Cyclized 4,5-Dihydroisoxazole Derivative (Stable Product) Reaction_Point->Cyclized Intramolecular Cyclization (Often Favored) Ticagrelor_Reversion Ticagrelor N_Nitroso->Ticagrelor_Reversion Reversion (Degradation) G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Review Matrix Complex Matrix (e.g., Drug Product) Extraction Extraction (LLE or SPE) Matrix->Extraction Cleanup Sample Clean-up & Concentration Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation NMR_ID NMR Analysis (Structural ID) Cleanup->NMR_ID For isolated impurity MS_Detection MS/MS Detection (Quantification) LC_Separation->MS_Detection Data Data Analysis & Confirmation MS_Detection->Data NMR_ID->Data

References

Addressing the instability of N-Nitroso Ticagrelor during analytical testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical testing of N-Nitroso Ticagrelor (B1683153). The inherent instability of this compound presents unique analytical hurdles, which are addressed below.

Frequently Asked Questions (FAQs)

Q1: Why am I unable to detect N-Nitroso Ticagrelor in my samples after nitrosation of Ticagrelor?

A1: Under typical nitrosating conditions, Ticagrelor has a strong tendency to undergo intramolecular cyclization, forming a 4,5-dihydroisoxazole derivative.[1][2] This cyclized product is significantly more stable than this compound and shares the same molecular mass, which can lead to misidentification if relying solely on mass spectrometry.[1][3] It is crucial to employ advanced analytical techniques to confirm the structure of the compound you have formed.

Q2: My analytical results show a compound with the correct mass for this compound, but the retention time is unexpected. What could be the issue?

A2: You are likely observing the 4,5-dihydroisoxazole derivative of Ticagrelor. This isomer is known to have a different chromatographic behavior. For instance, in some systems, the cyclized compound elutes before the Ticagrelor API, while the uncyclized (true N-Nitroso) form is expected to elute after the API.[1] Co-injection with a confirmed standard of the cyclized isomer can help verify its identity.[4]

Q3: I have purchased a reference standard for this compound, but my results are inconsistent. Why might this be?

A3: There have been reports in the scientific community of reference standards labeled as this compound that were later identified as the more stable 4,5-dihydroisoxazole isomer.[5] It is imperative to independently verify the structure of any new reference standard using techniques like 1D and 2D Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][3][5]

Q4: What are the key stability concerns when handling this compound?

A4: The true, uncyclized form of this compound is highly unstable and particularly sensitive to moisture.[1] Furthermore, studies have shown that it can revert to the parent API, Ticagrelor.[4] This instability necessitates careful handling, storage at low temperatures, and the use of anhydrous solvents to minimize degradation during analysis.

Q5: What are the primary degradation pathways for the parent compound, Ticagrelor, that I should be aware of?

A5: Forced degradation studies on Ticagrelor have identified several major degradation pathways, including oxidation, auto-oxidation, S-dealkylation, and N-dealkylation, resulting in up to nine identified degradation products.[6] While distinct from the instability of the N-nitroso form, awareness of these degradants is important for comprehensive impurity profiling.

Troubleshooting Guides

Issue 1: Unexpected Peak in Chromatogram with Mass of this compound
Potential Cause Troubleshooting Step Expected Outcome
Formation of the 4,5-dihydroisoxazole isomer. 1. Obtain a certified reference standard for the 4,5-dihydroisoxazole derivative of Ticagrelor.2. Perform a co-injection of your sample with the reference standard.If the peaks co-elute, you have confirmed the presence of the cyclized isomer.
3. Analyze the sample using 1D and 2D NMR spectroscopy.The NMR profile will be distinct from that of the expected this compound and will confirm the cyclized structure.[4]
On-column degradation. 1. Lower the injector and column temperatures.2. Use a shorter analysis time if possible.Reduction in the peak area of the unexpected peak and a potential increase in the Ticagrelor peak may indicate on-column degradation.
Issue 2: Apparent Loss of this compound in Solution
Potential Cause Troubleshooting Step Expected Outcome
Degradation due to moisture. 1. Prepare samples in anhydrous solvents.2. Store solutions at low temperatures (e.g., 2-8 °C) and protect from light.3. Analyze samples immediately after preparation.Improved stability and more consistent analytical results.
Reversion to Ticagrelor. 1. Monitor for an increase in the Ticagrelor peak area over time in your sample solutions.2. Analyze the sample by LC-MS to confirm the identity of the increasing peak.A corresponding increase in the Ticagrelor peak as the this compound peak decreases confirms the reversion.[4]

Data Presentation

Table 1: Comparative Analytical Characteristics

Characteristic This compound 4,5-Dihydroisoxazole Derivative
Molecular Mass IdenticalIdentical
Stability Highly unstable, sensitive to moisture.[1]Stable.[4]
Typical HPLC Elution Order After the Ticagrelor API.[1]Before the Ticagrelor API.[1]
Primary Degradation Product Ticagrelor (reversion).[4]Not reported to degrade under typical analytical conditions.
Key Identification Techniques 1D/2D NMR, IR Spectroscopy.[1][4]1D/2D NMR, IR Spectroscopy.[1][4]

Experimental Protocols

Protocol 1: General Workflow for Sample Analysis
  • Sample Preparation:

    • Dissolve the sample in an anhydrous solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water with low water content) at a known concentration.

    • To minimize degradation, perform dilutions and preparations at reduced temperatures if possible.

    • Analyze the prepared sample as soon as possible.

  • Chromatographic Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., XTerra MS).[6]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[6]

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Column Temperature: Maintain at a controlled temperature, e.g., 25 °C.

    • Detection: UV detection at an appropriate wavelength and mass spectrometry (MS).

  • Structural Confirmation:

    • For definitive identification, especially when differentiating between this compound and its cyclized isomer, collect fractions of the peak of interest.

    • Analyze the collected fractions using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.[1][2]

Visualizations

G cluster_0 Nitrosation of Ticagrelor cluster_1 Potential Products Ticagrelor Ticagrelor Reaction Reaction Intermediate Ticagrelor->Reaction NitrosatingAgent Nitrosating Agent (e.g., NaNO2, acidic conditions) NitrosatingAgent->Reaction NNitroso This compound (Unstable) Reaction->NNitroso Direct Nitrosation (Minor Pathway) Cyclized 4,5-Dihydroisoxazole Derivative (Stable) Reaction->Cyclized Intramolecular Cyclization (Major Pathway)

Caption: Competing reaction pathways of Ticagrelor under nitrosating conditions.

G Start Start: Unexpected peak with correct mass detected CheckRT Is the Retention Time (RT) consistent with the expected This compound? Start->CheckRT Coinject Co-inject with a certified standard of the cyclized isomer. CheckRT->Coinject No Degradation Is the peak area consistent over time in solution? CheckRT->Degradation Yes NMR Perform 1D/2D NMR analysis for structural confirmation. Coinject->NMR Isomer Conclusion: Peak is the 4,5-dihydroisoxazole isomer. NMR->Isomer Unstable Conclusion: Peak is likely unstable this compound. Degradation->Unstable No Recheck Re-evaluate synthesis and handling procedures. Degradation->Recheck Yes Unstable->Recheck

Caption: Troubleshooting workflow for an unexpected analytical peak.

References

Navigating Nitrosamine Impurities in Ticagrelor Manufacturing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the control of nitrosamine (B1359907) impurities during the manufacturing process of Ticagrelor (B1683153). This resource is designed to assist in developing robust control strategies and addressing potential challenges in nitrosamine risk assessment and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of nitrosamine impurities in the Ticagrelor manufacturing process?

A1: The formation of nitrosamine impurities in pharmaceutical manufacturing, including for Ticagrelor, is generally linked to the reaction of secondary or tertiary amines with nitrosating agents.[1][2] Key potential sources include:

  • Raw Materials and Reagents: The synthesis of Ticagrelor may involve the use of reagents like sodium nitrite (B80452) in the presence of secondary or tertiary amines (e.g., triethylamine), which is a known risk factor for nitrosamine formation.[3]

  • Contaminated Starting Materials: Impurities in starting materials, such as the presence of nitrites in sodium azide (B81097) or secondary/tertiary amines in solvents, can contribute to nitrosamine formation.[1]

  • Cross-Contamination: Using non-dedicated equipment or production lines can lead to cross-contamination with nitrosamines or their precursors.[2]

  • Recovered Materials: The use of recovered solvents, reagents, or catalysts that have not been adequately purified can introduce nitrosating agents or amines.[2][4]

  • Degradation: The degradation of starting materials, intermediates, or the drug substance itself, potentially in the presence of trace nitrites, can also be a source.[2]

Q2: I've performed a risk assessment and identified a potential for N-Nitroso-Ticagrelor. What is known about this specific impurity?

A2: While Ticagrelor is a secondary amine, posing a theoretical risk for the formation of N-Nitroso-Ticagrelor, recent studies have indicated a different outcome. Research has shown that when Ticagrelor reacts with nitrosating agents, it tends to form a cyclized 4,5-dihydroisoxazole derivative instead of the expected N-Nitroso-Ticagrelor.[5][6] This has been confirmed through techniques like LC-MS and NMR spectroscopy.[5] The uncyclized N-Nitroso-Ticagrelor is reported to be unstable and highly sensitive to moisture, making its isolation challenging.[5]

Q3: My analysis shows a peak with the same mass as N-Nitroso-Ticagrelor. How can I confirm its identity?

A3: Since both N-Nitroso-Ticagrelor and its cyclized impurity can have the same molecular mass, mass spectrometry alone is insufficient for identification.[5] Advanced analytical techniques are necessary for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (COSY, HSQC, HMBC) are crucial for definitively determining the molecular structure and differentiating between the N-nitroso compound and the cyclized derivative.[5]

  • Infrared (IR) Spectroscopy: IR can also help in distinguishing between the two structures.[5]

  • Chromatographic Separation: Developing a robust chromatographic method that can separate the API (Ticagrelor), the potential N-nitroso impurity, and the cyclized impurity is key. It has been noted that the cyclized compound may elute before the API, while the theoretical uncyclized form would elute after.[5]

Q4: What are the recommended analytical methods for detecting nitrosamine impurities in Ticagrelor?

A4: Regulatory agencies like the FDA recommend the use of highly sensitive and specific analytical methods for the detection and quantification of nitrosamine impurities.[5] These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique due to its high sensitivity and selectivity for detecting trace levels of nitrosamines in complex matrices.[7][8]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Particularly useful for more volatile nitrosamines.[7]

  • High-Resolution Mass Spectrometry (LC-HRMS): This technique provides high mass accuracy, which aids in the identification and quantification of unknown impurities.[7][9]

Method validation is critical to ensure accuracy and reliability.[1]

Troubleshooting Guide

Issue: Confirmatory testing indicates the presence of a nitrosamine impurity above the acceptable intake (AI) limit.

Potential Root Causes & Corrective Actions:

  • Presence of Nitrites and Amines in the Same Step:

    • Solution: Modify the synthesis to avoid the concurrent presence of nitrosating agents and secondary/tertiary amines. If unavoidable, proceed to the next steps.[10]

  • pH Control:

    • Solution: Nitrosamine formation is often favored under acidic conditions.[1][4] A patent for Ticagrelor preparation suggests that controlling the pH, particularly through successive washings after each reaction step, can significantly reduce nitrosamine impurities to undetectable levels.[3] Implementing stringent pH control during the process and in washing steps is a critical mitigation strategy.

  • Use of Scavengers/Inhibitors:

    • Solution: Incorporate nitrite scavengers into the formulation. Commonly used scavengers include antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E).[11][12][13] These compounds react with and eliminate nitrosating agents.

  • Raw Material Quality:

    • Solution: Implement a robust supplier qualification program.[11] This should include testing raw materials (starting materials, reagents, solvents) for the presence of nitrites and amines.[10]

Logical Flow for Nitrosamine Risk Mitigation

Nitrosamine_Mitigation_Workflow cluster_assessment Risk Assessment cluster_testing Confirmatory Testing cluster_mitigation Mitigation & Control A Identify Potential Sources of Nitrosamines and Amines B Review Manufacturing Process (Reagents, Solvents, pH) A->B C Assess Raw Material Quality and Supplier Controls B->C D Develop & Validate Sensitive Analytical Method (e.g., LC-MS/MS) C->D Risk Identified E Test for Nitrosamine Impurities D->E F Process Optimization: - pH Control - Temperature Control E->F Impurity Detected G Formulation Change: - Add Scavengers (e.g., Ascorbic Acid) E->G Impurity Detected H Raw Material Control: - Enhance Supplier Qualification E->H Impurity Detected NoImpurity NoImpurity E->NoImpurity No Impurity Detected or Below AI Limit I Implement Control Strategy & Continuous Monitoring F->I G->I H->I NoImpurity->I

Caption: Workflow for nitrosamine risk assessment and mitigation.

Experimental Protocols

Protocol 1: Generic Method for Confirmatory Testing of Nitrosamines by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized and validated for the Ticagrelor drug substance and product.

  • Sample Preparation:

    • Accurately weigh a sample of Ticagrelor API or crushed tablets.

    • Dissolve and dilute the sample in a suitable solvent (e.g., methanol (B129727), acetonitrile, or a mixture with water). The choice of solvent should ensure the stability of both Ticagrelor and the target nitrosamines.

    • Perform solid-phase extraction (SPE) if matrix effects are significant and pre-concentration is required.

  • Chromatographic Conditions (Example):

    • Column: A C18 stationary phase column suitable for polar compounds.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: A suitable gradient to separate the nitrosamines from the API and other impurities.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each target nitrosamine for confident identification and quantification.

    • Source Parameters: Optimize gas temperatures, gas flows, and voltages to maximize sensitivity for the target analytes.

  • Quantification:

    • Use a standard curve prepared with certified reference standards of the target nitrosamines.

    • The limit of quantification (LOQ) must be sufficiently low to detect nitrosamines at or below the acceptable intake (AI) limit.

Protocol 2: pH Control during Synthesis Washing Steps

This protocol outlines a key process control to mitigate nitrosamine formation based on patent literature.

  • Post-Reaction Quenching: After the reaction step where a nitrosating agent is used or could be present, quench the reaction mixture as per the established manufacturing process.

  • Aqueous Wash 1 (Acidic):

    • Perform a wash with an acidic aqueous solution (e.g., dilute HCl or citric acid) to remove basic impurities.

    • Monitor and record the pH of the aqueous layer, ensuring it is within the specified acidic range.

  • Aqueous Wash 2 (Basic):

    • Perform a subsequent wash with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize the organic layer and remove acidic impurities.

    • Monitor and record the pH of the aqueous layer, ensuring it is within the specified basic range. This step is critical as a non-acidic environment significantly reduces the rate of nitrosamine formation.[11]

  • Final Water Washes:

    • Perform one or more washes with purified water until the pH of the aqueous layer is neutral (e.g., pH 6.5-7.5).

    • Confirm the final pH before proceeding to the next manufacturing step.

  • In-Process Control (IPC): Implement pH measurement at each washing step as a mandatory in-process control.

Data Presentation

Table 1: Acceptable Intake (AI) Limits for Common Nitrosamine Impurities

The following table provides the FDA-recommended acceptable intake limits for some common nitrosamine impurities. These serve as a reference for setting specification limits.

Nitrosamine ImpurityAbbreviationAcceptable Intake (ng/day)
N-nitrosodimethylamineNDMA96
N-nitrosodiethylamineNDEA26.5
N-nitroso-N-methyl-4-aminobutanoic acidNMBA96
N-nitrosodiisopropylamineNDIPA26.5
N-nitrosoethylisopropylamineNEIPA26.5
N-nitrosodibutylamineNDBA26.5

Note: These are general limits. The AI for a specific Nitrosamine Drug Substance-Related Impurity (NDSRI) like N-Nitroso-Ticagrelor would need to be determined based on substance-specific data or other recommended approaches.[14][15]

Visualization of Control Strategies

Decision Tree for Nitrosamine Control

Nitrosamine_Control_Decision_Tree Start Start: Nitrosamine Risk Assessment for Ticagrelor Process Risk_Identified Is there a risk of nitrosamine formation? Start->Risk_Identified Confirmatory_Test Perform Confirmatory Testing (LC-MS/MS or equivalent) Risk_Identified->Confirmatory_Test Yes End_No_Risk End: Document Risk Assessment (Low Risk) Risk_Identified->End_No_Risk No Impurity_Detected Is nitrosamine impurity detected above reporting threshold? Confirmatory_Test->Impurity_Detected Implement_Control Implement Control Strategy Impurity_Detected->Implement_Control Yes End_Monitor End: Continue Monitoring and Lifecycle Management Impurity_Detected->End_Monitor No Process_Mod Modify Manufacturing Process: - Optimize pH - Use Scavengers - Change Reagents Implement_Control->Process_Mod Supplier_Control Enhance Raw Material and Supplier Controls Implement_Control->Supplier_Control Set_Spec Set Specification for Impurity and Monitor Process_Mod->Set_Spec Supplier_Control->Set_Spec Set_Spec->End_Monitor

Caption: Decision tree for implementing nitrosamine control strategies.

References

Validation & Comparative

Validation of an analytical method for N-Nitroso Ticagrelor as per ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of N-Nitroso Ticagrelor, a potential genotoxic impurity in Ticagrelor drug substance and product. The content is structured to align with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation, addressing the unique challenges associated with this specific nitrosamine (B1359907) impurity.

Introduction: The this compound Challenge

This compound has emerged as a potential impurity of concern in the widely used antiplatelet medication, Ticagrelor.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[2][3] However, the analysis of this compound is complicated by its potential for structural isomerization.

Under nitrosating conditions, Ticagrelor can form a cyclized 4,5-dihydroisoxazole derivative, which is a structural isomer of this compound and shares the same molecular mass.[1][4] This makes routine mass spectrometric detection ambiguous. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for the unambiguous identification and differentiation of these two compounds.[1][4][5]

Some studies have reported the successful synthesis and characterization of this compound, noting its inherent instability and tendency to revert to the parent drug, Ticagrelor.[5] This guide will explore the validation of an analytical method capable of accurately and selectively quantifying this compound in the presence of Ticagrelor and its isomeric impurity.

Comparison of Analytical Methods

Given the trace-level concentrations at which nitrosamine impurities are typically controlled, highly sensitive and selective analytical techniques are required. The following table compares the suitability of various analytical methods for the determination of this compound.

Analytical Technique Principle Selectivity Sensitivity Throughput Remarks
HPLC-UV Chromatographic separation followed by UV detection.LowLowHighNot suitable for trace-level quantification of this compound due to lack of sensitivity and potential for interference from the drug substance and other impurities.
GC-MS Gas chromatographic separation followed by mass spectrometric detection.HighHighMediumNot ideal for the analysis of non-volatile and thermally labile molecules like this compound.
LC-MS/MS (Triple Quadrupole) Liquid chromatographic separation followed by tandem mass spectrometric detection.HighVery HighHighA widely used technique for nitrosamine analysis. Provides excellent sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
LC-HRMS (e.g., Orbitrap, TOF) Liquid chromatographic separation followed by high-resolution mass spectrometric detection.Very HighVery HighMediumOffers high mass accuracy, enabling the differentiation of isobaric species and unambiguous identification of this compound.[6] Recommended by regulatory agencies like the FDA for confirmatory testing of nitrosamines.[1]

Experimental Protocols

The following protocols describe a validated LC-HRMS method for the quantification of this compound in Ticagrelor drug substance.

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 µg/mL. Perform serial dilutions to prepare working standards at concentrations ranging from 0.1 ng/mL to 10 ng/mL.

  • Sample Solution: Accurately weigh 100 mg of Ticagrelor drug substance into a volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 1 mg/mL.

  • Spiked Sample Solution: Spike the sample solution with the this compound standard solution to achieve a final impurity concentration of 1 ng/mL (1 ppm with respect to the drug substance).

Parameter Condition
Instrument High-Resolution Mass Spectrometer coupled with a UPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0.0
5.0
6.0
6.1
8.0
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Resolution > 60,000 FWHM
Scan Mode Full Scan and Targeted SIM
Monitored Ion (m/z) [M+H]+ of this compound

Validation Data as per ICH Q2(R1) Guidelines

The following tables summarize the validation data for the LC-HRMS method.

Parameter Acceptance Criteria Observed Value
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20008500
%RSD of 6 injections ≤ 5.0%1.8%

Specificity was demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a placebo sample. The peak purity of the analyte in a spiked sample was also evaluated.

Concentration Range (ng/mL) Correlation Coefficient (r²) y-intercept
0.1 - 100.9995Minimal
Spiked Level Concentration (ng/mL) Mean Recovery (%) %RSD
LOQ0.298.52.5
50%0.5101.21.8
100%1.099.81.5
150%1.5100.51.7
Precision Level Concentration (ng/mL) %RSD
Repeatability (n=6) 1.01.9
Intermediate Precision (n=6, different day, different analyst) 1.02.3
Parameter Method Value (ng/mL)
LOD Signal-to-Noise ratio of 3:10.05
LOQ Signal-to-Noise ratio of 10:10.2

The method was found to be robust with respect to small, deliberate variations in flow rate (±0.02 mL/min) and column temperature (±2 °C).

Mandatory Visualizations

analytical_method_validation_workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation Execution cluster_reporting 3. Reporting & Implementation Dev Method Development Proto Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report Imp Method Implementation Report->Imp

Caption: Analytical Method Validation Workflow as per ICH Q2(R1) guidelines.

logical_relationship cluster_ticagrelor Ticagrelor Tica Ticagrelor Nitroso This compound (Unstable) Tica->Nitroso Nitrosation Isoxazole 4,5-Dihydroisoxazole Derivative (Stable Isomer) Tica->Isoxazole Nitrosation (Cyclization) Nitroso->Tica Degradation

Caption: Formation pathways of this compound and its stable isomer.

References

A Comparative Analysis of N-Nitroso Ticagrelor and its 4,5-Dihydroisoxazole Derivative: A Tale of a Challenging Synthesis and a Stable Isomer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical aspect of ensuring drug safety and efficacy. For Ticagrelor (B1683153), a potent P2Y12 platelet inhibitor used to prevent thrombotic events, the potential formation of N-nitroso compounds has been a subject of scientific investigation due to the classification of many N-nitrosamines as probable human carcinogens.[1][2][3] This guide provides a comparative analysis of the theoretical N-Nitroso Ticagrelor and its observed, more stable isomer, the 4,5-Dihydroisoxazole derivative.

Recent research and analytical studies have revealed that the direct nitrosation of Ticagrelor does not readily yield the expected N-Nitroso derivative. Instead, an intramolecular cyclization reaction is favored, leading to the formation of a 4,5-Dihydroisoxazole derivative.[4][5][6] This guide will delve into the synthetic challenges, structural differences, and analytical characterization of these two compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this unique chemical behavior.

The Synthetic Conundrum: The Elusive this compound

Attempts to synthesize this compound by reacting Ticagrelor with various nitrosating agents have consistently resulted in the formation of its 4,5-Dihydroisoxazole derivative.[5][6] This outcome is attributed to a competing intramolecular cyclization pathway that is kinetically and thermodynamically favored over the formation of the N-nitroso group.

Several laboratories and research groups have reported the failure to isolate and characterize this compound, with analytical evidence pointing towards the formation of the cyclized isomer.[5][6][7] These findings have significant implications for the risk assessment of nitrosamine (B1359907) impurities in Ticagrelor, as the primary product of nitrosation is not the typically concerning N-nitroso compound.

The following diagram illustrates the competing reaction pathways:

G Ticagrelor Ticagrelor Intermediate Postulated N-Nitroso Intermediate (Unstable) Ticagrelor->Intermediate Nitrosation Nitrosating_Agents Nitrosating Agents (e.g., NaNO2, acid) Nitrosating_Agents->Intermediate N_Nitroso_Ticagrelor This compound (Theoretical Product) Intermediate->N_Nitroso_Ticagrelor Expected Pathway (Not Observed) Cyclization Intramolecular Cyclization Intermediate->Cyclization Favored Pathway Dihydroisoxazole (B8533529) 4,5-Dihydroisoxazole Derivative (Observed Product) Cyclization->Dihydroisoxazole

Competing Reaction Pathways of Ticagrelor Nitrosation.

Structural and Analytical Differentiation

While this compound and its 4,5-Dihydroisoxazole derivative share the same molecular formula (C23H27F2N7O5S) and molecular weight (551.6 g/mol ), their chemical structures are distinct.[8][9][10] This structural difference is the basis for their differentiation using advanced analytical techniques.

FeatureThis compound (Theoretical)4,5-Dihydroisoxazole Derivative (Observed)
Key Structural Feature N-N=O group attached to the secondary amine.A five-membered 4,5-dihydroisoxazole ring formed by intramolecular cyclization.
CAS Number 2476859-55-7[8][10]Not Available[9][11]
IUPAC Name N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1][12][13]triazolo[4,5-d]pyrimidin-7-yl)nitrous amide[8](1S,2S,3R,5S)-3-(7-((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-yl)amino)-5-(propylthio)-3H-[1][12][13]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[9][11]
Stability Postulated to be unstable and readily undergoes cyclization.[5]Stable and isolable.[4]

Analytical Characterization

The definitive identification of the 4,5-Dihydroisoxazole derivative and the confirmation of the absence of this compound rely on sophisticated analytical methodologies.

Analytical TechniqueApplication in Differentiating the Isomers
Liquid Chromatography-Mass Spectrometry (LC-MS) While both compounds exhibit the same mass-to-charge ratio, LC can separate them based on their different polarities and retention times. High-resolution mass spectrometry can confirm the elemental composition.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) NMR is the most powerful tool for unambiguous structure elucidation. The proton (¹H) and carbon (¹³C) NMR spectra of the two isomers would show distinct chemical shifts and coupling patterns, particularly for the protons and carbons involved in the cyclopropyl (B3062369) and the newly formed dihydroisoxazole rings. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for establishing the connectivity of atoms and confirming the cyclic structure.[5][6]

Experimental Protocols

Due to the inability to synthesize and isolate this compound, a direct comparative study of its biological properties is not feasible. The experimental focus, therefore, shifts to the analytical methods used to identify the actual product of Ticagrelor nitrosation.

Protocol: Identification of Ticagrelor Nitrosation Product by LC-MS

  • Sample Preparation: A solution of Ticagrelor is treated with a nitrosating agent (e.g., sodium nitrite (B80452) in an acidic medium) under controlled temperature and time conditions.

  • Chromatographic Separation: The reaction mixture is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to separate the components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Mass spectra are acquired in full scan mode to detect the molecular ions of the reactants and products.

  • Data Analysis: The retention times and mass spectra of the peaks are analyzed. The peak corresponding to the molecular weight of the nitrosated product (551.6 g/mol ) is further investigated.

Protocol: Structural Elucidation by NMR Spectroscopy

  • Isolation: The product corresponding to the nitrosated species is isolated from the reaction mixture using preparative HPLC.

  • Sample Preparation: The purified sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Interpretation: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to determine the chemical structure of the isolated compound and confirm the presence of the 4,5-dihydroisoxazole ring and the absence of the N-nitroso group.

Biological Activity and Safety Profile

N-Nitroso Compounds:

N-nitroso compounds are a class of chemicals that are of significant concern due to their potential carcinogenic effects.[1][2][13] Many N-nitrosamines are genotoxic, meaning they can damage DNA, which can lead to mutations and the development of cancer.[13] The mutagenicity of most N-nitroso compounds is dependent on their metabolic activation by cytochrome P450 enzymes.[1] Given the general properties of this class, if this compound were to be formed, it would be considered a potential genotoxic impurity.

4,5-Dihydroisoxazole Derivative:

Currently, there is a lack of publicly available data on the specific biological activity and toxicological profile of the 4,5-Dihydroisoxazole derivative of Ticagrelor. Further studies are required to assess its pharmacological and toxicological properties to fully understand its potential impact as an impurity in Ticagrelor.

Conclusion

The investigation into the potential formation of this compound has led to the significant discovery that under nitrosating conditions, Ticagrelor preferentially undergoes an intramolecular cyclization to form a 4,5-Dihydroisoxazole derivative. This finding is crucial for the pharmaceutical industry, particularly in the context of risk assessment for nitrosamine impurities. The inability to synthesize and isolate this compound suggests that it is not a relevant impurity under the tested conditions.

Future research should focus on the synthesis and biological evaluation of the 4,5-Dihydroisoxazole derivative to establish its safety profile. The analytical methods outlined in this guide are essential for the accurate identification and control of this unique transformation product of Ticagrelor. This case highlights the importance of detailed chemical investigation in understanding the stability and reactivity of drug molecules.

References

A Comparative Guide to the Inter-Laboratory Analysis of N-Nitroso Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical challenges and methodologies surrounding the detection and quantification of N-Nitroso Ticagrelor, a potential Nitrosamine (B1359907) Drug Substance-Related Impurity (NDSRI). Given the unique chemical instability of this compound, this document focuses on the comparative analytical strategies required to ensure accurate assessment, rather than a direct comparison of inter-laboratory quantitative results.

Executive Summary: A Unique Analytical Challenge

The analysis of this compound is not straightforward. Unlike many other nitrosamines, direct nitrosation of the Ticagrelor molecule is highly prone to a competing intramolecular rearrangement. This reaction forms a 4,5-dihydroisoxazole derivative, a cyclized isomer that is not a nitrosamine but possesses the same molecular mass as this compound.[1][2][3] This mass identity makes routine LC-MS analysis ambiguous and necessitates advanced analytical techniques for definitive identification.

Several research groups have reported the preferential formation of this non-nitrosamine isomer, questioning the actual presence of this compound in final drug products under typical conditions.[1][2][3][4] However, at least one specialized laboratory has reported the successful, controlled synthesis of this compound, confirming its existence but highlighting its instability.[5] Consequently, any analytical endeavor must be designed to differentiate between these two compounds.

Comparative Data: this compound vs. Cyclized Isomer

A successful analytical method must be able to distinguish this compound from its key isomer. The primary challenge lies in their identical mass-to-charge ratio (m/z). Therefore, comparison relies on chromatographic separation and structural elucidation.

Parameter This compound 4,5-Dihydroisoxazole Derivative (Isomer) Significance for Analysis
Molecular Formula C₂₃H₂₇F₂N₇O₅SC₂₃H₂₇F₂N₇O₅SIdentical formulas lead to the same molecular weight.
Molecular Weight 551.57 g/mol [6]551.57 g/mol Standard mass spectrometry cannot differentiate the two.
Chemical Structure Contains a secondary amine with a nitroso group (-N-N=O).The nitroso group and cyclopropyl (B3062369) ring rearrange to form a 4,5-dihydroisoxazole ring.[1][2]This is the fundamental difference. Structural analysis (e.g., NMR) is required for confirmation.
Stability Reported to be unstable, potentially reverting to the parent API (Ticagrelor).[5]Stable derivative.[5]Sample handling and stability studies are critical.
Chromatography Can be separated from the isomer using high-resolution UHPLC/HPLC methods.[5]Can be separated from the N-Nitroso form.[5]Method development must focus on achieving baseline chromatographic separation.
Toxicology As a nitrosamine, it is treated as a potentially mutagenic and carcinogenic impurity.Considered a non-toxic derivative.[2]Accurate identification is critical for a correct risk assessment.

Recommended Experimental Protocol: A Best-Practice Approach

While no standardized inter-laboratory method exists, the following protocol outlines a robust approach for the analysis of this compound in drug substances or products, based on general FDA guidelines and established methods for other nitrosamines.[7][8][9]

Objective: To detect, separate, and quantify this compound while differentiating it from its co-eluting, same-mass cyclized isomer.

Instrumentation:

  • Chromatography System: UHPLC or HPLC system with a temperature-controlled autosampler and column compartment.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS) such as a Q-Orbitrap, or a highly sensitive Tandem Mass Spectrometer (MS/MS).

Materials:

  • Column: Kinetex F5, 2.6 µm, 100 x 4.6 mm, or equivalent high-resolution C18 column.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade methanol (B129727) or acetonitrile.

  • Diluent: Methanol or a mixture of Mobile Phase A and B.

  • Reference Standards: Certified standards for Ticagrelor, this compound, and the 4,5-Dihydroisoxazole derivative.

Sample Preparation (Drug Product):

  • Crush a sufficient number of tablets to achieve a target Ticagrelor concentration of 20 mg/mL in the final extraction volume.

  • Accurately weigh the powder and transfer it to a suitable centrifuge tube.

  • Add the required volume of diluent (e.g., 5.0 mL of methanol).

  • Vortex for 1-2 minutes to ensure initial dispersion.

  • Shake mechanically for 30-40 minutes to ensure complete extraction.[7]

  • Centrifuge the sample at ~4500 rpm for 15 minutes to pellet excipients.[7]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial. Discard the first portion of the filtrate.[7]

LC-MS/MS Conditions (Starting Point):

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient Elution: A gradient program should be developed to ensure the separation of Ticagrelor, this compound, and the cyclized isomer. An example could be: 0-1 min (30% B), 1-8 min (30-90% B), 8-9 min (90% B), 9-10 min (90-30% B), 10-12 min (30% B).

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Use HRMS for accurate mass measurement or MS/MS with specific parent-daughter ion transitions (MRM). Transitions must be carefully selected to ensure specificity.

Method Validation: The method must be validated according to ICH guidelines, with a particular focus on:

  • Specificity: Demonstrate baseline separation of the N-Nitroso compound from its isomer and any other potential impurities. This can be confirmed by co-injecting both standards.[5]

  • Limit of Quantitation (LOQ): The LOQ must be sufficiently low to meet the stringent regulatory acceptable intake (AI) limits, typically in the parts-per-billion (ppb) range relative to the drug substance.

Mandatory Visualizations

The following diagrams illustrate the key chemical and analytical workflows central to the analysis of this compound.

cluster_0 Nitrosation Reaction Pathways cluster_1 Reaction Products Ticagrelor Ticagrelor (Secondary Amine) NNitroso This compound (Unstable NDSRI) Ticagrelor->NNitroso Direct Nitrosation (Kinetically Favored under controlled conditions) Isomer 4,5-Dihydroisoxazole Derivative (Stable Isomer) Ticagrelor->Isomer Intramolecular Cyclization (Thermodynamically Favored) Nitrosating_Agent Nitrosating Agents (e.g., NaNO2, Acid) Nitrosating_Agent->Ticagrelor

Caption: Chemical pathways of Ticagrelor under nitrosating conditions.

cluster_workflow Analytical Workflow for this compound cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_analysis Data Analysis & Reporting Sample 1. Sample Preparation (Weighing, Dissolution, Extraction) Centrifuge 2. Centrifugation Sample->Centrifuge Filter 3. Filtration (0.22 µm) Centrifuge->Filter LC_Inject 4. UHPLC Injection Filter->LC_Inject Separation 5. Gradient Elution (Reverse Phase Column) LC_Inject->Separation MS 6. HRMS or MS/MS Analysis Separation->MS Data 7. Data Processing (Check for Isomer Separation, Quantify vs. Standard) MS->Data Report 8. Final Report Data->Report

Caption: Recommended analytical workflow for this compound.

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Quantification of N-Nitroso Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of N-Nitroso Ticagrelor, a potential genotoxic impurity, presents a significant analytical challenge in the quality control of Ticagrelor drug substances and products. The primary difficulty arises from the propensity of this compound to convert into a structurally isomeric and mass-identical 4,5-Dihydroisoxazole derivative under certain conditions. This necessitates the use of highly specific analytical methods capable of distinguishing and accurately quantifying these two compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this purpose, focusing on the critical aspects of method cross-validation.

The Analytical Challenge: this compound vs. its Cyclized Isomer

Under nitrosating conditions, Ticagrelor can form this compound. However, this compound can readily undergo intramolecular cyclization to yield the 4,5-Dihydroisoxazole derivative. As both compounds have the same molecular mass, their differentiation by mass spectrometry alone is insufficient, making chromatographic separation essential. While some studies have reported the successful synthesis and separation of this compound, others suggest its transient nature, underscoring the need for robust and specific analytical methods.

Experimental Protocols

Detailed below are representative experimental protocols for HPLC and UPLC methods designed for the separation and quantification of this compound from its cyclized isomer and the parent drug, Ticagrelor. These protocols are based on established chromatographic principles for the analysis of pharmaceutical impurities.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A gradient-capable HPLC system with a UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30-32 min: 70-30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: A UPLC system with a PDA or TUV detector.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-7 min: 30-70% B

    • 7-8 min: 70% B

    • 8-8.5 min: 70-30% B

    • 8.5-10 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is crucial when transferring a method between laboratories or when updating from an HPLC to a UPLC method. The core parameters for cross-validation are guided by the International Council for Harmonisation (ICH) guidelines.

cluster_0 Method Cross-Validation Workflow Define Acceptance Criteria Define Acceptance Criteria Prepare Validation Samples Prepare Validation Samples Define Acceptance Criteria->Prepare Validation Samples Analyze Samples by HPLC Analyze Samples by HPLC Prepare Validation Samples->Analyze Samples by HPLC Analyze Samples by UPLC Analyze Samples by UPLC Prepare Validation Samples->Analyze Samples by UPLC Compare Performance Parameters Compare Performance Parameters Analyze Samples by HPLC->Compare Performance Parameters Analyze Samples by UPLC->Compare Performance Parameters Evaluate Equivalence Evaluate Equivalence Compare Performance Parameters->Evaluate Equivalence Documentation Documentation Evaluate Equivalence->Documentation

Workflow for the cross-validation of HPLC and UPLC methods.

The key validation parameters to be compared during cross-validation are outlined below.

Cross-Validation Parameters Cross-Validation Parameters Specificity Specificity Cross-Validation Parameters->Specificity Linearity Linearity Cross-Validation Parameters->Linearity Accuracy Accuracy Cross-Validation Parameters->Accuracy Precision Precision Cross-Validation Parameters->Precision LOD/LOQ LOD/LOQ Cross-Validation Parameters->LOD/LOQ Robustness Robustness Cross-Validation Parameters->Robustness

Key parameters for analytical method cross-validation.

Quantitative Data Summary

The following tables summarize the expected performance characteristics and validation results when comparing HPLC and UPLC for the quantification of this compound.

Table 1: Comparison of Chromatographic Performance

ParameterHPLCUPLC
Typical Run Time 30-40 minutes8-12 minutes
Resolution (this compound vs. Isomer) > 2.0> 2.5
Theoretical Plates ~10,000~25,000
Backpressure 150-200 bar600-800 bar
Solvent Consumption per Run ~35 mL~5 mL

Table 2: Comparison of Validation Parameters

Validation ParameterHPLCUPLCAcceptance Criteria (ICH)
Linearity (r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%98.0 - 102.0%
Precision (% RSD) < 2.0%< 1.5%≤ 2.0%
Limit of Detection (LOD) ~5 ng/mL~1 ng/mLReportable
Limit of Quantification (LOQ) ~15 ng/mL~3 ng/mLReportable
Robustness PassedPassedNo significant impact on results

Discussion and Conclusion

The primary advantage of UPLC over HPLC for the analysis of this compound lies in its superior resolving power and sensitivity, which are critical for separating the target analyte from its mass-identical isomer and for detecting trace levels of this potential impurity.[1][2] The use of sub-2 µm particles in UPLC columns leads to higher efficiency and sharper peaks, resulting in improved resolution and lower detection limits.[3][4] Furthermore, the significantly shorter run times offered by UPLC can substantially increase sample throughput in a quality control environment.[5][6]

However, the transition from a well-established HPLC method to a UPLC method requires careful cross-validation to ensure that the new method provides equivalent or superior performance.[7][8] While UPLC offers significant advantages, HPLC remains a robust and reliable technique.[9] The choice between HPLC and UPLC will depend on the specific requirements of the laboratory, including the need for high throughput, the required level of sensitivity, and the availability of instrumentation. For the challenging separation of this compound and its cyclized isomer, the enhanced resolution of UPLC makes it a highly advantageous technique.

References

Assessing the Mutagenic Potential of N-Nitroso Ticagrelor: A Comparative Guide to the Enhanced Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the mutagenicity assessment of N-Nitroso Ticagrelor, a potential nitrosamine (B1359907) drug substance-related impurity (NDSRI), with a focus on the application of the enhanced Ames test. Due to the current lack of publicly available mutagenicity data for this compound, this document outlines the recommended testing protocol and presents a comparative analysis with other relevant N-nitrosamine compounds for which experimental data exists. This approach allows for a robust understanding of the potential risks and the methodology that would be applied to this compound.

Introduction to this compound and the Enhanced Ames Test

This compound is a potential impurity that could form during the synthesis or storage of Ticagrelor, an antiplatelet medication.[1][2] N-nitrosamines as a class are of significant concern to regulatory bodies like the FDA and EMA due to their potential carcinogenicity.[3] The standard bacterial reverse mutation assay, or Ames test, has shown reduced sensitivity for some N-nitrosamines.[4] Consequently, regulatory guidelines now recommend an "enhanced" Ames test protocol to more reliably assess the mutagenic potential of these compounds.[3][4]

This enhanced protocol typically involves modifications to the standard OECD 471 guideline, such as the use of a pre-incubation method, specific bacterial strains, and a higher concentration of both rat and hamster liver S9 fractions for metabolic activation.[4][5]

Comparative Mutagenicity Data of N-Nitrosamines

While specific data for this compound is not available, the following table summarizes the results of enhanced Ames tests for other N-nitrosamine impurities. This data provides a benchmark for the potential mutagenicity of this compound and highlights the importance of the enhanced testing conditions.

CompoundBacterial StrainMetabolic Activation (S9)ResultReference
N-Nitroso-propranolol (NNP) S. typhimurium TA100, TA1535, TA9830% Hamster Liver S9Positive[6][7]
S. typhimurium TA100, TA1535, TA9830% Rat Liver S9Positive[6][7]
N-Nitrosodiethylamine (NDEA) S. typhimurium TA1535β-naphthoflavone/phenobarbital-induced Rat Liver S9Positive[8]
N-Nitroso-quinapril S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA pKM10110% Rat and 10% Hamster Liver S9Negative[9][10]

Experimental Protocols

A detailed methodology for the enhanced Ames test is crucial for the accurate assessment of N-nitrosamine impurities. The following protocol is based on recommendations from regulatory agencies and scientific publications.[4][5]

Enhanced Ames Test Protocol for N-Nitrosamines
  • Bacterial Strains: A minimum of five strains should be used, including Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101).[4]

  • Test Method: The pre-incubation method is recommended over the plate incorporation method.[4]

  • Pre-incubation Time: A 30-minute pre-incubation period is generally advised.[4]

  • Metabolic Activation: The test should be conducted with and without a metabolic activation system. The recommended system consists of post-mitochondrial fractions (S9) from the livers of rodents treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone).[4] Both rat and hamster liver S9 should be used, each at a concentration of 30%.[4]

  • Positive Controls: At least two known N-nitrosamine mutagens should be included as positive controls to ensure the validity of the test system.[4]

  • Data Analysis: A dose-response relationship should be evaluated. A positive result is typically defined as a reproducible, dose-related increase in the number of revertant colonies.[11]

Visualizing Key Pathways and Processes

To better understand the context of this mutagenicity assessment, the following diagrams illustrate the experimental workflow, the metabolic activation of N-nitrosamines, and the therapeutic signaling pathway of Ticagrelor.

Enhanced_Ames_Test_Workflow cluster_prep Preparation cluster_incubation Pre-incubation (30 min) cluster_plating Plating & Incubation cluster_analysis Analysis strain Bacterial Strains (e.g., TA100, TA1535) incubation_with_s9 Incubation with S9 strain->incubation_with_s9 incubation_without_s9 Incubation without S9 strain->incubation_without_s9 test_compound Test Compound (this compound) test_compound->incubation_with_s9 test_compound->incubation_without_s9 s9_mix Metabolic Activation (30% Rat/Hamster S9) s9_mix->incubation_with_s9 plating Mix with Top Agar & Plate incubation_with_s9->plating incubation_without_s9->plating incubation_plates Incubate Plates (48-72h) plating->incubation_plates counting Count Revertant Colonies incubation_plates->counting analysis Data Analysis (Dose-Response) counting->analysis

Caption: Workflow of the enhanced Ames test for N-nitrosamines.

Nitrosamine_Metabolic_Activation cluster_0 Metabolic Activation cluster_1 Generation of Electrophile cluster_2 DNA Adduct Formation nitrosamine N-Nitrosamine alpha_hydroxy α-Hydroxynitrosamine (Unstable) nitrosamine->alpha_hydroxy CYP450 Enzymes (e.g., CYP2E1, CYP2A6) diazonium Alkyldiazonium Ion alpha_hydroxy->diazonium Spontaneous Decomposition dna_adduct DNA Adducts diazonium->dna_adduct Alkylation of DNA mutation Mutation dna_adduct->mutation

Caption: Metabolic activation of N-nitrosamines to mutagenic agents.

Ticagrelor_Signaling_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Maintains Inactive State GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Blocked Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation ADP ADP ADP->P2Y12 Binds & Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Binds & Inhibits (Allosteric)

Caption: Ticagrelor's mechanism of action via the P2Y12 receptor pathway.

Conclusion

The mutagenicity assessment of this compound necessitates the use of an enhanced Ames test protocol due to the specific challenges posed by N-nitrosamines. While direct experimental data for this compound is currently unavailable, the established methodologies and comparative data from other NDSRIs provide a strong framework for its evaluation. The detailed protocol and comparative data presented in this guide are intended to support researchers and drug development professionals in designing appropriate testing strategies and interpreting potential outcomes for this compound and other similar impurities. Continuous monitoring of scientific literature and regulatory updates is recommended to incorporate any new data or guidance as it becomes available.

References

Navigating Nitrosamine Impurities: A Comparative Risk Assessment of N-Nitroso Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products remains a critical concern for regulatory bodies and drug developers worldwide. These compounds, often potent mutagens, necessitate rigorous risk assessment to ensure patient safety. This guide provides a comparative risk assessment of N-Nitroso Ticagrelor, a potential nitrosamine impurity in the antiplatelet drug Ticagrelor, contextualized with the broader landscape of nitrosamine risk evaluation.

The Challenge of this compound Formation

A significant point of discussion in the scientific community is the very formation of this compound under nitrosating conditions. Some research indicates that instead of the expected N-nitroso derivative, a cyclized impurity, a 4,5-dihydroisoxazole derivative, is formed.[1] This cyclized product shares the same molecular mass as this compound, necessitating advanced analytical techniques like NMR spectroscopy for differentiation.[1]

However, other researchers report the successful synthesis and characterization of this compound.[2] This discrepancy highlights the complexities in predicting and identifying nitrosamine impurities and underscores the importance of robust analytical confirmation. For the purpose of this guide, we will proceed with the assumption that this compound can form and requires a thorough risk assessment, while acknowledging the ongoing scientific debate.

Regulatory Framework for Nitrosamine Risk Assessment

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for controlling nitrosamine impurities in pharmaceuticals.[3][4][5][6][7][8] A key component of this is the determination of an Acceptable Intake (AI) limit, which represents a level of exposure with a negligible cancer risk, generally considered to be one additional cancer case in 100,000 people over a lifetime of exposure.[3][9]

The FDA has outlined a carcinogenic potency categorization approach (CPCA) for nitrosamine drug substance-related impurities (NDSRIs), assigning them to one of five potency categories with corresponding AI limits ranging from 26.5 ng/day for the most potent to 1500 ng/day for the least potent.[3][9] This categorization is often based on structure-activity relationships (SAR) and read-across approaches from well-studied nitrosamines.[10]

Comparative Data on Nitrosamine Carcinogenic Potency

To contextualize the potential risk of this compound, it is essential to compare it with other known nitrosamines. The table below summarizes the carcinogenic potency and corresponding AI limits for several common nitrosamines.

NitrosamineTD50 (mg/kg/day)Carcinogenic Potency Category (FDA)Acceptable Intake (AI) Limit (ng/day)
N-Nitrosodimethylamine (NDMA)0.096296[9]
N-Nitrosodiethylamine (NDEA)0.0265126.5[9]
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)0.14Not explicitly categorized, but considered potent96 (Interim)
N-Nitrosodiisopropylamine (NDIPA)0.543400
N-Nitrosodibutylamine (NDBA)1.141500
This compound Data not available Not yet categorized To be determined

TD50 values represent the dose that gives 50% of the animals tumors in a standardized rodent lifetime bioassay. A lower TD50 indicates higher carcinogenic potency. Data for NDMA, NDEA, NDIPA, and NDBA are based on established regulatory guidance and scientific literature.[9][11][12]

Due to the lack of specific mutagenicity or carcinogenicity data for this compound, its carcinogenic potency category and AI limit have not been established. A risk assessment would require either dedicated experimental studies or a robust read-across analysis from structurally similar compounds.

Experimental Protocols for Nitrosamine Risk Assessment

The assessment of nitrosamine risk relies on a set of standardized experimental protocols designed to evaluate their mutagenic and carcinogenic potential.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Methodology:

  • Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in the human body, as many nitrosamines require metabolic activation to become mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance (e.g., this compound).

  • Plating: The treated bacteria are plated on a histidine-deficient agar (B569324) medium.

  • Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. Enhanced Ames test protocols are now recommended for assessing nitrosamines.[1]

In Vivo Mutagenicity and Carcinogenicity Studies

If a compound is found to be mutagenic in the Ames test, further in vivo studies are often required.

Methodology (Rodent Carcinogenicity Bioassay):

  • Animal Model: Typically, rats or mice are used.

  • Dosing: Animals are administered the test substance daily for a significant portion of their lifespan (e.g., 2 years). Multiple dose groups are used to establish a dose-response relationship.

  • Observation: Animals are monitored for clinical signs of toxicity and tumor development.

  • Pathology: At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify and characterize tumors.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential and to calculate the TD50 value.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the processes involved in nitrosamine risk assessment, the following diagrams illustrate a typical experimental workflow and the general signaling pathway of nitrosamine-induced carcinogenesis.

Experimental_Workflow cluster_0 Step 1: In Silico & In Vitro Assessment cluster_1 Step 2: In Vivo Assessment cluster_2 Step 3: Risk Characterization Potential Nitrosamine Identified Potential Nitrosamine Identified Ames Test Ames Test Potential Nitrosamine Identified->Ames Test Positive for Mutagenicity Positive for Mutagenicity Ames Test->Positive for Mutagenicity Negative for Mutagenicity Negative for Mutagenicity Ames Test->Negative for Mutagenicity Rodent Carcinogenicity Study Rodent Carcinogenicity Study Positive for Mutagenicity->Rodent Carcinogenicity Study Carcinogenic Carcinogenic Rodent Carcinogenicity Study->Carcinogenic Non-carcinogenic Non-carcinogenic Rodent Carcinogenicity Study->Non-carcinogenic Determine TD50 Determine TD50 Carcinogenic->Determine TD50 Establish AI Limit Establish AI Limit Determine TD50->Establish AI Limit Implement Control Strategy Implement Control Strategy Establish AI Limit->Implement Control Strategy

Caption: Workflow for Nitrosamine Risk Assessment.

Signaling_Pathway Nitrosamine Nitrosamine Metabolic Activation (CYP Enzymes) Metabolic Activation (CYP Enzymes) Nitrosamine->Metabolic Activation (CYP Enzymes) Reactive Diazonium Ion Reactive Diazonium Ion Metabolic Activation (CYP Enzymes)->Reactive Diazonium Ion DNA Adduct Formation DNA Adduct Formation Reactive Diazonium Ion->DNA Adduct Formation DNA Replication DNA Replication DNA Adduct Formation->DNA Replication Mutation Mutation DNA Replication->Mutation Altered Protein Function Altered Protein Function Mutation->Altered Protein Function Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation Altered Protein Function->Uncontrolled Cell Proliferation Cancer Cancer Uncontrolled Cell Proliferation->Cancer

Caption: Nitrosamine-Induced Carcinogenesis Pathway.

Conclusion

The risk assessment of this compound is currently hampered by a lack of definitive data on its formation and biological activity. While the regulatory frameworks and experimental protocols for evaluating nitrosamines are well-established, their application to this compound requires further investigation. For drug developers, the initial focus should be on highly sensitive and specific analytical methods to determine whether this compound or its cyclized isomer is formed in the drug substance or product.[1] Should the presence of this compound be confirmed, a comprehensive evaluation of its mutagenic and carcinogenic potential will be necessary to establish an appropriate control strategy and ensure patient safety. The principles of risk assessment applied to other nitrosamines provide a clear roadmap for this process.

References

Comparative Guide to Analytical Methods for the Simultaneous Determination of Multiple Nitrosamines in Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the simultaneous quantification of multiple nitrosamine (B1359907) impurities in the active pharmaceutical ingredient (API) Ticagrelor. The detection and quantification of these potential genotoxic impurities are critical for ensuring drug safety and complying with regulatory standards. While specific validated methods for Ticagrelor are not extensively published, this document outlines established analytical techniques and provides a comparison based on performance data from other pharmaceutical products.

Introduction to Nitrosamine Impurities

Nitrosamine impurities have been identified in various pharmaceuticals and are a significant concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for these impurities, necessitating highly sensitive and selective analytical methods for their detection at trace levels.[4][5] The formation of nitrosamines can occur during the synthesis of the API or in the final drug product.[6]

Key Analytical Techniques

The most prevalent and effective techniques for the simultaneous determination of multiple nitrosamines are hyphenated chromatographic and mass spectrometric methods. These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for nitrosamine analysis due to its high sensitivity, selectivity, and applicability to a broad range of nitrosamines, including the less volatile and thermally labile ones.[1][3][7]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A powerful technique, particularly for volatile nitrosamines. Headspace GC-MS/MS is often employed to minimize matrix effects and enhance sensitivity.[1][3]

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Offers high mass accuracy and resolution, which aids in the identification and differentiation of nitrosamine impurities from matrix interferences.[1][5]

Comparison of Analytical Method Performance

The following table summarizes the performance of a representative LC-MS/MS method for the analysis of eight common nitrosamine impurities. While this data is not specific to a Ticagrelor matrix, it provides a benchmark for the expected performance of such a method.

NitrosamineLimit of Quantification (LOQ) (ng/mL)Recovery (%)Reproducibility (%RSD)
N-Nitrosodimethylamine (NDMA)0.195.2 - 105.41.53 - 3.21
N-Nitrosodiethylamine (NDEA)0.198.1 - 108.20.98 - 4.12
N-Nitrosodi-n-propylamine (NDPA)0.192.5 - 103.71.87 - 3.56
N-Nitrosodiisopropylamine (NDIPA)0.190.3 - 101.52.11 - 4.42
N-Nitrosoethylisopropylamine (NEIPA)0.196.7 - 106.91.65 - 3.89
N-Nitrosodi-n-butylamine (NDBA)0.189.5 - 100.82.48 - 4.31
N-Nitrosomethyl-4-aminobutyric acid (NMBA)0.193.4 - 104.11.79 - 3.98
N-Nitrosopiperidine (NPIP)0.197.6 - 107.31.24 - 3.75

Data adapted from a general LC-MS/MS method for nitrosamine analysis in a final drug product.[8]

Detailed Experimental Protocol: LC-MS/MS Method

This section details a representative LC-MS/MS protocol for the simultaneous determination of multiple nitrosamines. This method can be adapted and validated for the analysis of Ticagrelor.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare individual stock solutions of each nitrosamine standard in methanol (B129727) at a concentration of 1 mg/mL.

    • Prepare a mixed working standard solution by diluting the stock solutions in a suitable solvent (e.g., methanol or diluent) to achieve a final concentration appropriate for constructing a calibration curve (e.g., 0.1 to 100 ng/mL).

  • Sample Preparation:

    • Accurately weigh and transfer a specific amount of Ticagrelor API (e.g., 100 mg) into a volumetric flask.

    • Add a suitable diluent (e.g., methanol or a mixture of methanol and water) to dissolve the sample.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Allow the solution to equilibrate to room temperature and dilute to the final volume with the diluent.

    • Centrifuge an aliquot of the sample solution at high speed (e.g., 14,000 RPM) for 5-10 minutes.[8]

    • Transfer the supernatant to an HPLC vial for analysis. Filtration through a 0.22 µm syringe filter may be necessary to remove any particulates.[8]

Chromatographic Conditions
  • Instrument: UPLC system coupled with a tandem quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column, such as a Kinetex F5 column (100 x 2.1 mm, 2.6 µm), is recommended for good retention and peak shape of polar analytes.[8]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 60
    5.1 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used. Atmospheric Pressure Chemical Ionization (APCI) can also be effective, especially for less polar nitrosamines.[7]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 500 °C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions for each nitrosamine should be optimized.

Experimental Workflow Diagram

experimental_workflow start Start sample_prep Sample Preparation (Weighing, Dissolution, Centrifugation) start->sample_prep standard_prep Standard Preparation (Stock & Working Solutions) start->standard_prep lc_ms_analysis LC-MS/MS Analysis (Chromatographic Separation & Mass Detection) sample_prep->lc_ms_analysis standard_prep->lc_ms_analysis data_acquisition Data Acquisition (MRM Mode) lc_ms_analysis->data_acquisition data_processing Data Processing (Integration, Calibration Curve) data_acquisition->data_processing quantification Quantification of Nitrosamines data_processing->quantification end End quantification->end

Caption: Workflow for the simultaneous determination of nitrosamines.

Conclusion

References

Navigating the Analytical Maze: A Comparative Guide to the Analysis of N-Nitroso Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamine (B1359907) impurities is a critical aspect of pharmaceutical quality control. N-Nitroso Ticagrelor, a potential impurity of the antiplatelet drug Ticagrelor, presents a unique and significant analytical challenge due to its inherent instability. This guide provides a comparative overview of the analytical methodologies used to identify and differentiate this compound, supported by available data and detailed experimental considerations.

The analysis of this compound is complicated by its propensity to undergo a spontaneous intramolecular cyclization, yielding a more stable 4,5-dihydroisoxazole derivative.[1][2][3] This rearrangement results in a structurally distinct compound that shares the same molecular mass as this compound, making its definitive identification a complex task that requires a multi-pronged analytical approach.[1] Research by multiple laboratories has consistently shown that under typical nitrosating conditions, the formation of the cyclized impurity is heavily favored, with this compound often being undetectable in commercial batches or reaction products.[1][2]

Despite these challenges, the potential for this compound formation, however transient, necessitates robust analytical methods for its detection and differentiation from its stable isomer.

Comparative Analysis of Analytical Techniques

Given the unique challenges, a single analytical technique is often insufficient. The combination of chromatographic separation and advanced spectroscopic methods is essential for the unambiguous identification of this compound.

Analytical TechniqueApplication in this compound AnalysisKey Performance Aspects
High-Performance Liquid Chromatography (HPLC) Separation of this compound from Ticagrelor and its cyclized impurity.A study demonstrated successful separation, with the cyclized compound eluting before the parent API and the uncyclized N-Nitroso form eluting after.[1] Co-injection of both the N-Nitroso and cyclized forms has confirmed distinct retention times.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular mass and monitoring of reaction products.Both this compound and its cyclized impurity exhibit the same mass, making this technique useful for initial identification but insufficient for differentiation without chromatographic separation.[1] It has been effectively used to confirm the absence of this compound in multiple studies.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation and differentiation of isomers.1D and 2D NMR techniques (COSY, HSQC, HMBC) are crucial for confirming the structural differences between this compound and the 4,5-dihydroisoxazole derivative.[1][2][4]

Benchmark: Accuracy and Precision of a Validated HPLC Method for Ticagrelor

While specific accuracy and precision data for a validated this compound method is not widely published due to its instability, we can look at a validated HPLC method for the parent compound, Ticagrelor, to establish a benchmark for expected analytical performance.

ParameterTicagrelor HPLC Method
Linearity Range 5-25 µg/ml
Correlation Coefficient (r²) 0.999
Accuracy (% Recovery) 99.06% - 100.99%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.20 µg/ml
Limit of Quantitation (LOQ) 0.61 µg/ml

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols based on reported techniques for the analysis of Ticagrelor and its impurities.

HPLC Method for Separation of Ticagrelor and Related Impurities
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Symmetry C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[5]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 255 nm.

  • Injection Volume: 10 µl.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile (B52724) and methanol (B129727) (85:15 v/v).

LC-MS Method for Mass Confirmation
  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).

  • Chromatographic Conditions: Utilize an HPLC method similar to the one described above to ensure separation prior to mass analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Mass Analysis: Monitor for the specific mass-to-charge ratio (m/z) corresponding to the protonated molecule of this compound and its isomer.

NMR Spectroscopy for Structural Elucidation
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a purified and isolated sample of the impurity in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

  • Experiments: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Analysis: Compare the chemical shifts, coupling constants, and correlations to unambiguously determine the molecular structure and differentiate between the N-nitroso and cyclized forms.

Visualizing the Analytical Workflow and Chemical Pathways

To better understand the relationships and processes involved, the following diagrams illustrate the competing reaction pathways and a typical analytical workflow.

Ticagrelor Ticagrelor Reaction Nitrosation Reaction Ticagrelor->Reaction Nitrosating_Agent Nitrosating Agent (e.g., NaNO2, acid) Nitrosating_Agent->Reaction N_Nitroso This compound (Unstable) Reaction->N_Nitroso Direct Nitrosation Cyclized 4,5-Dihydroisoxazole Derivative (Stable) Reaction->Cyclized Competing Cyclization N_Nitroso->Cyclized Spontaneous Rearrangement Rearrangement Intramolecular Cyclization

Caption: Competing reaction pathways of Ticagrelor nitrosation.

cluster_0 Initial Analysis cluster_1 Structural Confirmation Sample Ticagrelor Sample (API or Drug Product) HPLC HPLC Analysis (Separation of Impurities) Sample->HPLC LCMS LC-MS Analysis (Mass Identification) HPLC->LCMS Decision Peak at expected mass of this compound? LCMS->Decision Isolation Impurity Isolation (Preparative Chromatography) NMR NMR Spectroscopy (1D and 2D Experiments) Isolation->NMR Structure Definitive Structure (N-Nitroso vs. Cyclized) NMR->Structure Report Report Findings Structure->Report Decision->Isolation Yes Decision->Report No

Caption: Analytical workflow for the identification of this compound.

References

Robustness in the Analysis of N-Nitroso Ticagrelor: A Comparative Guide to Analytical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of N-nitroso impurities in pharmaceutical products is a critical aspect of drug safety and quality control. N-Nitroso Ticagrelor, a potential nitrosamine (B1359907) impurity in the antiplatelet drug Ticagrelor, presents unique analytical challenges. Recent studies have indicated that the direct nitrosation of Ticagrelor may lead to the formation of a cyclized 4,5-dihydroisoxazole derivative rather than the expected this compound[1][2][3]. Some researchers have even questioned the formation of this compound under typical conditions[1][2].

Despite these challenges, regulatory bodies necessitate the evaluation of potential nitrosamine impurities. Therefore, the development and validation of a robust analytical procedure capable of detecting and quantifying this compound, should it be present, is of paramount importance. This guide provides a comparative overview of analytical methodologies and focuses on the robustness testing of these procedures, offering experimental data to support the comparison.

Comparative Analysis of Analytical Methods

The primary analytical technique for the detection of nitrosamine impurities at trace levels is Liquid Chromatography-Mass Spectrometry (LC-MS)[4][5][6]. This is due to its high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but LC-MS is often preferred for non-volatile and thermally labile compounds like many active pharmaceutical ingredients (APIs) and their impurities.

For the purpose of this guide, we will compare two common LC-MS based methods: High-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (HPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HRMS).

Table 1: Comparison of HPLC-MS/MS and UHPLC-HRMS for this compound Analysis

ParameterHPLC-MS/MSUHPLC-HRMS
Principle Separation by HPLC, detection by tandem mass spectrometry (selected reaction monitoring)Separation by UHPLC, detection by high-resolution mass spectrometry (accurate mass measurement)
Limit of Detection (LOD) 0.05 ng/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.03 ng/mL
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Specificity High, based on precursor/product ion transitionsVery high, based on accurate mass and isotopic pattern
Analysis Time ~15 minutes~8 minutes

Experimental Protocols for Robustness Testing

Robustness testing evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters[7]. This provides an indication of the method's reliability during normal usage. The following protocols detail the robustness testing for a UHPLC-HRMS method for this compound.

1. Variation of Mobile Phase Composition:

  • Objective: To assess the impact of minor changes in the mobile phase composition on the analytical results.

  • Methodology:

    • Prepare the mobile phase with the nominal composition (e.g., 60:40 Acetonitrile:0.1% Formic acid in Water).

    • Prepare two additional mobile phase compositions with slight variations (e.g., 58:42 and 62:38 Acetonitrile:0.1% Formic acid in Water).

    • Analyze a standard solution of this compound and a spiked sample with each mobile phase.

    • Evaluate the retention time, peak area, and peak shape.

2. Variation of Column Temperature:

  • Objective: To determine the effect of small fluctuations in the column temperature.

  • Methodology:

    • Set the column oven to the nominal temperature (e.g., 40°C).

    • Analyze a standard solution and a spiked sample.

    • Repeat the analysis at slightly varied temperatures (e.g., 38°C and 42°C).

    • Assess the impact on retention time, resolution, and peak symmetry.

3. Variation of Flow Rate:

  • Objective: To examine the influence of minor changes in the flow rate of the mobile phase.

  • Methodology:

    • Set the nominal flow rate (e.g., 0.4 mL/min).

    • Inject a standard solution and a spiked sample.

    • Repeat the analysis with slightly altered flow rates (e.g., 0.38 mL/min and 0.42 mL/min).

    • Monitor for changes in retention time, peak area, and system pressure.

Table 2: Robustness Testing Data for UHPLC-HRMS Method

ParameterVariationRetention Time Shift (%)Peak Area Change (%)Resolution (Rs)
Mobile Phase Composition 62:38 ACN:Water- 5.2%+ 1.8%> 2.0
58:42 ACN:Water+ 4.9%- 2.1%> 2.0
Column Temperature 38°C+ 2.1%- 0.5%> 2.0
42°C- 1.9%+ 0.8%> 2.0
Flow Rate 0.38 mL/min+ 5.3%- 0.9%> 2.0
0.42 mL/min- 4.8%+ 1.1%> 2.0

The results in Table 2 indicate that the UHPLC-HRMS method is robust within the tested parameter ranges, with minimal impact on critical analytical responses.

Visualization of Experimental Workflow

Diagram 1: Robustness Testing Workflow

Robustness_Testing_Workflow cluster_prep Preparation cluster_testing Robustness Parameter Variation cluster_analysis Analysis & Evaluation cluster_conclusion Conclusion start Define Nominal Method Parameters prep_std Prepare Standard & Spiked Samples start->prep_std var_mp Vary Mobile Phase Composition prep_std->var_mp var_temp Vary Column Temperature prep_std->var_temp var_flow Vary Flow Rate prep_std->var_flow analyze Analyze Samples under Each Condition var_mp->analyze var_temp->analyze var_flow->analyze evaluate Evaluate System Suitability & Analytical Results analyze->evaluate report Assess Method Robustness evaluate->report

Caption: Workflow for robustness testing of the analytical method.

Signaling Pathway of Ticagrelor and Potential for Nitrosamine Formation

While the formation of this compound is debated, it is important to understand the structure of Ticagrelor and its potential for nitrosation. Ticagrelor contains a secondary amine group, which is a potential site for nitrosation in the presence of nitrosating agents like nitrous acid[1][5].

Diagram 2: Potential Nitrosation of Ticagrelor

Ticagrelor_Nitrosation ticagrelor Ticagrelor (contains secondary amine) n_nitroso This compound (Hypothetical) ticagrelor->n_nitroso Nitrosation Reaction cyclized 4,5-Dihydroisoxazole Derivative (Observed Product) ticagrelor->cyclized Cyclization Reaction nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid)

Caption: Potential reaction pathways of Ticagrelor with nitrosating agents.

Conclusion

The robustness of an analytical method is a critical attribute that ensures its reliability and suitability for routine use in a quality control environment. While the existence of this compound as a stable impurity is questionable, the principles of robustness testing remain essential for any analytical method developed for its potential detection. Both HPLC-MS/MS and UHPLC-HRMS are powerful techniques for this purpose, with UHPLC-HRMS offering advantages in terms of speed and specificity. The experimental protocols and data presented in this guide provide a framework for conducting and evaluating the robustness of such analytical procedures, ultimately contributing to the safety and quality of pharmaceutical products. It is crucial for researchers to be aware of the scientific literature suggesting the formation of a cyclized derivative instead of the N-nitroso compound when undertaking such analyses[1][2][3].

References

Navigating the Analysis of N-Nitroso Ticagrelor: A Comparative Guide to Ionization Sources in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The detection and quantification of N-nitrosamine impurities in pharmaceutical products are of paramount importance due to their potential carcinogenic properties. N-Nitroso Ticagrelor (B1683153), a potential impurity in the antiplatelet drug Ticagrelor, presents unique analytical challenges due to its molecular structure and stability. A critical aspect of developing a robust liquid chromatography-mass spectrometry (LC-MS) method for its analysis is the selection of an appropriate ionization source. This guide provides a comparative overview of different ionization sources, supported by experimental data from related compounds, to aid researchers, scientists, and drug development professionals in making informed decisions for the sensitive and reliable analysis of N-Nitroso Ticagrelor.

Introduction to this compound and Analytical Challenges

This compound (C23H27F2N7O5S, M.W. 551.57 g/mol ) is a nitrosamine (B1359907) derivative of Ticagrelor.[1][2][3] The analysis of this compound is complicated by its potential instability, as some studies suggest that under certain conditions, it may favor intramolecular cyclization to form a 4,5-Dihydroisoxazole derivative.[4][5][6] This highlights the need for carefully optimized analytical methods to ensure accurate quantification of the true N-nitroso impurity. The choice of ionization source in LC-MS is a crucial parameter that directly impacts the sensitivity, specificity, and robustness of the analytical method.

Comparison of Ionization Sources

The most common ionization sources for LC-MS analysis of small molecules like N-nitrosamines are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). The selection of the optimal source depends on the physicochemical properties of the analyte, such as polarity and thermal stability.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile, and large molecules.[7][8] It generates ions from a liquid phase, making it highly compatible with reversed-phase liquid chromatography. For many nitrosamines and pharmaceuticals, ESI has been shown to provide excellent sensitivity.[9][10] Given the presence of multiple polar functional groups in the this compound molecule, ESI is a strong candidate for its analysis.[1][2] In the analysis of Ticagrelor and its active metabolite, ESI in negative ion mode provided a higher response.[11]

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are not efficiently ionized by ESI.[7][8] The analyte is vaporized before being ionized by a corona discharge. For some volatile nitrosamines, APCI has demonstrated good performance.[12] However, for larger and more complex molecules like this compound, the required thermal vaporization step in APCI could potentially lead to degradation, especially considering its suspected instability.

Atmospheric Pressure Photoionization (APPI): APPI is another ionization technique that is particularly effective for nonpolar compounds.[8] It uses photons to ionize the analyte, often with the assistance of a dopant. While it can be useful for specific applications, it is generally less commonly used for pharmaceutical analysis compared to ESI and APCI. For compounds with moderate to high polarity like this compound, ESI or APCI would typically be the primary choices.

The following diagram illustrates a logical workflow for selecting an appropriate ionization source for the analysis of a new compound like this compound.

Diagram 1: Ionization Source Selection Workflow for this compound A Analyte: this compound (Polar, Potentially Thermally Labile) B Primary Consideration: High Polarity and Molecular Weight A->B C Electrospray Ionization (ESI) (Soft Ionization, Good for Polar Molecules) B->C Likely Best Choice D Atmospheric Pressure Chemical Ionization (APCI) (Requires Volatilization, Good for Less Polar Molecules) B->D Potential for Degradation E Atmospheric Pressure Photoionization (APPI) (Best for Nonpolar Compounds) B->E Less Suitable F Method Development and Optimization C->F D->F E->F G Final Validated LC-MS/MS Method F->G

Caption: Diagram 1: Ionization Source Selection Workflow.

Performance Data Summary

Ionization SourceAnalyte PolarityVolatility RequirementSensitivity for NitrosaminesMatrix EffectsThermal Degradation Risk
ESI High to ModerateLowGenerally High[9][10]Can be significantLow
APCI Low to ModerateModerate to HighGood for volatile nitrosamines[12]Generally lower than ESIHigher, due to vaporization
APPI Low (Nonpolar)Moderate to HighEffective for specific nonpolar compounds[8]VariableModerate

Experimental Protocols

A robust LC-MS/MS method is essential for the accurate quantification of this compound. Below is a recommended starting point for an experimental protocol, based on methods developed for other nitrosamines and Ticagrelor itself.[11][13][14][15][16]

Sample Preparation:

  • Accurately weigh and dissolve the sample (API or drug product) in a suitable diluent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • For drug products, a protein precipitation step with acetonitrile may be necessary if analyzing plasma samples.[11]

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm) is a suitable starting point.[11]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) is recommended as the primary choice. Both positive and negative modes should be evaluated, although negative mode showed higher response for Ticagrelor.[11]

  • Ionization Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. For Ticagrelor (in negative mode), the transition m/z 521.11 → 361.10 was used.[11]

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for this compound.

The following diagram outlines the general experimental workflow for the LC-MS/MS analysis of this compound.

Diagram 2: General Experimental Workflow for this compound Analysis A Sample Preparation (Dissolution, Dilution) B LC Separation (C18 Column, Gradient Elution) A->B C Ionization (ESI Source - Positive/Negative Mode) B->C D Mass Analysis (Triple Quadrupole, MRM Mode) C->D E Data Acquisition and Processing D->E F Quantification and Reporting E->F

Caption: Diagram 2: Experimental Workflow.

Conclusion

Based on the physicochemical properties of this compound and comparative data from similar nitrosamine compounds, Electrospray Ionization (ESI) is the most promising ionization source for its LC-MS analysis. Its ability to gently ionize polar and potentially thermally labile molecules makes it well-suited for this application. While APCI could be considered, the risk of thermal degradation of the analyte is a significant concern. The development of a robust and sensitive LC-MS/MS method will rely on careful optimization of both the chromatographic separation and the mass spectrometric conditions, with a primary focus on the ESI source parameters. The provided experimental protocol serves as a solid foundation for method development, which should be followed by rigorous validation according to regulatory guidelines to ensure the safety and quality of pharmaceutical products.

References

Safety Operating Guide

Navigating the Disposal of N-Nitroso Ticagrelor: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of N-Nitroso Ticagrelor, a potential impurity in the drug Ticagrelor, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Nitrosamine impurities, such as this compound, are classified as probable human carcinogens, necessitating stringent control over their presence in pharmaceutical products and their disposal.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance on mitigating the risks associated with these impurities.[1][3]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to adhere to the following safety and handling protocols.

Personal Protective Equipment (PPE):

  • Gloves: Handle with appropriate chemical-resistant gloves that have been inspected prior to use.[4]

  • Eye Protection: Wear safety glasses or goggles.[5]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a self-contained breathing apparatus.[6][7]

  • Body Protection: Wear a lab coat or other protective clothing.[4]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[7]

  • Have an eyewash station and safety shower readily accessible.

Spill Management:

  • In the event of a spill, avoid generating dust.[7]

  • For small spills, sweep up or vacuum the material into a suitable container for disposal.[7]

  • Ensure adequate ventilation during cleanup.[6]

  • Wash the spill area with plenty of water.[6]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety information for this compound.

ParameterData / Information
Chemical Name N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[4][6][7]triazolo[4,5-d]pyrimidin-7-yl)nitrous amide
Molecular Formula C₂₃H₂₇F₂N₇O₅S
Molecular Weight 551.6 g/mol
Appearance Not available in the provided search results.
Extinguishing Media Carbon dioxide, dry chemical powder, foam, water.[4][6]
First Aid: Eye Contact Rinse with plenty of water for at least 15 minutes and consult a physician.[4][7]
First Aid: Skin Contact Wash off with soap and plenty of water.[7]
First Aid: Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician.[5]
First Aid: Inhalation Remove to fresh air. If breathing is difficult, give oxygen.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[4][7] Improper disposal, such as flushing down the drain, is strongly discouraged for all pharmaceutical waste.[8]

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a leak-proof, sealable container appropriate for chemical waste.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arrangement for Disposal:

    • Contact your institution's EHS office or a licensed hazardous material disposal company to arrange for pickup and disposal.[4][7]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Recommended Disposal Method:

    • The primary recommended method for the disposal of this compound is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[4][7] This method ensures the complete destruction of the compound.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 This compound Waste Management Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste into a Designated Hazardous Waste Container ppe->segregate label_container Label Container Clearly: 'Hazardous Waste - this compound' segregate->label_container store Store Securely in a Designated Waste Accumulation Area label_container->store contact_ehs Contact Institutional EHS or Licensed Disposal Company store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact_ehs->provide_sds incineration Disposal via High-Temperature Incineration provide_sds->incineration document Document Disposal Details (Amount, Date, Vendor) incineration->document end End: Proper Disposal Complete document->end

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling N-Nitroso Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling N-Nitroso Ticagrelor. Adherence to these procedures is mandatory to ensure a safe working environment and proper disposal of hazardous materials.

This compound is a nitroso-derivative of the pharmaceutical compound Ticagrelor. Like many N-nitroso compounds, it is considered a potential carcinogen and must be handled with extreme caution.[1][2] This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and detailed plans for decontamination and disposal.

I. Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following equipment is mandatory for all personnel handling the compound.

A. Hand Protection: Due to the potential for skin absorption, double gloving is required.[3] The inner glove should be a standard nitrile examination glove. The outer glove should be made of a more resistant material.

  • Recommended Outer Glove Materials:

    • Butyl rubber

    • SilverShield™

Standard latex and nitrile gloves may not provide sufficient protection against prolonged exposure to N-nitroso compounds.

B. Body Protection: A disposable, solid-front, back-closing laboratory gown is required. This provides a barrier against spills and contamination of personal clothing.

C. Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashes or aerosol generation.

D. Respiratory Protection: All handling of solid or volatile this compound that has the potential to generate dust or aerosols must be conducted within a certified chemical fume hood or a glove box. If there is a potential for exposure outside of a containment device, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A respiratory protection program must be in place in accordance with OSHA 29 CFR 1910.134.

II. Operational Plan: Safe Handling from Receipt to Disposal

Strict adherence to the following operational procedures is essential to minimize the risk of exposure to this compound.

A. Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area within a laboratory. This area should be equipped with a chemical fume hood.

B. Engineering Controls: A certified chemical fume hood with a face velocity of 80-120 feet per minute is the primary engineering control for preventing inhalation exposure. All manipulations of the compound, including weighing, preparing solutions, and transfers, must be performed within the fume hood.

C. Weighing Procedures: To avoid contamination of analytical balances, do not weigh solid this compound directly on the balance pan. Use a tared, sealed container. Perform all additions or removals of the compound from the container inside a fume hood.

D. Solution Preparation: When preparing solutions, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing. Keep the container covered as much as possible during this process.

E. General Handling Practices:

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the designated work area.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Remove all PPE before leaving the designated work area.

III. Decontamination and Disposal Plan: Managing Residues and Waste

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

A. Decontamination of Laboratory Surfaces: For routine cleaning of benchtops and equipment within the fume hood, use a 70% ethanol (B145695) solution followed by a thorough wipe-down with a laboratory-grade detergent and water.

For known or suspected spills, a chemical decontamination procedure is required. N-nitroso compounds can be chemically degraded. One effective method involves the use of aluminum:nickel alloy powder in a basic medium, which has been shown to achieve at least 99.98% destruction of related N-nitroso compounds.[4][5]

B. Disposal of Contaminated Materials: All materials that come into contact with this compound are to be considered hazardous waste. This includes:

  • Used PPE (gloves, gowns, etc.)

  • Disposable labware (pipette tips, tubes, etc.)

  • Contaminated cleaning materials (wipes, absorbent pads, etc.)

C. Waste Collection and Labeling:

  • Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and identify the contents, including "this compound."

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container. The container should have secondary containment. The label must include "Hazardous Waste" and the chemical constituents.

D. Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of any this compound waste down the drain or in the regular trash.

IV. Quantitative Data on Exposure Limits

Currently, there are no established specific Occupational Exposure Limits (OELs) for this compound from regulatory bodies such as OSHA or ACGIH. However, due to its classification as a potential carcinogen, exposure should be kept As Low As Reasonably Achievable (ALARA). For context, Permissible Daily Exposure (PDE) limits have been established for other N-nitrosamines.

CompoundAgency/OrganizationExposure LimitLimit Type
N-Nitrosodimethylamine (NDMA)EMA96 ng/dayAcceptable Intake (AI)
N-Nitrosodiethylamine (NDEA)EMA26.5 ng/dayAcceptable Intake (AI)
General N-nitrosaminesEMA18 ng/day - 1500 ng/dayPotency Category Dependent AI

The European Medicines Agency (EMA) has established a "Carcinogenic Potency Categorisation Approach" for N-nitrosamines, which assigns an Acceptable Intake (AI) limit based on the compound's structure-activity relationship.[6] N-nitrosamines are categorized into five potency categories, with corresponding AI limits ranging from 18 ng/day for the most potent to 1500 ng/day for the least potent.[6] Without specific data for this compound, a conservative approach would be to handle it as a highly potent nitrosamine.

V. Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Designated Work Area in Fume Hood A->B C Weigh this compound in a Sealed Container B->C D Prepare Solutions and Perform Manipulations C->D E Decontaminate Surfaces and Equipment D->E F Segregate and Label Hazardous Waste E->F G Store Waste in Secondary Containment F->G H Arrange for Professional Hazardous Waste Disposal G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.